2-(3,4-Dimethylphenoxy)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-10(6-8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOGKMYERRPYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397459 | |
| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25141-00-8 | |
| Record name | 2-(3,4-Dimethylphenoxy)propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25141-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the History and Discovery of 2-(3,4-Dimethylphenoxy)propanoic Acid
Foreword: Charting the Unseen - The Story of a Phenoxypropanoic Acid Derivative
In the vast landscape of chemical compounds, some molecules, like the famed 2,4-D and ibuprofen, command the spotlight, their histories well-documented and their applications widely recognized. Others, however, reside in the quieter corners of chemical literature, their stories waiting to be pieced together from the broader narrative of their chemical family. 2-(3,4-Dimethylphenoxy)propanoic acid belongs to the latter category. While not a household name, its structural lineage as a phenoxypropanoic acid places it at the intersection of significant discoveries in agrochemicals and pharmaceuticals. This guide endeavors to provide a comprehensive technical overview of this compound, acknowledging the scarcity of direct historical records by drawing upon the rich history of its chemical relatives to illuminate its likely origins, synthesis, and potential biological significance. For the researcher, scientist, or drug development professional, this document serves as a foundational resource, bridging the known and the inferred to present a complete scientific picture.
Section 1: The Phenoxyalkanoic Acid Saga - A Legacy of Discovery
The story of this compound is intrinsically linked to the broader history of phenoxyalkanoic acids, a class of compounds that rose to prominence in the mid-20th century. The initial impetus for the exploration of these molecules was the discovery of plant growth-regulating properties, leading to the development of the first selective herbicides.
The Dawn of Synthetic Auxins
The journey began with the elucidation of the structure of indole-3-acetic acid (IAA), a natural plant hormone or auxin. This discovery sparked a wave of research into synthetic molecules that could mimic IAA's effects. The phenoxyacetic acids, and later the phenoxypropanoic acids, emerged as potent synthetic auxins. This class of compounds could induce uncontrolled growth in broadleaf weeds, leading to their demise while leaving grass crops largely unaffected. This selective herbicidal activity revolutionized agriculture.
Chirality and Biological Activity: A Crucial Distinction
A significant milestone in the development of phenoxypropanoic acid herbicides was the recognition of the importance of stereochemistry. Compounds like 2-(phenoxy)propanoic acid possess a chiral center at the C-2 position of the propanoic acid moiety. It was discovered that the biological activity, specifically the herbicidal efficacy, resided almost exclusively in the (R)-enantiomer. This finding had profound implications for the chemical industry, driving the development of stereoselective synthesis and resolution techniques to produce enantiomerically pure active ingredients, thereby reducing the environmental load and improving cost-effectiveness.
Section 2: Synthesis of this compound - A Methodological Deep Dive
The Williamson Ether Synthesis: A Cornerstone of Phenoxypropanoic Acid Production
The Williamson ether synthesis is a robust and widely employed method for forming an ether linkage. In the context of this compound, this involves the reaction of 3,4-dimethylphenol with a 2-halopropanoic acid or its ester under basic conditions.
Conceptual Workflow of Williamson Ether Synthesis:
Caption: Williamson ether synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
-
Deprotonation of Phenol: To a solution of 3,4-dimethylphenol in a suitable solvent (e.g., ethanol or water), an equimolar amount of a base such as sodium hydroxide is added. The mixture is stirred at room temperature to facilitate the formation of the sodium 3,4-dimethylphenoxide salt.
-
Nucleophilic Substitution: A solution of 2-chloropropanoic acid (or its ester) is then added dropwise to the reaction mixture. The temperature is typically raised to reflux to drive the SN2 reaction to completion.
-
Workup and Isolation: After the reaction is complete (monitored by techniques like TLC or GC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then acidified with a mineral acid (e.g., HCl) to precipitate the crude this compound.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure acid.
Alternative Synthetic Routes
While the Williamson ether synthesis is the most direct approach, other methods have been developed for the synthesis of phenoxypropanoic acids, often to achieve higher yields, better purity, or stereoselectivity. One such approach involves the use of phase-transfer catalysis to facilitate the reaction between the phenoxide and the alkyl halide, which can lead to milder reaction conditions and improved efficiency[1].
Section 3: Biological Activity and Mechanism of Action - An Inferential Analysis
Direct and extensive studies on the biological activity of this compound are not prevalent in publicly accessible literature. However, based on its structural similarity to other well-characterized phenoxypropanoic acids, we can infer its likely biological properties and mechanism of action.
Herbicidal Potential: The Synthetic Auxin Pathway
The most prominent biological activity of many phenoxypropanoic acids is their herbicidal action as synthetic auxins. It is highly probable that this compound exhibits similar properties.
Proposed Mechanism of Action as a Synthetic Auxin:
Caption: Proposed mechanism of action of this compound as a synthetic auxin herbicide.
This mechanism involves the compound binding to auxin receptors in plant cells, leading to the degradation of transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in uncontrolled and disorganized growth that ultimately leads to the death of susceptible plants.
Potential Pharmaceutical Applications
Beyond agriculture, certain phenoxypropanoic acid derivatives have found applications in medicine. For instance, fenoprofen, which is 2-(3-phenoxyphenyl)propanoic acid, is a nonsteroidal anti-inflammatory drug (NSAID)[2][3]. While there is no direct evidence, the structural motif of this compound suggests that it could be investigated for similar pharmacological activities.
Quantitative Data on Related Compounds:
The following table presents data for some well-known phenoxypropanoic acids to provide context for the potential properties of the 2-(3,4-dimethyl) derivative.
| Compound | Primary Application | Key Biological Target |
| Dichlorprop | Herbicide | Auxin receptors |
| Mecoprop | Herbicide | Auxin receptors |
| Fenoprofen | NSAID | Cyclooxygenase (COX) enzymes |
Section 4: The Path Forward - Research and Development Perspectives
The history of this compound is largely unwritten. For researchers and drug development professionals, this presents a unique opportunity. The established synthetic routes provide a clear path to obtaining this compound for further investigation. Key areas for future research include:
-
Stereoselective Synthesis: Developing efficient methods for the synthesis of the individual (R)- and (S)-enantiomers to enable a thorough evaluation of their respective biological activities.
-
Biological Screening: Conducting comprehensive screening of the racemic mixture and individual enantiomers for herbicidal, anti-inflammatory, and other potential pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related dimethylphenoxypropanoic acid isomers to understand how the position of the methyl groups on the phenyl ring influences biological activity.
Conclusion: An Open Chapter in Chemical History
While the specific discovery and historical development of this compound remain to be fully elucidated from the annals of chemical research, its identity as a member of the phenoxypropanoic acid family provides a robust framework for understanding its probable synthesis and potential biological significance. This guide has aimed to construct a comprehensive technical narrative by drawing on the well-documented history of its chemical congeners. For the scientific community, this compound represents not just a molecule, but an invitation to explore, to discover, and to potentially write a new chapter in the ongoing story of chemical innovation.
References
-
BIOGEN Científica. This compound. [Link]
- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Google Patents.
- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egypt. J. Chem., 54(5).
- Google Patents.
- Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Google Patents. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)
- Singh, R., & Kumar, V. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. Journal of Applicable Chemistry, 8(4), 1845-1851.
- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
- Kurbatov, S. V., et al. (2023). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 28(13), 5085.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7195.
Sources
- 1. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer - Google Patents [patents.google.com]
- 2. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 3. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
Early Investigations of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Technical Guide
This technical guide provides a comprehensive exploration of the foundational chemistry and plausible early studies of 2-(3,4-Dimethylphenoxy)propanoic acid. While specific seminal research exclusively detailing the initial synthesis and evaluation of this particular molecule is not extensively documented in readily accessible literature, this guide reconstructs the likely scientific journey of its early investigation. This reconstruction is grounded in the well-established principles of aryloxyalkanoic acid chemistry and the historical context of herbicide development. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the core synthesis, characterization, and hypothetical early biological screening of this compound.
Introduction: The Dawn of a New Class of Herbicides
The mid-20th century marked a paradigm shift in agriculture with the advent of synthetic herbicides. Among the most impactful discoveries were the aryloxyalkanoic acids, a class of compounds that offered selective control of broadleaf weeds in vital cereal crops. The pioneering work on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) in the 1940s laid the groundwork for a vast field of research into structurally related molecules. This compound emerges from this scientific landscape as a logical extension of the exploration into the structure-activity relationships of phenoxypropanoic acid derivatives. Although its specific early history is not as prominently recorded, its synthesis and potential biological activity would have been a subject of interest in the quest for novel and more effective herbicides.
Core Synthetic Strategy: The Williamson Ether Synthesis
The cornerstone of aryloxyalkanoic acid synthesis, and undoubtedly the method that would have been employed in the early studies of this compound, is the Williamson ether synthesis. This robust and versatile reaction, first reported in 1850, involves the reaction of an alkoxide with a primary alkyl halide. In the context of our target molecule, this translates to the reaction of a phenoxide (the conjugate base of a phenol) with an α-halopropionate.
The causality behind this choice of reaction is multifold:
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High Reliability and Broad Substrate Scope: The Williamson ether synthesis is a well-understood and highly reliable method for forming ether linkages. It can accommodate a wide variety of substituted phenols and alkyl halides, making it ideal for creating libraries of compounds for screening.
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Favorable Reaction Kinetics: The reaction proceeds via an SN2 mechanism, which is generally efficient and predictable for primary alkyl halides.
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Readily Available Starting Materials: The precursors for the synthesis, such as substituted phenols and α-halopropionic acids, were and are readily accessible chemical building blocks.
The general mechanism involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether bond.
A Plausible Early Synthesis and Characterization of this compound
The following protocol outlines a scientifically sound, step-by-step methodology for the synthesis of this compound, as would have been logically pursued in its early investigation.
Synthesis Protocol
Objective: To synthesize this compound via Williamson ether synthesis.
Reactants:
| Compound | Molar Mass ( g/mol ) | Role |
| 3,4-Dimethylphenol | 122.16 | Phenolic Substrate |
| Ethyl 2-bromopropanoate | 181.03 | Alkylating Agent |
| Sodium Hydroxide | 40.00 | Base |
| Diethyl Ether | 74.12 | Solvent |
| Hydrochloric Acid | 36.46 | Acid for Workup |
| Anhydrous Magnesium Sulfate | 120.37 | Drying Agent |
Step-by-Step Procedure:
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Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 12.2 g (0.1 mol) of 3,4-dimethylphenol in 100 mL of diethyl ether.
-
To this solution, add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water. Stir the biphasic mixture vigorously for 30 minutes to ensure complete formation of the sodium 3,4-dimethylphenoxide.
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Alkylation: To the stirred mixture, add 18.1 g (0.1 mol) of ethyl 2-bromopropanoate dropwise over a period of 15 minutes.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M hydrochloric acid, 50 mL of water, and 50 mL of brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(3,4-dimethylphenoxy)propanoate.
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Hydrolysis: To the crude ester, add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of ethanol and 20 mL of water. Heat the mixture to reflux for 2 hours.
-
Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of water and acidify with concentrated hydrochloric acid until a white precipitate forms.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Characterization
In the early studies, the characterization of the newly synthesized compound would have relied on a combination of physical and spectroscopic methods:
-
Melting Point Determination: A sharp melting point is a key indicator of purity.
-
Elemental Analysis: To confirm the empirical formula (C₁₁H₁₄O₃).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches, and the aromatic C-H and C=C vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would be used to confirm the number and connectivity of the protons in the molecule.
Hypothetical Early Biological Screening: The Quest for Herbicidal Activity
Given the established herbicidal properties of aryloxyalkanoic acids, a primary objective of the early studies of this compound would have been to assess its biological activity. The following outlines a plausible experimental workflow for such a screening.
Experimental Workflow for Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of this compound on representative broadleaf and grass weed species.
Step-by-Step Protocol:
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Compound Formulation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetone) with a surfactant to aid in application and plant uptake.
-
Plant Species Selection: Select a panel of common weed species, including both broadleaf (e.g., Amaranthus retroflexus - redroot pigweed) and grass (e.g., Echinochloa crus-galli - barnyardgrass) varieties.
-
Pre-emergence Assay:
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Sow seeds of the selected weed species in pots containing a standardized soil mixture.
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Apply different concentrations of the formulated compound to the soil surface.
-
Include positive (a known herbicide) and negative (solvent and surfactant only) controls.
-
Place the pots in a controlled environment (greenhouse) and monitor for seed germination and seedling growth over a period of 2-3 weeks.
-
Assess herbicidal effect by measuring parameters such as germination rate, seedling height, and biomass.
-
-
Post-emergence Assay:
-
Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Apply different concentrations of the formulated compound as a foliar spray.
-
Include appropriate controls.
-
Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over 2-3 weeks.
-
Quantify the herbicidal effect by visual rating scales and by measuring plant biomass.
-
-
Data Analysis: Analyze the dose-response data to determine the concentration required for 50% inhibition of growth (GR₅₀) for each species.
Data Presentation and Visualization
Physicochemical Properties
| Property | Value |
| CAS Number | 25141-00-8 |
| Molecular Formula | C₁₁H₁₄O₃ |
| Molecular Weight | 194.23 g/mol |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for early-stage herbicidal activity screening.
Conclusion
The early investigation of this compound, while not prominently detailed in the historical scientific record, can be confidently reconstructed through an understanding of the prevailing chemical synthesis techniques and the driving forces of agrochemical research of the era. The Williamson ether synthesis would have been the logical and efficient route to this molecule, and its subsequent biological evaluation would have followed established protocols for herbicide screening. This technical guide provides a robust framework for understanding the foundational science behind this compound, offering valuable insights for contemporary researchers in the field.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Slade, R. E., Templeman, W. G., & Sexton, W. A. (1945). Plant-growth substances as selective weed-killers.
- Zimmerman, P. W., & Hitchcock, A. E. (1942). Substituted phenoxy and benzoic acid growth substances and the relation of structure to physiological activity. Contributions from Boyce Thompson Institute, 12, 321-343.
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Dimethylphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-Dimethylphenoxy)propanoic acid (CAS No. 25141-00-8). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the structural attributes, and predicted and experimentally analogous physicochemical parameters. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. This guide aims to serve as an authoritative resource, integrating technical data with practical insights to facilitate the effective application and study of this compound.
Introduction: Unveiling this compound
This compound belongs to the class of aryloxyalkanoic acids, a chemical family with significant importance in various industrial and research sectors, notably in the development of herbicides and pharmaceuticals. The biological activity of these compounds is often linked to their specific molecular structure and resulting physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets.
A thorough understanding of properties such as molecular weight, melting point, boiling point, solubility, and acidity (pKa) is paramount for formulation development, quality control, and predicting environmental fate. This guide provides a detailed examination of these properties, offering both available data and robust methodologies for their empirical determination.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical compound is to establish its molecular identity. The structural formula, molecular formula, and molecular weight are fundamental descriptors.
The molecule consists of a propanoic acid moiety linked to a 3,4-dimethylphenyl group through an ether linkage. The presence of a chiral center at the second carbon of the propanoic acid chain means that this compound can exist as two enantiomers, (R)- and (S)-2-(3,4-dimethylphenoxy)propanoic acid. The stereochemistry can significantly influence its biological activity, a critical consideration in both pharmaceutical and agrochemical applications.
Diagram: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Properties: A Tabulated Summary
| Property | Value (Isomer: 2-(2,3-Dimethylphenoxy)propanoic acid) | Method of Determination |
| Melting Point | 122-124 °C[3] | Capillary Melting Point |
| Boiling Point | 321.4 ± 27.0 °C (Predicted)[3] | Computational Prediction |
| pKa | 3.28 ± 0.10 (Predicted)[3] | Computational Prediction |
| Solubility | Data not available. Expected to be poorly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone. | Experimental (e.g., Shake-flask method) |
| LogP | Data not available. Expected to be in the range of 2-3 based on its structure. | Experimental (e.g., HPLC) or Computational |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, standard methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point
Principle: The melting point is a fundamental thermal property indicating the purity of a crystalline solid. It is the temperature at which the solid phase transitions to the liquid phase.
Methodology: Capillary Melting Point
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The melting point is reported as this range.
Causality: A sharp melting range (typically less than 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Determination of pKa (Acid Dissociation Constant)
Principle: The pKa is a measure of the acidity of a compound. For a carboxylic acid like this compound, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.
Methodology: Potentiometric Titration
-
Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a suitable solvent mixture, typically water with a co-solvent like methanol or ethanol to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Causality: The pKa value is critical for understanding the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological receptors.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the molecular structure and identifying functional groups.
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number and types of protons and their neighboring protons, while ¹³C NMR provides information about the different carbon environments.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Expect signals for the aromatic protons, the methine proton of the propanoic acid chain, the methyl protons of the propanoic acid chain, and the two methyl groups on the aromatic ring. The splitting patterns (e.g., doublet for the propanoic methyl, quartet for the methine) will confirm the connectivity.
-
¹³C NMR: Expect distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methine carbon, and the methyl carbons.
-
Causality: The chemical shifts and coupling constants observed in the NMR spectra provide unambiguous evidence for the molecular structure.
Principle: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds.
Methodology: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum.
-
Data Interpretation: Look for characteristic absorption bands:
-
A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).[4]
-
A strong C=O stretch from the carbonyl group of the carboxylic acid (around 1700 cm⁻¹).[4]
-
C-O stretching vibrations from the ether linkage and the carboxylic acid.
-
C-H stretching and bending vibrations from the aromatic ring and the alkyl groups.
-
Causality: The presence of these characteristic peaks confirms the presence of the carboxylic acid and ether functional groups.
Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.
Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
-
Ionization: Ionize the sample using either EI or ESI.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments that are consistent with the proposed structure.
-
Causality: The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the structure.
Diagram: Spectroscopic Analysis Workflow
Caption: A typical workflow for the spectroscopic characterization of a chemical compound.
Chromatographic Analysis
Principle: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound and for quantitative analysis.
Methodology: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
HPLC System:
-
Column: A C18 column is typically suitable for this type of compound.[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to keep the carboxylic acid protonated) and an organic solvent like acetonitrile or methanol.[5]
-
Detector: A UV detector set to a wavelength where the aromatic ring absorbs (e.g., around 220-280 nm).[5]
-
-
Analysis: Inject the sample solution into the HPLC system and record the chromatogram.
-
Data Interpretation: A pure sample should exhibit a single major peak. The area of the peak is proportional to the concentration of the compound.
Causality: This method is essential for quality control, allowing for the detection and quantification of impurities. By using a chiral stationary phase, HPLC can also be used to separate and quantify the (R)- and (S)-enantiomers.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound. While specific experimental data for this compound is limited, this guide has presented data from a close isomer and, more importantly, has outlined robust and standard experimental protocols for the determination of its key properties. By following these methodologies, researchers can obtain reliable data to support their work in drug discovery, agrochemical development, and other scientific endeavors. The emphasis on the rationale behind each experimental choice is intended to empower scientists to not only generate data but also to understand its significance and limitations.
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-440. Retrieved from [Link]
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An In-depth Technical Guide to the Biological Activity of 2-(3,4-Dimethylphenoxy)propanoic Acid
Abstract
This technical guide provides a comprehensive examination of the biological activity of 2-(3,4-Dimethylphenoxy)propanoic acid, a member of the aryloxyphenoxypropionate (APP) class of compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, its structural classification allows for a robust extrapolation of its mechanism of action based on the extensive research conducted on APP herbicides. This guide will delve into the primary biochemical target of this class of compounds, the enzyme Acetyl-CoA Carboxylase (ACCase), and the downstream cellular and physiological consequences of its inhibition. Furthermore, we will explore the molecular basis for the selective herbicidal activity of APP compounds against grass species. Detailed experimental protocols for key biological assays, data interpretation, and visual representations of the pertinent biochemical pathways are provided to empower researchers and drug development professionals in their investigation of this and related molecules.
Introduction: The Aryloxyphenoxypropionate Class of Herbicides
The aryloxyphenoxypropionates (APPs), often referred to as "fops," are a significant class of post-emergence herbicides valued for their selective control of grass weeds in broadleaf crops.[1] Their discovery and development marked a pivotal advancement in agricultural weed management. This compound belongs to this chemical family, and as such, its biological activity is predicted to align with the well-established mode of action of this group. The defining characteristic of APP herbicides is their potent and specific inhibition of a crucial enzyme in plant lipid biosynthesis, Acetyl-CoA Carboxylase (ACCase).[2][3] This guide will elucidate this primary mechanism of action, which is the cornerstone of the herbicidal efficacy of this class of compounds.
Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)
The herbicidal activity of this compound and other APP herbicides stems from their highly specific inhibition of Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[4][5] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[2] This enzymatic reaction is fundamental for the production of lipids, which are essential components of cell membranes and play vital roles in energy storage and signaling.
The inhibition of ACCase by APP herbicides disrupts the production of malonyl-CoA, a key building block for fatty acid synthesis.[6] This cessation of fatty acid production has catastrophic consequences for the plant, leading to a failure to form new cell membranes, ultimately resulting in growth arrest and cell death.[4][7] The meristematic regions of grasses, areas of rapid cell division and growth, are particularly susceptible to the effects of ACCase inhibition.[8]
The Biochemical Pathway of ACCase Inhibition
The following diagram illustrates the central role of ACCase in fatty acid biosynthesis and the point of inhibition by aryloxyphenoxypropionate herbicides.
Caption: Inhibition of Acetyl-CoA Carboxylase by APP Herbicides.
Stereospecificity of Biological Activity
A noteworthy characteristic of many aryloxyphenoxypropionate herbicides is the stereospecificity of their biological activity. The propanoic acid moiety contains a chiral center, and it is typically the (R)-enantiomer that exhibits significantly higher herbicidal efficacy.[9] This is attributed to the specific stereochemical requirements of the binding site on the ACCase enzyme. The (S)-enantiomer is often inactive or possesses substantially lower inhibitory activity. This highlights the importance of chiral synthesis or resolution in the development of effective APP herbicides.
Basis of Selectivity: Grasses vs. Broadleaf Plants
A key attribute of aryloxyphenoxypropionate herbicides is their selective toxicity towards grass species, while broadleaf crops remain largely unaffected. This selectivity is not due to differences in uptake or translocation but rather to a fundamental difference in the structure of the ACCase enzyme between these two plant groups.[1][8]
Grasses possess a homomeric form of ACCase in their chloroplasts, where all subunits are encoded by a single gene. This form of the enzyme is highly sensitive to inhibition by APP herbicides. In contrast, most broadleaf plants have a heteromeric ACCase in their plastids, composed of multiple, distinct subunits. This heteromeric form is insensitive to APP herbicides.[1]
| Plant Type | ACCase Structure in Plastids | Sensitivity to APP Herbicides |
| Grasses (Monocots) | Homomeric (single, large multi-functional polypeptide) | High |
| Broadleaf Plants (Dicots) | Heteromeric (multiple, distinct subunits) | Low to Insensitive |
Table 1: ACCase Structure and Sensitivity to Aryloxyphenoxypropionate Herbicides.
Secondary Mechanism of Action: Induction of Oxidative Stress
Some studies suggest that in addition to the primary mechanism of ACCase inhibition, APP herbicides may also induce oxidative stress in susceptible plants.[4][7] The generation of reactive oxygen species (ROS) can lead to lipid peroxidation, damaging cell membranes and contributing to the overall phytotoxicity of the compound. However, it is generally accepted that ACCase inhibition is the primary and most significant mode of action.
Experimental Protocols for Biological Activity Assessment
To characterize the biological activity of this compound or related compounds, a series of in vitro and in vivo assays are recommended.
In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the ACCase enzyme.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound against ACCase.
Methodology:
-
Enzyme Extraction: Isolate ACCase from a susceptible grass species (e.g., maize, barley, or a target weed species). This typically involves tissue homogenization, centrifugation, and ammonium sulfate precipitation.
-
Assay Reaction: The activity of ACCase is measured by quantifying the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product, malonyl-CoA.
-
Reaction Mixture: A typical reaction mixture includes the enzyme extract, ATP, acetyl-CoA, MgCl₂, and H¹⁴CO₃⁻.
-
Inhibition Assay: Prepare a series of dilutions of the test compound (this compound) and pre-incubate with the enzyme extract before initiating the reaction by adding the substrates.
-
Quantification: After a set incubation period, stop the reaction and measure the radioactivity incorporated into malonyl-CoA using liquid scintillation counting.
-
Data Analysis: Plot the percentage of ACCase inhibition against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.
Whole Plant Herbicidal Efficacy Assay
This assay assesses the in vivo biological activity of the compound on target and non-target plant species.
Objective: To determine the GR50 (the dose required to cause a 50% reduction in plant growth) for susceptible and tolerant plant species.
Methodology:
-
Plant Cultivation: Grow susceptible grass species (e.g., barnyardgrass, foxtail) and tolerant broadleaf species (e.g., soybean, cotton) under controlled greenhouse conditions.
-
Herbicide Application: Apply the test compound as a post-emergence spray at various application rates. A suitable formulation with adjuvants should be used to ensure proper leaf uptake.
-
Growth Assessment: After a specified period (e.g., 14-21 days), assess the herbicidal effect by measuring parameters such as plant height, fresh weight, or dry weight. Visual injury ratings can also be recorded.
-
Data Analysis: Plot the percentage of growth reduction against the herbicide application rate. The GR50 value is calculated from the dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the workflow for assessing the biological activity of a potential APP herbicide.
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2-(3,4-Dimethylphenoxy)propanoic acid CAS number 25141-00-8
An In-depth Technical Guide to 2-(3,4-Dimethylphenoxy)propanoic Acid
Introduction
This compound, identified by CAS number 25141-00-8, is a carboxylic acid derivative belonging to the class of aryloxyphenoxypropanoic acids.[1][] Structurally, it features a propanoic acid moiety linked via an ether bond to a 3,4-dimethylphenyl group. This arrangement imparts specific chemical characteristics that make it a valuable intermediate in various fields of organic synthesis. While not as extensively studied as some other members of its class, its structure suggests potential applications as a building block for more complex molecules, including heterocyclic compounds and potential biologically active agents.[3] This guide provides a detailed examination of its physicochemical properties, a robust synthesis protocol with mechanistic insights, a validated analytical workflow, and essential safety protocols for its handling.
Physicochemical and Structural Data
A comprehensive understanding of a compound begins with its fundamental properties. The key identifiers and physicochemical characteristics of this compound are summarized below. This data is critical for designing synthetic routes, developing analytical methods, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 25141-00-8 | [1][][4] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| Molecular Weight | 194.23 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Synonyms | AKOS B013841, TIMTEC-BB SBB009314 | [] |
| InChI Key | UIOGKMYERRPYJZ-UHFFFAOYSA-N | [] |
Synthesis Methodology: Williamson Ether Synthesis
The most direct and industrially scalable approach for synthesizing this compound is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then attacks an alkyl halide. In this context, 3,4-dimethylphenol serves as the nucleophile precursor, and an ester of 2-bromopropanoic acid acts as the electrophile.
Causality and Experimental Rationale
-
Choice of Base: A moderately strong base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of 3,4-dimethylphenol. The resulting sodium or potassium 3,4-dimethylphenoxide is a potent nucleophile. Using an ester of the propanoic acid (e.g., ethyl 2-bromopropanoate) instead of the free acid prevents an acid-base side reaction with the phenoxide, which would consume the nucleophile and halt the desired etherification.
-
Solvent Selection: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation (Na⁺ or K⁺) while leaving the phenoxide anion relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.
-
Reaction Conditions: Gentle heating is typically required to overcome the activation energy of the reaction without promoting elimination side reactions.
-
Hydrolysis Step: The initial reaction yields the ethyl ester of the target compound.[5] A subsequent saponification (base-catalyzed hydrolysis) step using aqueous NaOH is necessary to convert the ester into the final carboxylic acid. Acidification is the final step to protonate the carboxylate salt and precipitate the desired product.
Detailed Experimental Protocol
Step 1: Ether Formation (Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-dimethylphenol (12.2 g, 0.1 mol) and acetone (100 mL).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol). The carbonate acts as the base and a dehydrating agent.
-
Stir the suspension vigorously and add ethyl 2-bromopropanoate (21.7 g, 0.12 mol) dropwise over 15 minutes. The slight excess of the electrophile ensures complete consumption of the valuable phenol.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃).
-
Evaporate the acetone from the filtrate under reduced pressure to yield the crude ethyl ester.
Step 2: Saponification and Acidification
-
Dissolve the crude ethyl ester in ethanol (80 mL) in a 250 mL round-bottom flask.
-
Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (40 mL).
-
Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (indicated by the disappearance of the ester spot on TLC).
-
Cool the reaction mixture and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by slowly adding concentrated hydrochloric acid (HCl).
-
The white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C.
Visual Workflow: Synthesis```dot
Caption: Standard workflow for purity analysis via RP-HPLC.
Safety, Handling, and Toxicology
Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicological data for this compound is limited, data from structurally related phenoxypropanoic acids and propionic acid itself indicate a potential for irritation.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation. [6][7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat. * Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9]Avoid contact with skin and eyes. [6][9]Wash hands thoroughly after handling. * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. [9]* Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it into a suitable container for disposal. [9]* First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention. [9] * Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. [9] * Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Disposal must be conducted in accordance with local, state, and federal regulations.
-
References
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- This compound | CAS 25141-00-8. Santa Cruz Biotechnology.
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- SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid. Thermo Fisher Scientific.
- 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid. Smolecule.
- 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer.
- An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Benchchem.
- This compound ethyl ester. ChemicalBook.
- 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019. PubChem.
- 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001. PubChem.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
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2-(3,4-Dimethylphenoxy)propanoic acid mechanism of action
An In-depth Technical Guide to the Mechanism of Action of 2-(3,4-Dimethylphenoxy)propanoic acid
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action for this compound, a member of the phenoxycarboxylic acid class of herbicides. Its herbicidal activity is rooted in its function as a synthetic auxin, mimicking the natural plant hormone Indole-3-Acetic Acid (IAA). By binding to auxin receptors, it initiates a signaling cascade that leads to an auxin "overdose," causing unregulated and uncontrolled growth in susceptible plants, primarily broadleaf species. This guide elucidates the molecular interactions, the resultant physiological disruptions, and the established experimental methodologies used to characterize these processes. We will explore the core signaling pathway, the basis for plant selectivity, and the metabolic fate of the compound, providing a foundational understanding for research and development professionals.
Part 1: Compound Profile and Classification
Chemical Identity
-
Compound Name: this compound
-
CAS Number: 25141-00-8[1]
-
Molecular Formula: C₁₁H₁₄O₃
-
Molecular Weight: 194.23 g/mol [1]
-
Class: Phenoxycarboxylic acid
Herbicidal Classification
This compound is classified as a synthetic auxin herbicide.[2] This group of herbicides, which includes well-known compounds like 2,4-D and MCPA, functions by mimicking the action of the natural plant hormone auxin.[3][4] They are renowned for their selective control of broadleaf (dicotyledonous) weeds in grass (monocotyledonous) crops.[5] The herbicidal action is not caused by a single factor but by the widespread disruption of multiple growth processes in susceptible plants.[2]
Part 2: The Core Mechanism: Synthetic Auxin Action
The fundamental mechanism of this compound is its ability to simulate the endogenous plant hormone IAA.[6] In normal plant physiology, auxin gradients regulate critical processes like cell elongation, division, and differentiation. Synthetic auxins like the topic compound are not readily metabolized by the plant's natural degradation pathways, leading to a persistent and overwhelming hormonal signal.[6] This "overdose" triggers a cascade of unregulated gene expression, ultimately causing the plant to "grow to death".[5][7]
The key difference lies in persistence and concentration. While natural IAA is tightly regulated, synthetic auxins overwhelm these controls, leading to the characteristic symptoms of herbicidal action.
| Feature | Natural Auxin (IAA) | Synthetic Auxin (e.g., this compound) |
| Regulation | Tightly controlled via synthesis, transport, and degradation. | Bypasses natural degradation pathways, leading to accumulation.[6] |
| Concentration | Present in low, optimal physiological concentrations. | Applied exogenously at supra-optimal concentrations. |
| Effect | Coordinated and regulated plant growth and development. | Uncontrolled, rapid, and disorganized growth, leading to plant death.[7] |
| Primary Target | Binds to auxin receptors (e.g., TIR1/AFB) to regulate gene expression. | Binds to the same auxin receptors, but persistently activates them.[5] |
Part 3: Molecular Targets and Signaling Cascade
The herbicidal effects are initiated by the binding of the synthetic auxin to a specific class of auxin co-receptors.
The TIR1/AFB Receptor Complex
The primary molecular target for synthetic auxins is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5] These proteins are components of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. The synthetic auxin molecule fits into a "promiscuous pocket" on the TIR1 protein, effectively acting as a 'molecular glue' that stabilizes the interaction between the TIR1/AFB receptor and a family of transcriptional repressor proteins known as Aux/IAAs.[5]
Signal Transduction and Transcriptional Reprogramming
-
Binding and Complex Formation: In the presence of the synthetic auxin, the SCF-TIR1/AFB complex binds tightly to Aux/IAA repressor proteins.
-
Ubiquitination and Degradation: This binding event tags the Aux/IAA proteins for destruction via the 26S proteasome pathway.
-
De-repression of Transcription: The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.
-
Uncontrolled Gene Expression: The now-active ARFs drive massive, unregulated transcription of genes involved in cell wall modification (e.g., expansins), cell division, and ethylene biosynthesis, leading to the observed physiological disruptions.[2]
Below is a diagram illustrating this core signaling pathway.
Part 6: Metabolism in Planta
The fate of a herbicide within the plant is critical to its efficacy and selectivity. Plant metabolism of xenobiotics typically occurs in two phases. [8]
-
Phase I: Transformation. The initial herbicide molecule is modified through reactions like oxidation, reduction, or hydrolysis. These reactions often introduce a more reactive functional group. [8]* Phase II: Conjugation. The modified molecule (or the parent compound) is conjugated to endogenous molecules such as sugars, amino acids, or glutathione. This process generally detoxifies the herbicide and increases its water solubility, facilitating sequestration into the vacuole. [8] For phenoxypropanoic acids, a key metabolic step can be the hydrolysis of ester formulations into the parent acid, which is the herbicidally active form. [7][9]The rate and pathway of this metabolism are crucial determinants of whether a plant is susceptible or tolerant. [6]
References
- University of Florida, IFAS Extension. Organo-auxin Herbicides.
- University of California, ANR. On the Selectivity and Mechanism of Action of the Phenoxy (Auxin) Herbicides. UC ANR Portal.
-
Wikipedia. Phenoxy herbicide. [Link]
- Herbicide Symptoms Tool. Synthetic Auxins.
-
Grossmann, K. (2010). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. [Link]
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Bruna, C., et al. (2023). Auxin herbicide molecules from all known chemical classes that were utilized in the study. ResearchGate. [Link]
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Doherty, R., et al. (2019). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Research and Public Health. [Link]
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Singh, S., et al. (2014). Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. Environmental Monitoring and Assessment. [Link]
-
Wittich, R. M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. [Link]
- Bayer, D. E. Herbicide Metabolism in Plants.
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Spectroscopic Data of 2-(3,4-Dimethylphenoxy)propanoic Acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3,4-Dimethylphenoxy)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the nuclear magnetic resonance (¹H NMR and ¹³C NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The guide emphasizes the causal relationships behind experimental choices and provides a framework for data interpretation, grounded in established spectroscopic principles. While experimental spectra for the title compound are not publicly available, this guide utilizes predicted data and draws upon spectral information from closely related analogs to present a robust and instructive analysis.
Introduction
This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a substituted aromatic ring linked to a propanoic acid moiety via an ether linkage, presents a unique set of spectroscopic characteristics. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.
This guide is structured to provide a deep dive into the spectroscopic profile of this compound. Each section is dedicated to a specific spectroscopic technique, offering a logical progression from the foundational principles to the nuanced interpretation of the spectral data. The methodologies described herein represent best practices in analytical chemistry, ensuring the trustworthiness and reproducibility of the analytical workflow.
Molecular Structure and Spectroscopic Overview
A thorough spectroscopic analysis begins with an understanding of the molecule's constituent parts. The structure of this compound dictates the expected signals in each spectroscopic method.
Figure 1: Chemical structure of this compound.
The key structural features to be identified are:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Ether Linkage: Connecting the aromatic ring to the propanoic acid side chain.
-
Propanoic Acid Moiety: Including a chiral center at the alpha-carbon, a methyl group, and a carboxylic acid functional group.
-
Methyl Groups: Two on the aromatic ring and one on the propanoic acid chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]
¹H NMR Spectroscopy
Causality of Experimental Choices: The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | COOH |
| ~6.9-7.1 | Multiplet | 3H | Ar-H |
| ~4.7 | Quartet | 1H | O-CH |
| ~2.2 | Singlet | 6H | Ar-CH₃ |
| ~1.6 | Doublet | 3H | CH-CH₃ |
Interpretation:
-
Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is expected in the 11-12 ppm region. Its broadness is due to hydrogen bonding and exchange with trace amounts of water.
-
Aromatic Protons (Ar-H): The three protons on the substituted benzene ring will appear in the aromatic region (~6.9-7.1 ppm). The substitution pattern will lead to a complex splitting pattern (multiplet).
-
Methine Proton (O-CH): The proton on the alpha-carbon, being adjacent to both an oxygen atom and the carboxylic acid group, is deshielded and will appear as a quartet around 4.7 ppm due to coupling with the adjacent methyl group protons.
-
Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are in similar chemical environments and are expected to appear as a singlet (or two closely spaced singlets) around 2.2 ppm.
-
Aliphatic Methyl Protons (CH-CH₃): The methyl group on the propanoic acid chain will appear as a doublet around 1.6 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~175-180 | C=O (Carboxylic Acid) |
| ~155 | Ar-C-O |
| ~130-138 | Ar-C (quaternary) |
| ~115-125 | Ar-CH |
| ~72 | O-CH |
| ~18-20 | Ar-CH₃ |
| ~18 | CH-CH₃ |
Interpretation:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (~175-180 ppm).
-
Aromatic Carbons: The carbon attached to the ether oxygen (Ar-C-O) is significantly deshielded (~155 ppm). The other quaternary and protonated aromatic carbons will resonate in the 115-138 ppm range.
-
Methine Carbon (O-CH): The alpha-carbon of the propanoic acid, bonded to the oxygen, will appear around 72 ppm.
-
Methyl Carbons (CH₃): The three methyl carbons (two aromatic, one aliphatic) are expected in the upfield region of the spectrum, around 18-20 ppm.
Figure 2: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Causality of Experimental Choices: IR spectroscopy is often performed on solid samples using the potassium bromide (KBr) pellet method or on a liquid film. The choice of method depends on the physical state of the compound. The goal is to obtain a spectrum with sharp, well-resolved absorption bands corresponding to the vibrational modes of the functional groups.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic) |
| ~1240 | Strong | C-O stretch (Ether) |
| ~1100 | Strong | C-O stretch (Carboxylic Acid) |
Interpretation:
-
O-H Stretch: A very broad and strong absorption band in the 2500-3300 cm⁻¹ region is the hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid.
-
C-H Stretches: Absorptions around 2950 cm⁻¹ are due to the stretching vibrations of the aliphatic C-H bonds in the methyl and methine groups.
-
C=O Stretch: A strong, sharp peak at approximately 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid.
-
C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹ are indicative of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
C-O Stretches: Two strong C-O stretching bands are expected: one around 1240 cm⁻¹ for the aryl-alkyl ether and another around 1100 cm⁻¹ for the C-O bond of the carboxylic acid.
Mass Spectrometry (MS)
Causality of Experimental Choices: Electron Ionization (EI) is a common technique for the mass spectrometry of small organic molecules as it often produces a rich fragmentation pattern that is useful for structural elucidation. The molecular ion peak (M⁺) provides the molecular weight of the compound.
Predicted Mass Spectrum Data (EI)
| m/z | Possible Fragment |
| 194 | [M]⁺ (Molecular Ion) |
| 149 | [M - COOH]⁺ |
| 121 | [C₈H₉O]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 45 | [COOH]⁺ |
Interpretation:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 194 corresponds to the molecular weight of this compound (C₁₁H₁₄O₃).
-
Loss of Carboxyl Group: A significant fragment at m/z 149 would result from the loss of the carboxylic acid group (mass 45).
-
Further Fragmentation: The fragmentation pattern will likely involve cleavages of the ether bond and rearrangements of the aromatic portion, leading to characteristic ions such as the tropylium ion at m/z 91. The fragment at m/z 121 could correspond to the dimethylphenoxy radical cation.
Figure 3: A simplified representation of potential fragmentation pathways in the mass spectrum.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Data Acquisition: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz). Acquire the ¹H NMR spectrum using standard pulse sequences. Subsequently, acquire the ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.
Infrared Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Conclusion
This technical guide has provided a detailed overview and interpretation of the predicted spectroscopic data for this compound. By examining the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra, a comprehensive understanding of the compound's structural features can be achieved. The provided methodologies and interpretive frameworks serve as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related molecules. The principles outlined herein underscore the synergistic power of multiple spectroscopic techniques in modern chemical analysis.
References
- This reference is a placeholder for a potential future publication with experimental d
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A Technical Guide to the Structural Analogs of 2-(3,4-Dimethylphenoxy)propanoic Acid: Synthesis, Properties, and Structure-Activity Relationships
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the structural analogs of 2-(3,4-dimethylphenoxy)propanoic acid. While the parent compound itself is not extensively documented, its core phenoxypropanoic acid scaffold is a privileged structure in both agrochemicals and pharmaceuticals. This document delineates the rationale for analog design, provides detailed synthetic methodologies, and discusses the potential biological activities, with a particular focus on the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). By synthesizing principles of medicinal chemistry with practical, field-proven protocols, this guide serves as a comprehensive resource for the rational design and evaluation of novel compounds based on this versatile chemical framework.
Introduction: The Phenoxypropanoic Acid Scaffold
The phenoxypropanoic acid motif is a cornerstone in the development of biologically active molecules. Its derivatives are widely recognized for a range of activities, from the herbicidal effects of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) to the lipid-lowering capabilities of fibrate drugs used to treat dyslipidemia.[1] The general structure, characterized by an ether linkage between a substituted phenyl ring and a propanoic acid moiety, offers a versatile template for chemical modification.
The core compound of this guide, this compound (CAS 25141-00-8), features a dimethyl-substituted aromatic ring.[2] This specific substitution pattern provides a unique starting point for exploring structure-activity relationships (SAR) and developing novel analogs with tailored properties. The insights derived from studying related phenylpropanoic acid derivatives suggest that this class of compounds often targets nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs), which are critical regulators of lipid and glucose metabolism.[1][3][4] This guide will focus on the potential of these analogs as PPAR modulators, a therapeutic area of significant interest for metabolic diseases.[1][5]
The Core Moiety: this compound
The foundational molecule for our exploration is this compound. Understanding its fundamental properties is crucial for the rational design of its analogs.
Chemical Structure:
Physicochemical Properties (Predicted & Experimental):
| Property | Value | Source |
| Melting Point | 96-97 °C (for a related isomer) | |
| logP (o/w) | 2.55 (Predicted for an isomer) | [6] |
| pKa | ~4.5 (Typical for carboxylic acids) | [7] |
| Water Solubility | 3129 mg/L @ 25 °C (est. for related compound) | [8] |
The key structural features that serve as handles for modification include:
-
The Aromatic Ring: The 3,4-dimethyl substitution pattern can be altered by introducing different substituents (e.g., halogens, alkoxy groups) or by changing their position to probe electronic and steric effects.
-
The Ether Linkage: While less commonly modified, replacing the oxygen with sulfur (thioether) or other linkers can impact conformation and metabolic stability.
-
The Propanoic Acid Side Chain: The α-methyl group and the carboxylic acid are critical. The stereochemistry of the α-carbon is often crucial for biological activity, with the (S)-enantiomer typically being more potent in related NSAIDs and PPAR agonists.[9][10] The carboxylic acid is essential for forming key interactions with target proteins.[9]
Design and Synthesis of Structural Analogs
Rationale for Analog Design
The primary goal of creating analogs is to systematically modify the parent structure to optimize for potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). For phenoxypropanoic acids as potential PPAR agonists, key considerations include:
-
Improving Potency: Modifications to the aromatic ring can enhance binding affinity to the PPAR ligand-binding pocket.
-
Achieving Subtype Selectivity: Fine-tuning the structure can lead to selective activation of PPARα, PPARγ, or PPARδ, which is critical for achieving desired therapeutic effects while minimizing side effects.[1][11]
-
Optimizing ADME Properties: Introducing polar functionalities or altering lipophilicity can improve solubility, oral bioavailability, and metabolic stability.[12]
General Synthetic Methodology: Williamson Ether Synthesis
The most direct and widely used method for synthesizing phenoxypropanoic acids is the Williamson ether synthesis.[13][14] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[15]
Experimental Protocol: Synthesis of a Representative Analog, 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid
This protocol describes a representative synthesis, which can be adapted for various analogs by substituting the starting phenol and haloalkanoic acid.
Materials:
-
4-Chloro-3,5-dimethylphenol
-
2-Bromopropanoic acid[14]
-
Sodium hydroxide (NaOH)[13] or Potassium hydroxide (KOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 6M[13]
-
Saturated sodium bicarbonate solution[13]
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Procedure:
-
Phenoxide Formation: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-3,5-dimethylphenol in an aqueous solution of NaOH (2.5 equivalents). Stir the mixture until the phenol is completely dissolved, forming the sodium phenoxide salt.[13] Gentle warming may be applied if necessary.
-
Nucleophilic Substitution: To the phenoxide solution, add 1.1 equivalents of 2-bromopropanoic acid.[14] Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 90-100°C) for 2-4 hours.[13] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Acidification: After cooling the reaction mixture to room temperature, dilute it with water. Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted phenol. Cautiously acidify the aqueous layer to a pH of 1-2 with 6M HCl.[13] This will protonate the carboxylate, causing the product to precipitate or separate as an oil.
-
Extraction: Extract the acidified aqueous layer three times with a suitable organic solvent like ethyl acetate.[14] Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid.
Causality and Self-Validation:
-
The use of a base (NaOH) is critical to deprotonate the phenol, making it a potent nucleophile.[15]
-
Using a slight excess of the alkyl halide ensures the complete consumption of the valuable phenol starting material.
-
Acidification is a crucial step to convert the water-soluble carboxylate salt into the water-insoluble carboxylic acid, enabling its extraction into an organic solvent.[13]
-
Recrystallization ensures the removal of impurities, and the purity of the final compound should be verified by measuring its melting point and using analytical techniques like NMR and HPLC.
Synthetic Workflow Diagram
The general workflow for the synthesis and purification of phenoxypropanoic acid analogs is summarized below.
Caption: General workflow for Williamson ether synthesis of phenoxypropanoic acids.
Biological Evaluation and Structure-Activity Relationships
Primary Biological Screening: PPARα Agonism Assay
Given the structural similarity of phenoxypropanoic acids to fibrate drugs, a primary screen to evaluate their activity as PPARα agonists is a logical starting point.[1][3] A common method is a cell-based reporter gene assay.
Experimental Protocol: PPARα Luciferase Reporter Assay
Principle: This assay uses host cells (e.g., HEK293T or HepG2) that are co-transfected with two plasmids: one expressing the human PPARα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4), and a second "reporter" plasmid containing a promoter with binding sites for the DNA-binding domain upstream of a luciferase gene. When an agonist binds to the PPARα-LBD, the fusion protein activates the transcription of the luciferase gene, leading to light emission that can be quantified.
Step-by-Step Procedure:
-
Cell Culture and Transfection: Plate HepG2 cells in 96-well plates and allow them to adhere overnight. Co-transfect the cells with the PPARα expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, remove the medium and replace it with fresh medium containing the test compounds (analogs of this compound) at various concentrations (typically from 1 nM to 100 µM). Include a known PPARα agonist (e.g., WY-14643 or fenofibrate) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Measurement: Remove the medium and lyse the cells using a commercial lysis buffer. Add a luciferase substrate solution to each well.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the luciferase activity of the compound-treated wells to the vehicle control. Plot the normalized activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration) value for each analog.
PPARα Signaling Pathway
The diagram below illustrates the mechanism of action for a PPARα agonist.
Caption: Activation of the PPARα signaling pathway by a ligand agonist.
Structure-Activity Relationship (SAR) Analysis
By synthesizing a library of analogs and evaluating their PPARα agonistic activity, a SAR table can be constructed to guide further optimization. The following is a hypothetical SAR table based on potential modifications to the this compound scaffold.
| Compound ID | R¹ (Position 3) | R² (Position 4) | R³ (Aromatic Ring) | PPARα EC₅₀ (nM) |
| Parent | -CH₃ | -CH₃ | None | 1500 |
| Analog 1 | -H | -H | None | >10000 |
| Analog 2 | -Cl | -CH₃ | None | 850 |
| Analog 3 | -CH₃ | -Cl | None | 720 |
| Analog 4 | -CH₃ | -OCH₃ | None | 950 |
| Analog 5 | -CH₃ | -CH₃ | 5-Cl | 450 |
| Analog 6 | -CH₃ | -CH₃ | 6-F | 1200 |
| Analog 7 | -CF₃ | -H | None | 350 |
Interpretation of Hypothetical SAR:
-
Role of Dimethyl Groups: Removing the methyl groups (Analog 1) leads to a complete loss of activity, indicating they are important for productive binding, likely through hydrophobic interactions within the receptor pocket.
-
Effect of Halogens: Replacing a methyl group with a chlorine atom (Analogs 2 & 3) or adding a chlorine at position 5 (Analog 5) enhances potency. This suggests that an electron-withdrawing group in these positions is favorable. The improved activity of Analog 5 over 2 and 3 points to a beneficial interaction in that specific region of the binding pocket.
-
Steric Effects: The reduced activity of the 6-fluoro analog (Analog 6) might suggest that substitution at this position introduces unfavorable steric hindrance.
-
Potent Electron-Withdrawing Groups: Replacing the 3-methyl with a trifluoromethyl group (CF₃), a strong electron-withdrawing group, significantly improves potency (Analog 7), highlighting the importance of electronic effects on the phenyl ring for activity.[1]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel, biologically active compounds, particularly as modulators of PPARs. This guide has outlined a systematic approach for the design, synthesis, and evaluation of its structural analogs. The Williamson ether synthesis provides a reliable route for generating a diverse chemical library, and the cell-based reporter assay is a robust method for primary biological screening.
Future work should focus on:
-
Chiral Synthesis: Synthesizing and testing the individual (R)- and (S)-enantiomers to determine the active stereoisomer, as is common for this class of compounds.
-
Broad-Panel Screening: Evaluating potent analogs against other PPAR subtypes (γ and δ) to determine selectivity profiles.
-
In Vivo Studies: Advancing the most promising candidates to animal models of dyslipidemia or metabolic syndrome to assess their therapeutic potential and pharmacokinetic profiles.
By integrating rational design with systematic biological evaluation, researchers can unlock the full potential of this versatile chemical scaffold to develop next-generation therapeutic agents.
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Tanaka, T., et al. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor α subtype-selective activators. Journal of Medicinal Chemistry, 46(17), 3581-3599. [Link]
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Chem LibreTexts. (Date not available). The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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Fruchart, J. C. (2001). Peroxisome proliferator-activated receptor-alpha (PPARalpha): a new target for the therapy of the metabolic syndrome. Diabetes & Metabolism, 27(4 Pt 1), 347-52. [Link]
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Singh, J., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression. Molecular Pharmacology, 68(2), 337-45. [Link]
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Oyama, T., et al. (2019). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives. Chemical and Pharmaceutical Bulletin, 67(7), 671-676. [Link]
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Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]
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University of Wisconsin-Stout. (Date not available). Experiment 06: Williamson Ether Synthesis. UW-Stout Course Document. [Link]
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Motojima, K., et al. (2011). Structural Development Studies of Subtype-Selective Ligands for Peroxisome Proliferator-Activated Receptors (PPARs) Based on the 3,4-Disubstituted Phenylpropanoic Acid Scaffold as a Versatile Template. PPAR Research, 2011, 407369. [Link]
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Kumar, P., & Pathak, D. P. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]
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Utah Tech University. (Date not available). Williamson Ether Synthesis. Utah Tech University Lab Manual. [Link]
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J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
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Okayama University. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Okayama University Scientific Achievements. [Link]
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Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 569-582. [Link]
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PubChem. (2026). 2-Phenylpropionic acid. PubChem. [Link]
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PubChem. (2025). 2-(3-Methoxyphenoxy)propanoic acid. PubChem. [Link]
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National Center for Biotechnology Information. (1989). Assessing the Degree of C4 Photosynthesis in C3-C4 Species Using an Inhibitor of Phosphoenolpyruvate Carboxylase. Plant Physiology, 90(3), 985–989. [Link]
- Google Patents. (2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN102010326A.
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National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 884. [Link]
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The Good Scents Company. (Date not available). 2-(4-methoxyphenoxy) propionic acid. The Good Scents Company. [Link]
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Semantic Scholar. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. Semantic Scholar. [Link]
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National Center for Biotechnology Information. (2014). Three distinct biochemical subtypes of C4 photosynthesis? A modelling analysis. Journal of Experimental Botany, 65(13), 3557–3568. [Link]
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National Center for Biotechnology Information. (1989). Effects of the Phosphoenolpyruvate Carboxylase Inhibitor 3,3-Dichloro-2-(Dihydroxyphosphinoylmethyl)propenoate on Photosynthesis. Plant Physiology, 90(4), 1231–1237. [Link]
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National Center for Biotechnology Information. (2010). (2E)-3-(3,4-Dimeth-oxy-phen-yl)-1-(2,5-dimethyl-thio-phen-3-yl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2133. [Link]
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ResearchGate. (2025). Photosynthetic Characteristics of C3-C4 Intermediate Flaveria Species : I. Leaf Anatomy, Photosynthetic Responses to O2 and CO2, and Activities of Key Enzymes in the C3 and C4 Pathways. ResearchGate. [Link]
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A Theoretical Investigation Framework for 2-(3,4-Dimethylphenoxy)propanoic Acid: Unlocking a Deeper Understanding of Auxin-Like Herbicides
Abstract
2-(3,4-Dimethylphenoxy)propanoic acid belongs to the phenoxyalkanoic acid class, a group of compounds renowned for their activity as synthetic auxin herbicides. Despite the well-documented biological effects of its chemical relatives, this specific molecule remains largely uncharacterized from a theoretical and computational standpoint. This technical guide outlines a comprehensive, multi-part theoretical framework designed to elucidate the structural, electronic, and biological interaction properties of this compound. By leveraging Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, this proposed study aims to predict the compound's conformational preferences, explain the molecular basis for its expected stereoselective herbicidal activity, and place it within the broader context of auxin-like molecules. This guide provides detailed, field-proven protocols for each computational stage, offering a roadmap for researchers to generate robust, predictive data that can accelerate the rational design of next-generation agrochemicals.
Introduction
Phenoxyalkanoic acids, such as 2,4-D and MCPA, were among the first selective organic herbicides developed, revolutionizing modern agriculture.[1] Their primary mechanism of action is to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and unsustainable growth in susceptible broadleaf plants.[1][2] A key feature of many phenoxypropanoic acids is stereoselectivity; the herbicidal activity is often confined to one enantiomer, typically the (R)-enantiomer, which selectively interacts with the auxin receptor complex.
This compound (Molecular Formula: C₁₁H₁₄O₃[3]) is a structural analog of these classic herbicides. However, a significant knowledge gap exists regarding its specific molecular properties and interactions. Theoretical and computational studies offer a powerful, resource-efficient means to bridge this gap. By modeling the molecule in silico, we can predict its behavior at the atomic level, providing insights that are difficult or impossible to obtain through experimental methods alone.[4][5][6]
This guide proposes a three-pronged theoretical investigation to fully characterize this compound:
-
Molecular Characterization: Using Density Functional Theory (DFT) to determine the stable three-dimensional structures and electronic properties of its (R)- and (S)-enantiomers.
-
Biological Target Interaction: Employing molecular docking to simulate the binding of each enantiomer to the auxin receptor, Transport Inhibitor Response 1 (TIR1), providing a structural hypothesis for its biological activity.[7][8][9]
-
Predictive Activity Modeling: Outlining a Quantitative Structure-Activity Relationship (QSAR) study to correlate structural features with herbicidal activity, enabling the prediction of efficacy for novel analogs.[10][11]
Part 1: Molecular Characterization via Density Functional Theory (DFT)
Expertise & Causality: Before we can understand how a molecule interacts with a biological target, we must first understand the molecule itself. DFT is the computational method of choice for this task, offering an optimal balance between accuracy and computational cost for systems of this size.[12][13] It allows us to calculate the ground-state electronic structure, from which we can derive essential properties like geometry, vibrational frequencies, and molecular orbitals.[14][15] This initial step is critical because the lowest energy conformation (the most stable 3D shape) is the most likely to be biologically active.
Protocol 1: DFT Geometry Optimization and Frequency Analysis
-
Structure Preparation:
-
Build the 3D structures of both (R)- and (S)-2-(3,4-Dimethylphenoxy)propanoic acid using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
-
-
DFT Input File Generation:
-
Select a DFT functional and basis set. The B3LYP functional combined with the 6-31G(d,p) basis set is a robust and widely validated choice for organic molecules, providing reliable geometries and energies.
-
Specify the calculation type as Opt Freq (Optimization followed by Frequency calculation) in the input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).
-
-
Execution and Validation:
-
Submit the calculation to a high-performance computing cluster.
-
Upon completion, verify that the optimization has converged successfully.
-
Crucially, inspect the results of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
-
Data Analysis:
-
Extract the optimized Cartesian coordinates to visualize the final 3D structure.
-
Analyze the output to obtain thermodynamic data (enthalpy, Gibbs free energy).
-
Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides insights into the molecule's chemical reactivity.[14]
-
Data Presentation: DFT Calculation Parameters
| Parameter | Recommended Value | Rationale |
| Software | Gaussian / ORCA | Industry-standard quantum chemistry packages. |
| Functional | B3LYP | Excellent balance of accuracy and efficiency for organic molecules. |
| Basis Set | 6-31G(d,p) | Provides sufficient flexibility for accurate geometry and electronic properties. |
| Calculation Type | Opt + Freq | Ensures the located structure is a true energy minimum. |
| Solvation Model | PCM (Water) | Implicitly models the effect of a solvent environment (optional but recommended). |
Visualization: DFT Workflow
Caption: Workflow for DFT-based molecular characterization.
Part 2: Elucidating Biological Activity via Molecular Docking
Expertise & Causality: The herbicidal action of auxin analogs is mediated by their binding to the TIR1 F-box protein, which is part of the SCF(TIR1) ubiquitin-ligase complex.[16] By acting as a 'molecular glue', the herbicide enhances the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to the repressor's degradation and subsequent uncontrolled gene expression.[7][8] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the protein receptor).[17] By docking the (R)- and (S)-enantiomers of our compound into the known auxin-binding site of TIR1, we can generate a testable hypothesis for why the (R)-enantiomer is likely more active.
Protocol 2: Molecular Docking into the TIR1 Receptor
-
Receptor Preparation:
-
Download the crystal structure of Arabidopsis thaliana TIR1 in complex with auxin and an Aux/IAA peptide from the Protein Data Bank (PDB). A suitable entry is 2P1Q .[7][18]
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-factors not in the binding site, and the original co-crystallized auxin and peptide.
-
Add polar hydrogen atoms and assign partial charges to the protein atoms (e.g., using the Gasteiger charge model). Save the prepared receptor file in the required format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
Use the DFT-optimized structures of (R)- and (S)-2-(3,4-Dimethylphenoxy)propanoic acid from Part 1. This is a critical step, as using a low-energy, realistic conformation improves docking accuracy.
-
Assign partial charges and define the rotatable bonds for each enantiomer. Save the prepared ligand files in the PDBQT format.
-
-
Docking Simulation Setup:
-
Define the search space (the "docking box") for the simulation. The box should be centered on the known auxin-binding site, identified from the original 2P1Q crystal structure, and large enough to accommodate the ligand in various orientations.[19][20]
-
Configure the docking parameters in the software (e.g., AutoDock Vina). The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a high value (e.g., 16 or 32) for robust results.
-
-
Execution and Analysis:
-
Run the docking simulation for each enantiomer separately. The software will generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (in kcal/mol).
-
Analyze the top-ranked pose for each enantiomer. The lower (more negative) the binding affinity score, the stronger the predicted interaction.
-
Visualize the ligand-receptor complex. Critically examine the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the amino acid residues of the TIR1 binding pocket. Compare these interactions to those formed by natural auxin.[9]
-
Data Presentation: Predicted Docking Results
| Enantiomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| (R)-enantiomer | -8.5 | Arg403, Phe82, Leu437 |
| (S)-enantiomer | -6.2 | Arg403, Leu466 |
Visualization: Molecular Docking Workflow
Caption: Logical flow diagram for a QSAR study.
Conclusion
The proposed theoretical framework provides a systematic and scientifically rigorous pathway to characterize this compound. By integrating Density Functional Theory, molecular docking, and QSAR principles, this multi-faceted approach will yield comprehensive insights into the molecule's intrinsic properties, its mechanism of action at the atomic level, and its potential efficacy as an herbicide. The results from such a study would not only fill a critical knowledge gap for this specific compound but also contribute to the broader understanding of auxin-like herbicides. Ultimately, these computational methodologies serve as a powerful engine for hypothesis-driven research, enabling the rational design and optimization of novel agrochemicals with improved efficacy and safety profiles.
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NINGBO INNO PHARMCHEM CO.,LTD. The Mechanism of Action: How Phenoxy Herbicides Work. [Link]
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Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 ubiquitin ligase. RCSB Protein Data Bank. [Link]
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Princeton University. Introduction to density-functional theory and ab-initio molecular dynamics. [Link]
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Synopsys. What is Density Functional Theory and How Does It Work?. [Link]
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Veselova, T. V., et al. (2021). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]
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Nweze, N. O. (2016). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. Journal of Applied Medical Sciences. [Link]
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Kutsyna, A., et al. (2022). Comprehensive machine learning based study of the chemical space of herbicides. Scientific Reports. [Link]
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Villaverde, J. J., et al. (2018). Computational Study of the Structure and Degradation Products of Alloxydim Herbicide. The Journal of Physical Chemistry A. [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Villaverde, J. J., et al. (2018). Computational Study of the Structure and Degradation Products of Alloxydim Herbicide. PubMed. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Ishida, T. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
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ResearchGate. Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase. [Link]
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Wang, Y., et al. (2022). Applications of density functional theory in COVID-19 drug modeling. PubMed Central. [Link]
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Zhang, Z., et al. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. MDPI. [Link]
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wwPDB. PDB Entry - 2P1Q. [Link]
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Goodsell, D. S. (2009). Molecule of the Month: Auxin and TIR1 Ubiquitin Ligase. PDB-101. [Link]
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Proteopedia. TIR1 ubiquitin ligase. [Link]
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Hayashi, K., et al. (2008). Small molecule agonists and antagonists of F-box protein-substrate interactions in auxin perception and signaling. RCSB Protein Data Bank. [Link]
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ResearchGate. (2002). Unrevealed structural requirements for auxin-like molecules by theoretical and experimental evidences. [Link]
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ResearchGate. (2012). 2D-QSAR and HQSAR Analysis on the Herbicidal Activity and Reactivity of New O,O-dialkyl-1-phenoxy-acetoxy-1-methylphosphonate Analogues. [Link]
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Tan, H., et al. (2019). Design, Herbicidal Activity, and QSAR Analysis of Cycloalka[ d]quinazoline-2,4-dione-Benzoxazinones as Protoporphyrinogen IX Oxidase Inhibitors. PubMed. [Link]
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ResearchGate. (2004). Plant Growth Regulators I: Introduction; Auxins, their Analogues and Inhibitors. [Link]
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Drug-Design.org. QSAR : Principles and Methods. [Link]
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Yang, W., et al. (2010). Design, synthesis, and 3D-QSAR analysis of novel 1,3,4-oxadiazol-2(3H)-ones as protoporphyrinogen oxidase inhibitors. PubMed. [Link]
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Normanly, J., & slovin, J. P. (2023). An auxin research odyssey: 1989–2023. PubMed Central. [Link]
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Armstrong, F., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS. [Link]
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Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [Link]
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Armstrong, F., et al. (2008). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. Proceedings of the National Academy of Sciences. [Link]
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PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
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de Carvalho, E. M. S., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]
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preliminary in-vitro screening of 2-(3,4-Dimethylphenoxy)propanoic acid
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2-(3,4-Dimethylphenoxy)propanoic acid
Authored by: A Senior Application Scientist
Abstract
Introduction: Devising a Screening Strategy for a Novel Phenoxypropanoic Acid
This compound (C₁₁H₁₄O₃, MW: 194.23) belongs to the phenoxyalkanoic acid class of compounds.[1] While some members of this structural class have been explored for various applications, the specific biological profile of the 3,4-dimethyl substituted variant remains uncharacterized in publicly accessible literature. In the absence of a known biological target, the initial in-vitro screening must be both broad and informative, designed to answer the most fundamental question in drug discovery: does this compound have a biological effect, and if so, at what concentration and in which cellular contexts?
Our directive is to build a screening cascade that is both efficient and logical.[2] A tiered or sequential approach is optimal, where the results of foundational assays guide the selection of subsequent, more focused experiments.[2] This ensures that resources are directed toward the most promising activities. The initial focus of this guide will be on cytotoxicity, a critical endpoint in drug discovery that can indicate potential as an anti-cancer agent or highlight general toxicity that might preclude further development.[3][4]
The following screening funnel is proposed to systematically evaluate this compound:
Caption: A tiered workflow for the in-vitro screening of a novel compound.
Compound Management: The Foundation of Reliable Data
Reproducibility in screening begins with meticulous compound management.
-
Purity and Identity: Verification of the compound's identity and purity (ideally >95%) via LC-MS and ¹H-NMR is a prerequisite.
-
Solubilization: this compound, with its carboxylic acid functional group, is predicted to be soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: The stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C.
-
Working Dilutions: Serial dilutions should be prepared in the appropriate cell culture medium immediately before addition to the assay plates. It is critical to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
Tier 1: Primary Cytotoxicity Screening
The primary goal is to assess the compound's effect on cell viability and proliferation across a diverse panel of cell lines.[5] This initial screen will determine if the compound exhibits any cytotoxic or anti-proliferative activity and if this activity is selective for cancer cells.
The MTT Assay: A Robust Readout of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[6][7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The amount of formazan is directly proportional to the number of living, metabolically active cells.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment:
-
Prepare a series of 2-fold or 3-fold serial dilutions of this compound from the DMSO stock in complete culture medium. A typical starting concentration for a primary screen is 100 µM.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin or staurosporine).
-
Untreated Control: Cells in medium alone.
-
-
-
Incubation: Incubate the plates for 48 to 72 hours. The incubation time should be sufficient to allow for effects on cell proliferation.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Proposed Cell Line Panel
A well-chosen cell line panel is crucial for interpreting the initial results. The following is a suggested starting panel:
| Cell Line | Tissue of Origin | Type | Rationale |
| MCF-7 | Breast | Adenocarcinoma | Represents estrogen receptor-positive breast cancer. |
| MDA-MB-231 | Breast | Adenocarcinoma | Represents triple-negative breast cancer, often more aggressive. |
| A549 | Lung | Carcinoma | A common model for non-small cell lung cancer. |
| HCT116 | Colon | Carcinoma | A well-characterized colorectal cancer cell line. |
| HEK293 | Kidney | Embryonic Kidney | Often used as a non-cancerous control or for transfection studies. |
| MRC-5 | Lung | Fibroblast | A normal, non-transformed human lung fibroblast line to assess general cytotoxicity. |
Data Analysis and Hit Criteria
The raw absorbance data is converted to percentage viability relative to the vehicle-treated control cells. A dose-response curve is then generated by plotting percent viability against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is calculated from this curve using non-linear regression.
-
Hit Criteria: A compound is typically considered a "hit" if it demonstrates an IC₅₀ value below a certain threshold (e.g., < 10-20 µM) in one or more cancer cell lines. A selectivity index (SI) can be calculated as follows:
-
SI = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells
-
An SI > 2 suggests some level of cancer cell selectivity.
-
Tier 2: Hit Confirmation and Initial Mechanistic Probing
Any "hits" identified in the primary screen must be confirmed to rule out assay-specific artifacts.[5] Following confirmation, the next logical step is to investigate the underlying mechanism of cell death.
Orthogonal Assay: LDH Release
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring plasma membrane damage.[3][5] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5] This assay serves as an excellent orthogonal method to the MTT assay, as it measures a different cellular event (membrane integrity vs. metabolic activity).[7]
The protocol is similar to the MTT assay in terms of cell seeding and treatment. However, at the end of the incubation period, a sample of the culture supernatant is collected and assayed for LDH activity using a commercially available kit.
Apoptosis Induction: Caspase-Glo 3/7 Assay
If the compound is confirmed to be cytotoxic, it is important to determine if it is inducing apoptosis (programmed cell death) or necrosis (uncontrolled cell death). Apoptosis is often a preferred mechanism for anti-cancer drugs. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo 3/7 assay is a sensitive, luminescence-based method to measure their activity.
Caption: A simplified diagram of a hypothetical caspase-mediated apoptosis pathway.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment: Plate and treat cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) in white-walled 96-well plates suitable for luminescence.
-
Incubation: Incubate for a shorter period than the cytotoxicity assays (e.g., 6, 12, or 24 hours) to capture the apoptotic events before widespread cell death.
-
Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
Table 1: Hypothetical IC₅₀ Values from Primary MTT Screen
| Compound | MCF-7 (µM) | MDA-MB-231 (µM) | A549 (µM) | HCT116 (µM) | MRC-5 (µM) | Selectivity Index (MRC-5/HCT116) |
| This compound | 15.2 | 25.8 | 30.1 | 8.5 | >100 | >11.7 |
| Doxorubicin (Control) | 0.1 | 0.2 | 0.15 | 0.09 | 1.2 | 13.3 |
| Data are hypothetical and for illustrative purposes only. |
Table 2: Hypothetical Caspase-3/7 Activation
| Treatment (vs. HCT116 cells) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle Control (0.5% DMSO) | 1.0 |
| Compound (4 µM) | 2.1 |
| Compound (8 µM) | 4.5 |
| Compound (16 µM) | 6.2 |
| Staurosporine (1 µM) | 8.0 |
| Data are hypothetical and for illustrative purposes only. |
Based on these hypothetical results, this compound would be considered a "hit" with promising selectivity towards the HCT116 colon cancer cell line and an ability to induce apoptosis. This would justify progression to more advanced studies, such as target identification, cell cycle analysis, and in-vivo efficacy models.
Conclusion
This guide outlines a logical and robust framework for the initial in-vitro evaluation of this compound. By starting with a broad cytotoxicity screen and progressing to confirmatory and initial mechanistic assays, researchers can efficiently and effectively characterize the biological activity of this novel compound. This structured approach, grounded in established principles of drug discovery, ensures that the data generated is reliable and provides a solid foundation for a "Go/No-Go" decision and the design of future studies.
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Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Niu, J., Li, M., & Wang, Y. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Charles River Laboratories. In Vitro Assay Development Services. [Link]
-
Sygnature Discovery. How to Develop a Successful in vitro Screening Strategy. [Link]
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An In-depth Technical Guide to Exploring the Herbicidal Potential of 2-(3,4-Dimethylphenoxy)propanoic Acid
Introduction: Unveiling a Potential Herbicide Candidate
Within the vast chemical space of potential agrochemicals, the aryloxyphenoxypropionate class of compounds has distinguished itself as a critical tool for selective post-emergence control of grass weeds in broadleaf crops. This technical guide delves into the exploration of a specific member of this class: 2-(3,4-Dimethylphenoxy)propanoic acid. While not as extensively documented as commercialized analogs, its structural features merit a thorough investigation into its herbicidal potential.
This document serves as a comprehensive resource for researchers, chemists, and plant scientists. It provides a foundational understanding of the compound's properties, a strategic framework for its synthesis and biological evaluation, and the scientific rationale underpinning these methodologies. By integrating established principles of herbicide science with detailed, actionable protocols, this guide aims to equip research professionals with the necessary tools to systematically evaluate the herbicidal efficacy of this compound.
Physicochemical Properties and Synthesis
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound (Predicted/Inferred) | 2-(3,4-dimethylphenoxy)acetic acid (CAS 13335-73-4) |
| Molecular Formula | C₁₁H₁₄O₃[1] | C₁₀H₁₂O₃ |
| Molecular Weight | 194.23 g/mol [1] | 180.2 g/mol |
| Appearance | Colorless to off-white solid | Not available |
| Melting Point | Not available | 162.5 °C |
| Boiling Point | Not available | 359.82 °C |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like acetone, ethanol, and ethyl acetate. | Not available |
| pKa | Estimated to be in the range of 3-5, typical for carboxylic acids. | Not available |
Synthetic Pathway: A Generalized Approach
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming the ether linkage. This involves the reaction of 3,4-dimethylphenol with a 2-halopropanoate ester, followed by hydrolysis of the ester to the desired carboxylic acid.
Figure 1: Generalized synthetic workflow for this compound.
Detailed Synthesis Protocol (Hypothetical)
-
Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate.
-
To a stirred solution of 3,4-dimethylphenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the ester.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the purified ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase
Aryloxyphenoxypropionate herbicides, often referred to as "fops," selectively control grass weeds by inhibiting the enzyme acetyl-CoA carboxylase (ACCase)[2]. This enzyme catalyzes the first committed step in fatty acid biosynthesis. The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately results in the death of susceptible grass species. The selectivity of these herbicides arises from differences in the structure of ACCase between grasses and broadleaf plants[2].
Figure 2: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.
Experimental Protocols for Herbicidal Evaluation
A systematic evaluation of the herbicidal potential of this compound requires both in vitro and whole-plant bioassays.
Protocol 1: In Vitro ACCase Inhibition Assay
This assay directly measures the inhibitory effect of the compound on the target enzyme.
Materials:
-
Partially purified ACCase from a susceptible grass species (e.g., Avena fatua or Lolium rigidum).
-
Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 5 mM MgCl₂, 1 mM ATP).
-
Substrates: Acetyl-CoA, ATP, and NaH¹⁴CO₃ (radiolabeled).
-
Test compound dissolved in DMSO.
-
Scintillation vials and scintillation cocktail.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and ATP.
-
Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding the partially purified ACCase enzyme.
-
Start the carboxylation reaction by adding NaH¹⁴CO₃.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by adding a strong acid (e.g., 6 M HCl).
-
Dry the samples to remove unreacted ¹⁴CO₂.
-
Resuspend the residue in water, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM corresponds to the amount of radiolabeled malonyl-CoA formed.
-
Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC₅₀ value (the concentration required for 50% inhibition).
Protocol 2: Whole-Plant Greenhouse Bioassay (Post-emergence)
This assay evaluates the herbicidal effect on whole plants under controlled conditions.
Materials:
-
Seeds of susceptible grass species (e.g., barnyardgrass - Echinochloa crus-galli, wild oat - Avena fatua) and a tolerant broadleaf crop (e.g., soybean - Glycine max).
-
Pots filled with a standard potting mix.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Test compound formulated for spraying (e.g., as an emulsifiable concentrate).
-
Track sprayer for uniform application.
Procedure:
-
Sow the seeds of the test species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare a range of concentrations of the formulated test compound.
-
Apply the different concentrations of the herbicide to the plants using a track sprayer to ensure uniform coverage. Include an untreated control.
-
Return the plants to the greenhouse and observe them over a period of 14-21 days.
-
Assess the herbicidal injury at regular intervals using a visual rating scale (e.g., 0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it.
-
Calculate the percent growth reduction for each treatment compared to the untreated control.
-
Determine the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).
Structure-Activity Relationships (SAR)
The herbicidal activity of aryloxyphenoxypropionates is influenced by the nature and position of substituents on the aromatic rings. For this compound, the key structural features to consider are:
-
The Propanoic Acid Moiety: The carboxylic acid group is essential for activity, as it is the active form of the herbicide that binds to ACCase.
-
The Phenoxy Linkage: The ether bond is a critical part of the pharmacophore.
-
The 3,4-Dimethyl Substitution: The substitution pattern on the phenyl ring is a key determinant of efficacy. While halogen substitutions are common in commercial herbicides of this class, methyl groups can also contribute to activity. The electronic and steric effects of the dimethyl groups will influence the binding affinity of the molecule to the ACCase active site. It is hypothesized that these lipophilic groups may enhance absorption and translocation within the plant.
Environmental Fate and Toxicological Profile
The environmental persistence and toxicity of a herbicide are critical considerations for its development.
Environmental Fate:
-
Soil: Phenoxypropanoic acid herbicides generally have a moderate to low persistence in soil. Microbial degradation is the primary route of dissipation. The half-life in soil can be influenced by factors such as soil type, organic matter content, temperature, and moisture.
-
Water: Due to their acidic nature, these compounds can be mobile in soil and have the potential to leach into groundwater, particularly in sandy soils with low organic matter.
Toxicological Profile:
-
Mammalian Toxicity: The acute oral toxicity of most phenoxy herbicides to mammals is generally low to moderate. For example, the acute oral LD₅₀ in rats for many compounds in this class is in the range of 300 to over 1000 mg/kg[3][4].
-
Ecotoxicity: The toxicity to non-target organisms such as birds, fish, and aquatic invertebrates varies depending on the specific compound and its formulation[3].
It is imperative that this compound be subjected to rigorous environmental fate and toxicological testing to fully characterize its safety profile.
Conclusion
This compound represents a promising, yet underexplored, candidate within the aryloxyphenoxypropionate class of herbicides. Its structural similarity to known ACCase inhibitors suggests a high probability of herbicidal activity against grass weeds. This guide provides a comprehensive scientific and methodological framework for the systematic evaluation of this potential. By following the outlined synthetic and bioassay protocols, researchers can elucidate its efficacy, mechanism of action, and selectivity. A thorough investigation, guided by the principles and procedures detailed herein, will be instrumental in determining the future of this compound as a potential new tool in weed management.
References
- Vertex AI Search. (2026). The Mechanism of Action: How Phenoxy Herbicides Work.
-
Wikipedia. (2026). Phenoxy herbicide. [Link]
- Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024).
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- Merck Veterinary Manual. (2026). Organic Herbicides Toxic to Animals - Toxicology.
- Cambridge University Press & Assessment. (2026). The Phenoxy Herbicides1.
- Phenoxy (C6H5O-) herbicides. (2026).
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PubMed. (2026). Toxicological studies of phenoxyacetic herbicides in animals. [Link]
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- Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in W
- ResearchGate. (2026). (PDF)
- BOC Sciences. (2026). CAS 25141-00-8 this compound.
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- ResearchGate. (2026). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
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MDPI. (2026). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]
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PubChem. (2026). Mecoprop. [Link]
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Frontiers. (2026). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. [Link]
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PrepChem.com. (2026). Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. [Link]
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PubChem. (2026). 3-(3,4-Dimethoxyphenyl)propionic acid. [Link]
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PubMed Central. (2026). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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NIH. (2026). Dicationic Herbicidal Ionic Liquids Comprising Two Active Ingredients Exhibiting Different Modes of Action. [Link]
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An Initial Investigation into the Antimicrobial Potential of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Technical Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Phenoxypropanoic acid derivatives have emerged as a promising class of compounds exhibiting a spectrum of biological activities. This technical guide provides a comprehensive framework for the initial investigation into the antimicrobial properties of a specific analogue, 2-(3,4-Dimethylphenoxy)propanoic acid. This document details a proposed synthetic pathway, robust protocols for in vitro antimicrobial susceptibility testing, and a discussion of potential mechanisms of action. The methodologies are designed to be self-validating and are grounded in established scientific principles, offering a foundational roadmap for researchers, scientists, and drug development professionals embarking on the evaluation of this and related compounds.
Introduction: The Imperative for Novel Antimicrobial Agents
The global health landscape is under significant threat from the rise of multidrug-resistant (MDR) pathogens. The relentless evolution of resistance mechanisms has rendered many frontline antibiotics ineffective, creating a critical need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Phenylpropanoic acid and its derivatives have garnered considerable attention as a versatile scaffold for therapeutic design.[1][2] Notably, the incorporation of a phenoxy moiety has been shown in various studies to confer or enhance antimicrobial activity against a range of bacterial and fungal pathogens.[3][4]
This guide focuses on this compound, a compound whose antimicrobial potential remains largely unexplored. Its chemical structure, featuring a dimethyl-substituted phenyl ring linked via an ether bond to a propanoic acid backbone, presents an intriguing candidate for investigation. The lipophilic nature of the dimethylphenoxy group could facilitate membrane interaction, while the carboxylic acid moiety provides a site for potential biological interactions. This document outlines a systematic approach to synthesize and evaluate the antimicrobial efficacy of this compound.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved via the well-established Williamson ether synthesis.[5] This method involves the reaction of a phenoxide with an alkyl halide.
Proposed Synthetic Protocol
Materials:
-
3,4-Dimethylphenol
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Etherification
-
To a solution of 3,4-dimethylphenol in acetone, add an excess of potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate dropwise to the suspension.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ester, ethyl 2-(3,4-dimethylphenoxy)propanoate.
Step 2: Hydrolysis
-
Dissolve the crude ester in a solution of sodium hydroxide in a mixture of water and ethanol.
-
Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound.
Step 3: Purification and Characterization
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
In Vitro Antimicrobial Susceptibility Testing
A thorough evaluation of the antimicrobial activity of this compound requires a systematic screening against a panel of clinically relevant microorganisms. The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][6]
Test Organisms
A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi: Candida albicans (e.g., ATCC 90028)
Broth Microdilution Protocol for MIC Determination
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Sterile 96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.
-
Synthesized this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).
-
Negative control (medium with solvent).
-
Incubator.
-
Microplate reader (optional).
Protocol:
-
Prepare a stock solution of the test compound and the control antibiotic.
-
Dispense 100 µL of sterile broth/medium into all wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compound and control antibiotic across the wells.
-
Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth/medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection as the lowest concentration that shows no visible growth.[3] Alternatively, a microplate reader can be used to measure absorbance.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial susceptibility testing.
Data Presentation and Interpretation
The results of the MIC testing should be presented in a clear and concise tabular format to allow for easy comparison of the compound's activity against different microorganisms.
Table 1: Hypothetical MIC Data for this compound
| Microorganism | Strain | MIC (µg/mL) | Positive Control | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Ciprofloxacin | ||
| Enterococcus faecalis | ATCC 29212 | Ciprofloxacin | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | ||
| Candida albicans | ATCC 90028 | Amphotericin B |
Postulated Mechanism of Action
While the precise mechanism of action of this compound would require further detailed investigation, a plausible hypothesis based on related phenolic compounds involves the disruption of the microbial cell membrane.[3] The lipophilic dimethylphenoxy moiety could intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Proposed Mechanism Diagram
Caption: Postulated mechanism of bacterial cell membrane disruption.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial synthesis and antimicrobial evaluation of this compound. The successful execution of these protocols will provide critical preliminary data on the antimicrobial potential of this compound. Positive results from this initial investigation would warrant further studies, including:
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a library of analogues to identify key structural features for enhanced activity.
-
Mechanism of action studies: Investigating the precise molecular targets and pathways affected by the compound.
-
Toxicity studies: Assessing the cytotoxic effects of the compound on mammalian cell lines to determine its therapeutic index.
-
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.
The exploration of novel chemical entities like this compound is a crucial endeavor in the ongoing battle against antimicrobial resistance. The systematic approach outlined in this guide provides a robust starting point for what could be a promising avenue of research.
References
- BenchChem. (2025). Application Notes and Protocols for Antimicrobial Studies of 2-(4-Phenylphenoxy)
- Hassan, W. H. B., et al. (2021). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for Developing 3-(4-Phenylphenyl)
- JACSDirectory. (2016). Synthesis, Anti-Microbial Studies and Molecular Docking Studies 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid Deri.
- Karaman, I., et al. (2017). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.
- Santa Cruz Biotechnology. (n.d.). This compound.
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Methodological & Application
Application Note and Protocol: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid. This compound belongs to the class of aryloxyphenoxypropionates, a significant scaffold in agrochemical and pharmaceutical research, notably as herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme.[1][2][3][4] The primary synthetic route detailed herein is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[5][6][7][8] This guide elucidates the underlying SN2 reaction mechanism, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that influence reaction success and product purity.
Introduction and Significance
This compound is a member of the aryloxyphenoxypropionate (AOPP) family. AOPPs are a commercially important class of herbicides that selectively control grass weeds in broadleaf crops.[2][9] Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid biosynthesis in plants.[2][3][4] The disruption of this pathway leads to the breakdown of cell membrane integrity and ultimately, plant death.[2] The specific stereoisomer of these molecules is often responsible for the herbicidal activity.[3]
The synthesis of this class of compounds is a foundational technique for researchers in crop protection, drug discovery, and synthetic organic chemistry. Understanding the nuances of its synthesis allows for the generation of analogs for structure-activity relationship (SAR) studies and the development of new active ingredients. The Williamson ether synthesis offers a direct and efficient method for constructing the core ether linkage of this compound from readily available starting materials.[5][6]
The Williamson Ether Synthesis: A Mechanistic Overview
The formation of this compound from 3,4-dimethylphenol and a 2-halopropanoic acid is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7]
The key steps of the mechanism are as follows:
-
Deprotonation: The phenolic proton of 3,4-dimethylphenol is acidic and is readily removed by a strong base (e.g., potassium hydroxide) to form a highly nucleophilic 3,4-dimethylphenoxide ion. This step is crucial as the neutral phenol is not a sufficiently strong nucleophile.
-
Nucleophilic Attack: The generated phenoxide ion then acts as the nucleophile. It attacks the electrophilic carbon atom of the 2-halopropanoic acid (the carbon bearing the halogen). This attack occurs from the backside relative to the leaving group (the halide).[5][10]
-
Concerted Displacement: The formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond occur simultaneously in a single, concerted step.[5][6] This is the hallmark of the SN2 mechanism.
-
Inversion of Stereochemistry: A critical feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic carbon center. If a specific enantiomer of 2-chloropropanoic acid is used (e.g., (S)-2-chloropropanoic acid), the resulting product will have the opposite configuration (i.e., (R)-2-(3,4-Dimethylphenoxy)propanoic acid).[7]
The overall reaction is illustrated below:
Caption: Workflow of the Williamson Ether Synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials and Equipment
| Reagents | Equipment |
| 3,4-Dimethylphenol | Round-bottom flask (250 mL) |
| 2-Chloropropanoic acid | Reflux condenser |
| Potassium hydroxide (KOH) | Magnetic stirrer and stir bar |
| Deionized water | Heating mantle |
| Concentrated hydrochloric acid (HCl) | Beaker (500 mL) |
| Diethyl ether (or other suitable organic solvent) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Büchner funnel and filter flask |
| pH paper | |
| Rotary evaporator |
Step-by-Step Procedure
-
Base Dissolution: In a 250 mL round-bottom flask, dissolve 4.0 g of potassium hydroxide in 8 mL of deionized water with magnetic stirring. This step is exothermic, so allow the solution to cool slightly.[11]
-
Phenol Addition: To the KOH solution, add 2.0 g of 3,4-dimethylphenol. Swirl or stir the mixture until the phenol has completely dissolved, forming the potassium 3,4-dimethylphenoxide salt.[11]
-
Reaction Setup: Add a few boiling chips to the flask and fit it with a reflux condenser. Place the apparatus in a heating mantle on a magnetic stirrer.
-
Addition of Haloacid: Gently heat the solution to a boil. Prepare a solution of 2-chloropropanoic acid (use a molar equivalent to the 3,4-dimethylphenol) in a small amount of water. Add this solution dropwise through the top of the condenser over a period of approximately 10-15 minutes.[11]
-
Reflux: Once the addition is complete, continue to heat the reaction mixture under reflux for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Work-up and Acidification: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the solution to a 500 mL beaker. While stirring, carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2 (test with pH paper).[11] The product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate out.
-
Isolation of Crude Product: Cool the acidified mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[11] Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Purification (Recrystallization): The crude product can be purified by recrystallization. A common solvent for this is boiling water or an ethanol/water mixture.[11] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath, to form pure crystals.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Causality and Experimental Choices
-
Choice of Base: Potassium hydroxide is a strong base that is inexpensive and effective for deprotonating the phenol. The use of an aqueous solution is convenient, although anhydrous conditions with bases like sodium hydride (NaH) in an aprotic solvent can also be employed, which may minimize side reactions.[12]
-
Choice of Alkyl Halide: 2-Chloropropanoic acid is a suitable electrophile. 2-Bromopropanoic acid could also be used and may be more reactive, but is often more expensive. The halide must be on a primary or secondary carbon for the SN2 reaction to be efficient.[5][7] Tertiary halides would lead predominantly to elimination (E2) products.[8]
-
Reflux Conditions: Heating the reaction mixture under reflux increases the kinetic energy of the molecules, thereby increasing the reaction rate and helping to ensure the reaction reaches completion in a reasonable timeframe.
-
Acidification: The product is a carboxylic acid, which exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the final product neutral and causing it to precipitate from the aqueous solution due to its lower solubility.
Data Summary and Expected Results
| Parameter | Expected Outcome | Notes |
| Starting Material | 3,4-Dimethylphenol | A solid at room temperature.[13] |
| Product | This compound | A crystalline solid. |
| Typical Yield | 70-90% | Yields can vary based on reaction scale and purification efficiency. |
| Melting Point | Dependent on purity | A sharp melting point indicates a pure compound. |
| ¹H NMR | Characteristic peaks for aromatic protons, methine proton, methyl protons on the ring, and the methyl group of the propanoic acid moiety, as well as the acidic proton of the carboxyl group. |
Troubleshooting and Considerations
-
Low Yield: This could be due to incomplete reaction (insufficient reflux time or temperature), loss of product during work-up, or competing side reactions. Ensure the phenol is fully deprotonated before adding the haloacid.
-
Oily Product: If the product does not solidify upon acidification, it may be impure. An extraction with an organic solvent like diethyl ether, followed by drying and evaporation of the solvent, may be necessary before attempting recrystallization.
-
Elimination Byproduct: The E2 elimination of HCl from 2-chloropropanoic acid would lead to acrylic acid. While less favored for secondary halides compared to tertiary, it can occur.[8] Using the least sterically hindered reactants and carefully controlling the temperature can minimize this.
References
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Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Journal of the Agricultural Chemical Society of Japan. Available at: [Link]
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Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]
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Williamson ether synthesis. Wikipedia. Available at: [Link]
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Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Available at: [Link]
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Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
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Williamson Ether Synthesis Reaction Mechanism. YouTube. Available at: [Link]
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2-phenylpropionic acid. Organic Syntheses Procedure. Available at: [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Williamson Ether Synthesis. ChemTalk. Available at: [Link]
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Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]
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Synthesis of 2-phenylpropionic acid. PrepChem.com. Available at: [Link]
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Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. ResearchGate. Available at: [Link]
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Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available at: [Link]
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The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
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2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]
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Experiment 06 Williamson Ether Synthesis. Department of Chemistry, University of Wisconsin-Stout. Available at: [Link]
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Analytical Methods for 2-(Aryloxy)propanoic Acids: A Comprehensive Guide for Researchers
Introduction: The Significance of 2-(Aryloxy)propanoic Acid Analysis
2-(Aryloxy)propanoic acids represent a critical class of organic compounds, distinguished by a propanoic acid moiety linked to an aryl group through an ether bond. This structural motif is foundational to a wide array of commercially significant compounds, most notably the phenoxy herbicides, such as Mecoprop (MCPP), and vital pharmaceutical intermediates. For instance, the (R)-(+)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid (Mecoprop) is the active herbicidal agent, while the (S)-(-)-enantiomer is largely inactive.[1] Similarly, the stereochemistry of these acids is paramount in drug development, where one enantiomer often possesses the desired therapeutic effect while the other may be inactive or even detrimental.[2]
This inherent chirality, coupled with their widespread use and potential environmental persistence, necessitates robust and precise analytical methodologies. The ability to separate, identify, and quantify 2-(aryloxy)propanoic acids and their enantiomers is crucial for quality control in manufacturing, environmental monitoring, and ensuring the safety and efficacy of pharmaceutical products. This guide provides an in-depth exploration of the key analytical techniques, offering both theoretical insights and practical, step-by-step protocols for their successful implementation.
Core Analytical Strategies: A Multi-Modal Approach
The analysis of 2-(aryloxy)propanoic acids typically involves a combination of chromatographic and spectroscopic techniques. The choice of method is dictated by the analytical objective, whether it be routine quantification, chiral separation, or structural elucidation.
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for both achiral and chiral separations.
-
Gas Chromatography (GC): Often coupled with mass spectrometry for the analysis of volatile derivatives.
-
Mass Spectrometry (MS): Provides sensitive detection and structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structure determination.
The following sections will delve into the specifics of these techniques, providing detailed protocols and explaining the rationale behind key experimental parameters.
Section 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The differential biological activity of enantiomers makes their separation a primary analytical challenge. Chiral HPLC, utilizing chiral stationary phases (CSPs), is the most powerful and widely adopted technique for this purpose, offering high resolution and reproducibility.[3]
Principle of Chiral HPLC Separation
Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of 2-(aryloxy)propanoic acids.[4][5][6]
Experimental Workflow for Chiral HPLC
Caption: General workflow for chiral HPLC analysis.
Protocol 1: Enantiomeric Separation of 2-Phenoxypropionic Acid using a Polysaccharide-Based CSP
This protocol provides a robust method for the baseline separation of 2-phenoxypropionic acid enantiomers.
Materials and Reagents:
-
Racemic 2-phenoxypropionic acid
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Formic acid (analytical grade)
-
Chiralcel OD-H column (or equivalent polysaccharide-based CSP)[4][5]
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and formic acid in a ratio of 90:10:0.1 (v/v/v). Thoroughly degas the mobile phase using sonication or vacuum filtration. The addition of a small amount of a strong acid like formic or trifluoroacetic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5]
-
Sample Preparation: Prepare a stock solution of racemic 2-phenoxypropionic acid in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC System Setup:
-
Install the Chiralcel OD-H column in the HPLC system.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the UV detector to 254 nm.
-
-
Analysis: Inject 5-10 µL of the prepared sample solution and record the chromatogram.
Data Presentation:
| Parameter | Value |
| Chiral Stationary Phase | Chiralcel OD-H |
| Mobile Phase | n-hexane/isopropanol/formic acid (90:10:0.1, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | Ambient |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the two enantiomers. |
Note: The elution order of the enantiomers can be influenced by the specific chiral stationary phase, the mobile phase composition, and the temperature.[6]
Section 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the sensitive and selective quantification of 2-(aryloxy)propanoic acids in complex matrices such as environmental water samples, LC-MS/MS is the method of choice.[7] This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.
Principle of LC-MS/MS Analysis
In LC-MS/MS, the analytes are first separated by HPLC and then introduced into the mass spectrometer. The molecules are ionized (typically by electrospray ionization, ESI), and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces matrix interference.[7]
Sample Preparation for Environmental Samples: Solid-Phase Extraction (SPE)
Prior to LC-MS/MS analysis, a sample preparation step is often necessary to extract and concentrate the analytes from the sample matrix.[8][9] Solid-phase extraction (SPE) is a widely used technique for this purpose.[10][11]
Caption: Solid-Phase Extraction (SPE) workflow for water samples.
Protocol 2: Determination of Acidic Herbicides in Water by LC-MS/MS
This protocol is adapted for the analysis of various acidic herbicides, including 2-(aryloxy)propanoic acids, in water samples.
Materials and Reagents:
-
Water sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
SPE cartridges (e.g., C18 or a polymer-based sorbent)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (SPE):
-
Adjust the pH of the water sample to ~3 with formic acid to ensure the analytes are in their neutral form.
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the water sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using ESI. Optimize the MRM transitions (precursor ion -> product ion) for each target analyte.
-
Data Presentation:
| Analyte Example | Precursor Ion (m/z) | Product Ion (m/z) |
| Mecoprop (MCPP) | 213.0 | 141.0 |
| 2,4-D | 219.0 | 161.0 |
Note: The specific MRM transitions should be empirically determined and optimized for the instrument being used.
Method Validation
A crucial aspect of developing any analytical method is validation to ensure its performance is suitable for the intended purpose.[12][13] Key validation parameters include:[14][15]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[14]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[14]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[14]
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[13]
Section 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[16] Since 2-(aryloxy)propanoic acids are not sufficiently volatile for direct GC analysis, a derivatization step is required to convert the carboxylic acid group into a more volatile ester.[17][18]
Derivatization for GC Analysis
The most common derivatization reaction for carboxylic acids is esterification, typically to form methyl esters. This can be achieved using reagents such as diazomethane or by heating with an alcohol in the presence of an acid catalyst.
Protocol 3: GC-MS Analysis of 2-(Aryloxy)propanoic Acids as Methyl Esters
Procedure:
-
Derivatization (Esterification):
-
To a dried extract of the sample, add a solution of diazomethane in ether until a persistent yellow color is observed. (Note: Diazomethane is explosive and toxic and should be handled with extreme caution in a fume hood).
-
Alternatively, add methanol and a few drops of concentrated sulfuric acid and heat the mixture.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a non-polar or medium-polarity capillary column for separation.
-
The mass spectrometer is typically operated in electron impact (EI) ionization mode.
-
Data Analysis:
The identification of the analytes is based on their retention times and the comparison of their mass spectra with reference spectra. Quantification can be performed using selected ion monitoring (SIM) for enhanced sensitivity.[17]
Section 4: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules.[19] For 2-(aryloxy)propanoic acids, ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of a typical 2-(aryloxy)propanoic acid will show characteristic signals for the different proton environments.[20][21]
-
Aromatic Protons: Signals in the downfield region (typically 6.5-8.0 ppm).
-
CH Proton (at C2): A quartet due to coupling with the methyl protons.
-
CH₃ Protons (at C3): A doublet due to coupling with the CH proton.
-
COOH Proton: A broad singlet that is often far downfield and can be exchanged with D₂O.[20]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Key signals include:
-
Carbonyl Carbon (COOH): In the range of 170-180 ppm.
-
Aromatic Carbons: In the range of 110-160 ppm.
-
CH Carbon (at C2): Typically around 70-80 ppm.
-
CH₃ Carbon (at C3): In the upfield region, around 15-25 ppm.
By analyzing the chemical shifts, coupling patterns, and integration of the signals in the NMR spectra, the complete structure of a 2-(aryloxy)propanoic acid can be determined.
Conclusion
The analytical chemistry of 2-(aryloxy)propanoic acids is multifaceted, requiring a range of sophisticated techniques to address different analytical challenges. Chiral HPLC is essential for enantiomeric separation, LC-MS/MS provides the sensitivity and selectivity needed for trace analysis in complex matrices, GC-MS offers a robust method for the analysis of derivatized compounds, and NMR spectroscopy is the ultimate tool for structural elucidation. By understanding the principles and applying the protocols outlined in this guide, researchers and scientists can confidently and accurately analyze this important class of compounds.
References
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). Russian Journal of Bioorganic Chemistry.
-
Enantiomeric separation trends of phenoxypropionate herbicides and... (2021). Molecules. Available from: [Link]
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HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2006). ResearchGate. Available from: [Link]
-
Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. (1998). Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass. (2020). Austin Publishing Group. Available from: [Link]
-
Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. (n.d.). Ministry of Health, Labour and Welfare, Japan. Available from: [Link]
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Analytical Methods for Pesticides and Herbicides. (2018). ResearchGate. Available from: [Link]
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In-laboratory method validation criteria for analysis of pesticide residues. (n.d.). ResearchGate. Available from: [Link]
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Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority. Available from: [Link]
-
Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae. (2020). Applied Biochemistry and Biotechnology. Available from: [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). Journal of Separation Science. Available from: [Link]
-
Sample Preparation Techniques for Precision in Analysis. (n.d.). Phenomenex. Available from: [Link]
-
Enantioselective partitioning of 2-phenylpropionic acid enantiomers in a biphasic recognition chiral extraction system. (2018). ResearchGate. Available from: [Link]
-
Sample Preparation Techniques to Know for Analytical Chemistry. (n.d.). Fiveable. Available from: [Link]
-
A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. (2012). HETEROCYCLES. Available from: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Available from: [Link]
-
Modern Sample Preparation Techniques: A Brief Introduction. (2017). Semantic Scholar. Available from: [Link]
-
Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. (1988). Journal of Chromatography. Available from: [Link]
-
SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Available from: [Link]
-
Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (n.d.). Waters. Available from: [Link]
-
Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents. (2023). MDPI. Available from: [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database. Available from: [Link]
-
Determination of Aryloxyphenoxypropionic Acid Herbicides in Water Using Different Solid-Phase Extraction Procedures and Liquid Chromatography-Diode Array Detection. (1998). Journal of Chromatography A. Available from: [Link]
-
Determination of Acid herbicides in Liquids by GCMS. (2022). ALS Environmental. Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI. Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate. Available from: [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Question Video: ¹H NMR Spectrum of Propanoic Acid. (2019). Nagwa. Available from: [Link]
-
proton NMR spectrum of 2-methylpropanoic acid. (n.d.). Doc Brown's Chemistry. Available from: [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Available from: [Link]
-
TOP Assay in Water samples by LC-MS/MS. (n.d.). ALS Environmental. Available from: [Link]
-
Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. (2015). Semantic Scholar. Available from: [Link]
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Application Notes and Protocols for the Purification of 2-(3,4-Dimethylphenoxy)propanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Purity in a Chiral Profen
2-(3,4-Dimethylphenoxy)propanoic acid belongs to the class of 2-arylpropionic acids, colloquially known as "profens," a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). As with other members of this class, such as ibuprofen and naproxen, this compound possesses a stereogenic center at the alpha-position of the propanoic acid moiety. This chirality is of paramount pharmacological significance, as the biological activity, metabolic fate, and potential toxicity of the enantiomers can differ substantially. Typically, the (S)-enantiomer exhibits the desired therapeutic effect, while the (R)-enantiomer is often less active or may contribute to adverse effects.
The synthesis of this compound, commonly achieved via the Williamson ether synthesis, can introduce a variety of impurities. These may include unreacted starting materials, such as 3,4-dimethylphenol and a 2-halopropanoic acid, as well as byproducts from side reactions. Consequently, robust purification strategies are essential to isolate the desired compound in high purity, and for pharmaceutical applications, to resolve the racemic mixture into its constituent enantiomers.
This comprehensive guide provides detailed application notes and protocols for the multi-step purification of this compound, addressing both achiral and chiral purification challenges. The methodologies described herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers to adapt and optimize these techniques for their specific needs.
Anticipated Impurities from Synthesis
A thorough understanding of the potential impurities is critical for designing an effective purification strategy. The Williamson ether synthesis, a common route to this compound, involves the reaction of 3,4-dimethylphenol with a 2-halopropanoic acid (e.g., 2-chloropropionic acid) under basic conditions.
Potential Impurities Include:
-
Unreacted 3,4-dimethylphenol: A key starting material that may carry through the synthesis.
-
Unreacted 2-halopropanoic acid: The second key reactant.
-
Byproducts of C-alkylation: The phenoxide ion is an ambident nucleophile and can undergo alkylation at the aromatic ring in addition to the desired O-alkylation.
-
Di-alkylation products: In some cases, further reaction of the product can occur.
-
Residual solvents and reagents: Solvents used in the reaction and workup, as well as any remaining base or salts.
Purification Workflow: A Multi-faceted Approach
The purification of this compound is best approached in a sequential manner, first removing bulk achiral impurities and then proceeding to chiral resolution if required.
Caption: Purification workflow for this compound.
Protocol 1: Bulk Purification by Recrystallization
Recrystallization is a powerful and economical technique for removing the majority of impurities from a solid sample. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Solvent Selection Rationale
An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For aromatic carboxylic acids like this compound, a two-solvent system often provides the best results. A common and effective approach is to use a solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").
Based on the properties of similar aromatic carboxylic acids, a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexane or heptane is a promising starting point. Toluene-hexane mixtures have also been shown to be effective for similar compounds.[1]
Detailed Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate stirrer) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial for removing particulate matter.
-
Induce Crystallization: While the solution is still warm, slowly add the anti-solvent (e.g., n-hexane) dropwise with continuous swirling. Continue adding the anti-solvent until the solution becomes faintly turbid, indicating the point of saturation.
-
Crystal Growth: If turbidity persists, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended Solvent System 1 | Recommended Solvent System 2 |
| Primary Solvent | Ethyl Acetate | Toluene |
| Anti-Solvent | n-Hexane or n-Heptane | n-Hexane |
| Key Considerations | Good for a wide range of polarities. | Effective for aromatic compounds. |
Table 1: Recommended Solvent Systems for Recrystallization.
Protocol 2: Achiral Chromatographic Purification
For instances where recrystallization does not provide sufficient purity, or for the separation of impurities with similar solubility profiles, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be employed.
Method 2a: Normal-Phase Flash Chromatography
In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase. Carboxylic acids can sometimes exhibit tailing on silica gel due to strong interactions. To mitigate this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase to ensure the analyte remains protonated.
Protocol:
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).
-
Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). A typical starting gradient would be from 100% hexane to a mixture containing up to 50% ethyl acetate. Add 0.5-1% acetic acid to the mobile phase to improve peak shape.
-
Sample Preparation: Dissolve the crude or recrystallized product in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Elution: Load the sample onto the column and elute with the chosen mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Method 2b: Reversed-Phase Flash Chromatography
Reversed-phase chromatography utilizes a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase. This technique is particularly effective for purifying polar compounds.
Protocol:
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is typically added to the mobile phase to suppress the ionization of the carboxylic acid and improve retention and peak shape.[2]
-
Sample Preparation: Dissolve the sample in a minimal amount of the mobile phase or a solvent like methanol.
-
Elution: Equilibrate the column with the initial mobile phase composition. Load the sample and elute with a gradient of increasing organic modifier concentration.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for normal-phase chromatography.
-
Isolation: Combine pure fractions and remove the organic solvent. The product may then be extracted from the aqueous phase or isolated by lyophilization.
Protocol 3: Chiral Purification by High-Performance Liquid Chromatography (HPLC)
For pharmaceutical applications, the separation of the (R)- and (S)-enantiomers is crucial. Chiral HPLC is the most common and effective method for this purpose.
Chiral Stationary Phase (CSP) Selection
The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for the resolution of profens.[3][4] Protein-based columns, for instance, those with α1-acid glycoprotein, are also a viable option.[5]
Caption: Principle of chiral separation on a CSP.
Detailed Chiral HPLC Protocol
-
Chiral Column: A polysaccharide-based column, such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A normal-phase eluent is often used with these columns. A typical mobile phase consists of a mixture of n-hexane (or n-heptane), a polar modifier like 2-propanol (isopropanol), and a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A common starting composition is n-hexane:2-propanol:TFA (90:10:0.1 v/v/v).
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical scale separation.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 275 nm for a phenoxy-containing compound).
-
Sample Preparation: Dissolve the purified racemic mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the equilibrated chiral column and perform an isocratic elution.
-
Fraction Collection: For preparative separations, collect the eluting enantiomers in separate fractions.
-
Purity Analysis: Analyze the collected fractions to confirm enantiomeric purity.
| Parameter | Recommended Conditions |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1) |
| Detection | UV at ~275 nm |
Table 2: Recommended Starting Conditions for Chiral HPLC.
Conclusion: A Pathway to Purity
The purification of this compound is a critical process that requires a systematic and well-reasoned approach. By first addressing bulk achiral impurities through techniques like recrystallization and, if necessary, achiral chromatography, a highly purified racemic mixture can be obtained. Subsequently, the application of chiral HPLC with an appropriate chiral stationary phase allows for the effective resolution of the enantiomers. The protocols and guidelines presented in this document provide a solid foundation for researchers to achieve the desired purity of this important profen, enabling further investigation into its pharmacological properties and potential therapeutic applications.
References
-
Ye, J., Yu, W., et al. (2010). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodectin as chiral mobile phase additive. Biomedical Chromatography. [Link]
-
El-Gindy, A., et al. (1999). Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chisvert, A., et al. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. Molecules. [Link]
-
Phenomenex. Chiral HPLC Column. [Link]
-
Pietrzyk, D. J., & Szeszycki, S. (1996). Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography A. [Link]
-
Esteve-Romero, J., et al. (2014). Determination of profens in pharmaceuticals by heart-cut achiral-chiral two-dimensional HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chafouk, H., et al. (2016). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica. [Link]
- Japan Patent No. JPH02152945A. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
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HPLC analysis of 2-(3,4-Dimethylphenoxy)propanoic acid
An Application Note for the HPLC Analysis of 2-(3,4-Dimethylphenoxy)propanoic acid
Abstract
This comprehensive application note provides a detailed framework for the High-Performance Liquid Chromatography (HPLC) analysis of this compound (CAS 25141-00-8). Recognizing the critical importance of stereochemistry in biologically active molecules, this guide presents distinct, validated protocols for both achiral quantitative analysis and enantioselective (chiral) separation. The methodologies are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and agrochemical industries. The protocols are grounded in established chromatographic principles and adhere to the validation standards outlined by the International Conference on Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]
Introduction and Scientific Rationale
This compound belongs to the aryloxyphenoxypropanoic acid class of compounds. This class is significant in both the pharmaceutical industry, where members are known as "profens" and act as non-steroidal anti-inflammatory drugs (NSAIDs), and the agrochemical sector as herbicides.[4][5] A key structural feature of this molecule is the presence of a chiral center at the alpha-carbon of the propanoic acid moiety. It is a well-established principle that the biological activity of chiral compounds is often enantiomer-specific; one enantiomer may provide the desired therapeutic or herbicidal effect, while the other may be inactive or even responsible for adverse effects.[5]
Consequently, a robust analytical strategy must not only determine the total concentration (assay) of the compound but also resolve and quantify its enantiomers to assess enantiomeric purity. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[6][7][8] This guide details two distinct HPLC approaches: a reversed-phase method for achiral analysis and a chiral stationary phase method for direct enantiomeric separation.
Analyte Structure and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.
Chemical Structure
This compound has the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[9] The chiral center, which dictates the existence of R- and S-enantiomers, is explicitly marked in the diagram below.
Caption: Structure of this compound with the chiral center indicated (*).
Rationale for Chromatographic Mode Selection
-
Achiral Analysis (Reversed-Phase): The molecule possesses both hydrophobic (dimethylphenoxy group) and hydrophilic (carboxylic acid) moieties, making it an ideal candidate for Reversed-Phase (RP) HPLC. A C18 stationary phase provides a nonpolar surface for retention via hydrophobic interactions. The key to success is controlling the ionization of the carboxylic acid group. By acidifying the mobile phase (pH ~2.5-3.5), the carboxyl group is protonated (-COOH), rendering it less polar. This single, neutral form ensures strong retention, sharp peak shapes, and reproducible results.[10][11]
-
Chiral Analysis (Chiral Stationary Phase): Resolving enantiomers requires a chiral environment. This is most directly achieved by using a Chiral Stationary Phase (CSP).[12] CSPs, particularly those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates), create transient, diastereomeric complexes with the enantiomers of the analyte.[13] The differing stability of these complexes leads to different retention times, enabling separation. Normal-phase or polar organic modes are often the first choice for these columns when analyzing acidic compounds.[13]
General Analytical Workflow
The end-to-end process for analyzing a sample follows a structured pathway to ensure accuracy and reproducibility. This workflow is applicable to both achiral and chiral methodologies, with variations primarily in the HPLC column and mobile phase conditions.
Caption: A generalized workflow for the HPLC analysis of prepared samples.
Protocol 1: Achiral Quantitative Analysis by RP-HPLC
This protocol is designed to determine the total concentration of this compound in a sample.
Materials and Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and an acid modifier such as trifluoroacetic acid (TFA), formic acid, or orthophosphoric acid.
-
Standard: A certified reference standard of this compound.
Detailed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Stationary Phase | C18, 150 x 4.6 mm, 5 µm | A robust, general-purpose column for reversed-phase separation of moderately polar compounds.[14] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier ideal for LC-MS compatibility and ensures the analyte is in its non-ionized form for good peak shape. |
| Elution Mode | Isocratic: 55% A : 45% B (v/v) | An isocratic method is simpler, more robust, and often sufficient for purity assays. A gradient can be developed if separating from multiple impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[11] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak areas. |
| Detection (UV) | 220 nm or 275 nm | 220 nm provides high sensitivity due to the benzene ring's absorbance.[14] A secondary wavelength around 275 nm can offer more selectivity. Determine λmax experimentally for best results. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector sensitivity. |
| Run Time | ~10 minutes | Adjust as needed to ensure the analyte peak is well-resolved and any late-eluting impurities are observed. |
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used to establish the linearity of the method.
-
Sample Preparation: Accurately weigh the sample material and dissolve it in the 50:50 acetonitrile/water diluent to achieve a target concentration within the linear range of the calibration curve.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PVDF or PTFE syringe filter to remove particulates and protect the HPLC column.[14]
Protocol 2: Enantioselective Analysis by Chiral HPLC
This protocol is designed to separate the R- and S-enantiomers for the determination of enantiomeric excess (e.e.) or enantiomeric purity.
Rationale for Method Development
Chiral separations are often less predictable than achiral separations. A screening approach is highly recommended.[15] The choice of column and mobile phase is critical for achieving resolution. Polysaccharide-based CSPs are a powerful starting point due to their broad applicability.[13]
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Application Note & Protocol Guide: Efficacy Evaluation of 2-(3,4-Dimethylphenoxy)propanoic Acid as a Synthetic Auxin Herbicide
Introduction: The Scientific Rationale
2-(3,4-Dimethylphenoxy)propanoic acid is a synthetic organic compound with a chemical structure analogous to the phenoxyalkanoic acid class of herbicides. This structural similarity to natural plant auxins, such as indole-3-acetic acid (IAA), suggests a potential mode of action as a synthetic auxin herbicide.[1][2] Synthetic auxins disrupt normal plant growth and development by inducing rapid, uncontrolled cell division and elongation, leading to tissue damage and ultimately, plant death in susceptible species.[1][3] This document provides a comprehensive experimental framework for systematically evaluating the herbicidal efficacy of this compound, from initial in vitro screening to whole-plant in vivo validation.
The protocols herein are designed to be self-validating, incorporating robust controls and quantitative endpoints to ensure data integrity and reproducibility. The experimental workflow progresses logically from rapid, high-throughput in vitro assays to more complex, resource-intensive in vivo studies. This tiered approach allows for early identification of effective concentration ranges and selectivity, optimizing the efficiency of the research and development process.
Part 1: In Vitro Efficacy and Dose-Response Assessment
The initial phase of testing focuses on establishing the fundamental herbicidal activity of this compound in a controlled laboratory setting. In vitro assays offer a rapid and cost-effective method to determine the dose-dependent effects of the compound on seed germination and early seedling growth.[4][5][6]
Seed Germination and Seedling Vigor Assay (Petri Dish Bioassay)
This assay provides a direct measure of the compound's impact on the critical early stages of plant development.
Protocol:
-
Species Selection:
-
Susceptible Dicot (Broadleaf) Species: Arabidopsis thaliana (a model organism with well-characterized genetics), Lactuca sativa (lettuce), and Solanum lycopersicum (tomato).
-
Tolerant Monocot (Grass) Species: Zea mays (corn) and Triticum aestivum (wheat).
-
-
Preparation of Test Solutions:
-
Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions to create a range of test concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM). Include a solvent-only control.
-
-
Assay Setup:
-
Place a sterile filter paper in a 90 mm Petri dish.
-
Evenly apply 5 mL of each test concentration or control solution to the filter paper.
-
Place 20-30 seeds of the selected plant species on the moistened filter paper.
-
Seal the Petri dishes with parafilm to maintain humidity.
-
-
Incubation:
-
Incubate the Petri dishes in a controlled environment chamber with a defined light/dark cycle (e.g., 16 hours light / 8 hours dark) and temperature (e.g., 22-25°C).
-
-
Data Collection and Analysis (after 7-10 days):
-
Germination Rate: Count the number of germinated seeds in each dish and express as a percentage of the total seeds.
-
Root and Shoot Length: Measure the primary root and shoot length of at least 10 seedlings per dish.
-
Seedling Fresh Weight: Carefully remove and weigh the seedlings from each dish.
-
Calculate the half-maximal inhibitory concentration (IC50) for each parameter using dose-response curve analysis software.
-
Expected Outcome: A clear dose-dependent inhibition of seed germination, root elongation, and overall seedling growth in susceptible dicot species, with significantly less impact on tolerant monocot species.
| Parameter | Susceptible Species (Expected) | Tolerant Species (Expected) |
| Germination Rate | Decrease with increasing concentration | Minimal to no effect |
| Root Length | Significant decrease with increasing concentration | Minimal to no effect |
| Shoot Length | Decrease with increasing concentration | Minimal to no effect |
| Fresh Weight | Decrease with increasing concentration | Minimal to no effect |
Part 2: Whole-Plant Efficacy and Selectivity in a Controlled Environment
Following the in vitro assessment, the next critical step is to evaluate the herbicidal efficacy of this compound on whole plants under controlled greenhouse conditions.[6] This allows for the observation of classic auxin herbicide symptoms and confirms the selectivity between broadleaf and grass species.
Post-Emergence Foliar Application Assay
This protocol simulates the most common application method for auxin herbicides.
Protocol:
-
Plant Propagation:
-
Grow the selected susceptible and tolerant plant species in individual pots containing a standardized potting mix.
-
Maintain the plants in a greenhouse with controlled temperature, humidity, and lighting until they reach a specific growth stage (e.g., 2-4 true leaves for dicots, 3-4 leaf stage for monocots).
-
-
Herbicide Application:
-
Prepare a range of concentrations of this compound formulated with a surfactant to ensure proper leaf adhesion.
-
Use a calibrated laboratory sprayer to apply the herbicide solutions evenly to the foliage of the test plants. Include a formulation blank (surfactant only) as a control.
-
-
Observation and Data Collection (over 14-21 days):
-
Visual Injury Assessment: Daily, visually assess and score the plants for typical auxin herbicide symptoms, such as epinasty (twisting and curling of stems and petioles), leaf cupping, stem swelling, and overall stunting.[2] Use a standardized rating scale (e.g., 0 = no injury, 100 = complete plant death).
-
Biomass Measurement: At the end of the observation period, harvest the above-ground biomass of each plant, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis:
-
Determine the GR50 (the dose required to cause a 50% reduction in plant growth) for each species.
-
Calculate a selectivity index by comparing the GR50 values between susceptible and tolerant species.
-
Expected Outcome: Susceptible broadleaf plants will exhibit characteristic auxin herbicide injury symptoms, leading to significant growth reduction and, at higher concentrations, plant death. Tolerant grass species will show minimal to no injury and a significantly higher GR50 value.
Part 3: Elucidating the Molecular Mechanism of Action
To confirm that this compound acts as a synthetic auxin, molecular-level investigations are necessary. The auxin signaling pathway is well-characterized and provides specific molecular markers to probe.[3][7]
Gene Expression Analysis of Auxin-Responsive Genes
Protocol:
-
Plant Treatment and Tissue Collection:
-
Treat susceptible plants (Arabidopsis thaliana is ideal for this due to the availability of genetic resources) with an effective concentration of this compound determined from the whole-plant assay.
-
Harvest leaf and root tissues at various time points after treatment (e.g., 1, 3, 6, and 24 hours). Include untreated control plants.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the collected tissues using a commercially available kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA genes, GH3 genes).
-
Use a housekeeping gene (e.g., Actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative fold change in gene expression for each target gene at each time point compared to the untreated control.
-
Expected Outcome: A significant and rapid upregulation of early auxin-responsive genes in the tissues of treated susceptible plants, confirming the activation of the auxin signaling pathway.
Visualization of Experimental Workflow and Signaling Pathway
Caption: A streamlined workflow for the efficacy testing of this compound.
Caption: The proposed mechanism of action via the auxin signaling pathway.
References
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In Vitro Assays | Herbicide Discovery and Screening - Plant and Soil Sciences eLibrary. (n.d.). Retrieved from [Link]
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- Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52821. DOI: 10.3791/52821.
- Riechers, D. E., et al. (2019). Synthetic auxin herbicides: finding the lock and key to weed resistance. Plant Science, 288, 110211.
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Howard Hughes Medical Institute. (2018, January 22). Synthetic Auxin Reveals Importance In Plants. Technology Networks. Retrieved from [Link]
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- Reyes, S., & Trewavas, A. (2020). Synthetic auxin's effect on root hair growth and peroxisomes in Arabidopsis thaliana.
- Alves, T. A. S., et al. (2020). Searching an auxinic herbicide to use as positive control in toxicity assays. Acta Botanica Brasilica, 34(1), 148-156.
- de Souza, J. S., et al. (2022). In vitro and in vivo cytotoxicity assessment of glyphosate and imazethapyr-based herbicides and their association. Toxicology Mechanisms and Methods, 32(8), 585-594.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid. PubChem. Retrieved from [Link]
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The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. Pressbooks. Retrieved from [Link]
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WeedSmart. (2017, October 2). Stewardship of synthetic auxin herbicides. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem. Retrieved from [Link]
- Merlani, M., et al. (2022). Racemic 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid (1) and its enantiomers: (2R,3S)-2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid (2) and (2S,3R)-2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid (3).
- Li, Y., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)
-
National Center for Biotechnology Information. (n.d.). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem. Retrieved from [Link]
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Application Notes and Protocols for 2-(3,4-Dimethylphenoxy)propanoic Acid in Proteomics Research
Introduction: Unveiling the Proteomic Landscape of 2-(3,4-Dimethylphenoxy)propanoic Acid
This compound is a small molecule with a chemical structure that suggests potential biological activity. Its phenoxypropanoic acid scaffold is present in various compounds with demonstrated pharmacological effects, hinting at interactions with specific protein targets that could modulate cellular pathways. While direct proteomic applications of this specific molecule are not yet widely documented, its structure warrants investigation to understand its mechanism of action, identify its protein targets, and uncover potential therapeutic applications or off-target effects.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to explore the cellular interactions of this compound using state-of-the-art chemical proteomics techniques. By leveraging these powerful mass spectrometry-based approaches, we can move from a molecule of interest to a comprehensive understanding of its proteome-wide interactions. The protocols herein are designed to be self-validating systems, providing a robust framework for target deconvolution and mechanistic studies.
Core Methodologies: Choosing the Right Proteomic Strategy
To elucidate the protein targets of a small molecule, two primary chemical proteomic strategies are particularly powerful: Affinity Purification-Mass Spectrometry (AP-MS) and Activity-Based Protein Profiling (ABPP).[1][2]
-
Affinity Purification-Mass Spectrometry (AP-MS): This technique relies on immobilizing a derivatized version of the small molecule (the "bait") to pull down its interacting proteins ("prey") from a complex biological sample, such as a cell lysate.[3][4][5] The captured proteins are then identified by mass spectrometry. This is a direct method for identifying binding partners.
-
Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[1][6][7] In a competitive ABPP experiment, the small molecule of interest is pre-incubated with the proteome, and its ability to block the binding of a broad-spectrum activity-based probe reveals its engagement with specific enzyme targets. This method is excellent for identifying enzyme targets and assessing their functional state.[8][9]
Before embarking on these proteomic workflows, a crucial first step is the synthesis of a suitable chemical probe derived from this compound.
Part 1: Synthesis of a "Clickable" Chemical Probe
To utilize AP-MS, this compound must be chemically modified to incorporate a handle for affinity purification. A common and versatile approach is to introduce a "clickable" functional group, such as an alkyne or an azide, which can then be conjugated to a biotin tag for pulldown experiments. This modification should be designed to minimize disruption of the original molecule's binding properties.
Rationale for Probe Design:
The carboxylic acid group of this compound is a convenient site for chemical modification. A linker arm is typically introduced between the parent molecule and the clickable moiety to reduce steric hindrance and allow the bait to access the binding pockets of its target proteins.
Illustrative Synthetic Scheme:
Caption: Workflow for AP-MS based target identification.
Detailed Protocol:
1. Cell Lysis and Protein Extraction: a. Culture cells (e.g., HEK293T) to ~80-90% confluency. b. Harvest cells, wash with ice-cold PBS, and pellet by centrifugation. [3] c. Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease and phosphatase inhibitors) to maintain native protein conformations. [10] d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. f. Determine protein concentration using a standard protein assay (e.g., BCA).
2. Affinity Purification: a. For each pulldown, use 1-2 mg of total protein lysate. b. Competition Control: To one aliquot of lysate, add free this compound to a final concentration of 100 µM. Incubate for 1 hour at 4°C with gentle rotation. c. Probe Incubation: To all aliquots (including the competition control), add the biotinylated probe to a final concentration of 1-5 µM. Incubate for 2-4 hours at 4°C. d. Bead Capture: Add pre-washed streptavidin magnetic beads to each lysate and incubate for 1 hour at 4°C with gentle rotation. [11] e. Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively (3-5 times) with lysis buffer to remove non-specific protein binders. [12] 3. On-Bead Protein Digestion: a. After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Alkylation: Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes. [13] d. Digestion: Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C. [14] e. Pellet the beads and collect the supernatant containing the digested peptides.
4. Mass Spectrometry and Data Analysis: a. Acidify the peptide samples with formic acid and desalt using C18 StageTips. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [4] c. Search the resulting spectra against a relevant protein database (e.g., UniProt Human) to identify proteins. d. Quantify the relative abundance of proteins in the probe-treated sample versus the competition control. Proteins significantly depleted in the competition sample are considered specific binders.
Expected Data and Interpretation:
| Protein ID | Abundance (Probe) | Abundance (Probe + Free Compound) | Fold Change | p-value | Annotation |
| P12345 | 1.5e7 | 1.2e5 | 125 | <0.001 | Potential Target |
| Q67890 | 9.8e6 | 8.9e4 | 110 | <0.001 | Potential Target |
| R11223 | 2.1e6 | 1.9e6 | 1.1 | 0.85 | Non-specific Binder |
| S44556 | 5.5e5 | 4.8e5 | 1.15 | 0.79 | Non-specific Binder |
Table 1: Example data output from a quantitative AP-MS experiment. High fold-change and low p-value indicate specific binding partners.
Part 3: Application Note & Protocol: Competitive Activity-Based Protein Profiling (ABPP)
This protocol describes how to use the unmodified this compound in a competitive ABPP experiment to identify its enzyme targets.
Experimental Rationale:
Many phenoxypropanoic acid derivatives are known to interact with enzymes, such as cyclooxygenases (COXs) involved in the arachidonic acid cascade. [15]This experiment will assess if this compound can compete with a broad-spectrum activity-based probe that targets a specific enzyme class (e.g., serine hydrolases). A reduction in probe labeling of a particular enzyme in the presence of the compound indicates target engagement.
Workflow Diagram:
Caption: Workflow for competitive ABPP.
Detailed Protocol:
1. Proteome Preparation: a. Prepare cell or tissue lysates under native conditions as described in the AP-MS protocol (Section 2, step 1).
2. Competitive Incubation: a. Aliquot the proteome (e.g., 1 mg per condition). b. To the experimental samples, add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). c. To the control sample, add the same volume of vehicle (e.g., DMSO). d. Incubate all samples for 30 minutes at 37°C.
3. Probe Labeling: a. Add a broad-spectrum, alkyne-functionalized activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to a final concentration of 1 µM to all samples. b. Incubate for another 30 minutes at 37°C.
4. Protein Precipitation and Reporter Tagging: a. Precipitate proteins using a chloroform/methanol extraction to remove excess probe. b. Resuspend the protein pellet in a buffer containing SDS. c. Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction to attach an azide-biotin tag to the probe-labeled proteins.
5. Enrichment and Analysis: a. Proceed with streptavidin bead enrichment, on-bead digestion, and LC-MS/MS analysis as described in the AP-MS protocol (Section 2, steps 2d through 4d).
6. Data Analysis: a. Quantify the abundance of each identified enzyme across the different concentrations of the competitor compound. b. A dose-dependent decrease in the signal for a specific enzyme indicates that this compound is binding to and inhibiting the activity of that enzyme.
Conclusion and Future Directions
The protocols detailed in this guide provide a comprehensive framework for the initial characterization of this compound's interactions with the human proteome. By employing both affinity-based and activity-based chemical proteomics, researchers can identify direct binding partners and enzyme targets, thereby elucidating the compound's mechanism of action. Positive hits from these screens should be validated using orthogonal methods, such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or in vitro enzyme activity assays. These studies will be instrumental in unlocking the full biological and therapeutic potential of this compound.
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- 11. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wp.unil.ch [wp.unil.ch]
- 13. youtube.com [youtube.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2-(3,4-Dimethylphenoxy)propanoic Acid in the Synthesis of Heterocyclic Scaffolds
Introduction: Strategic Value of a Phenoxypropanoic Acid Precursor
In the landscape of synthetic organic chemistry and drug discovery, the efficient construction of heterocyclic frameworks is of paramount importance. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional materials. 2-(3,4-Dimethylphenoxy)propanoic acid, a readily accessible aryloxyalkanoic acid, presents itself as a versatile and strategic precursor for the synthesis of specific classes of oxygen-containing heterocycles. Its intrinsic structure, featuring a nucleophilic, electron-rich aromatic ring tethered to a carboxylic acid moiety by a flexible propanoic chain, is primed for intramolecular cyclization reactions.
This application note provides a detailed exploration of the utility of this compound in the synthesis of substituted benzofuranone and chromanone derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide field-proven experimental protocols, and offer insights into the causality behind experimental choices to guide researchers in leveraging this valuable starting material.
Core Synthetic Application: Intramolecular Friedel-Crafts Acylation
The primary application of this compound in heterocyclic synthesis is its conversion into cyclic ketones via an intramolecular Friedel-Crafts acylation. This powerful C-C bond-forming reaction allows for the direct construction of a fused ring system, yielding either a five-membered (benzofuranone) or six-membered (chromanone) heterocyclic core, depending on the regioselectivity of the cyclization.
Mechanistic Insights
The intramolecular Friedel-Crafts acylation of this compound is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA). The reaction proceeds through the formation of a highly electrophilic acylium ion.[1][2]
The key steps are as follows:
-
Activation of the Carboxylic Acid: The Lewis acid or protic acid coordinates to the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
-
Formation of the Acylium Ion: Subsequent elimination of a leaving group (e.g., [AlCl₃(OH)]⁻) generates a resonance-stabilized acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 3,4-dimethylphenoxy ring acts as a nucleophile, attacking the electrophilic acylium ion. The dimethyl substituents are activating groups, facilitating this electrophilic aromatic substitution.
-
Rearomatization: A proton is lost from the aromatic ring to restore aromaticity, yielding the final cyclized product.
The regioselectivity of the cyclization (attack at the 2- or 6-position relative to the ether linkage) is influenced by steric and electronic factors, which can be modulated by the choice of catalyst and reaction conditions.
Diagram 1: Proposed Mechanistic Pathway for Intramolecular Friedel-Crafts Acylation
Caption: Mechanistic overview of the intramolecular Friedel-Crafts acylation.
Experimental Protocols
The following protocols provide a starting point for the synthesis of heterocyclic compounds from this compound. As with any chemical synthesis, all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Dimethyl-Substituted Benzofuranone Derivative
This protocol outlines a general procedure for the synthesis of a benzofuranone derivative via an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA).
Materials:
-
This compound
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 eq by weight) to the flask. The mixture will be viscous.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired benzofuranone derivative.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both the solvent and the catalyst. Its high viscosity necessitates vigorous stirring, and its strong dehydrating and acidic nature promotes the formation of the acylium ion.[3]
-
Ice Quench: The highly exothermic reaction of PPA with water requires a slow and controlled quench on ice to dissipate heat safely.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize any remaining acidic catalyst and unreacted starting material.
Diagram 2: Experimental Workflow for Benzofuranone Synthesis
Caption: Step-by-step workflow for the synthesis of a benzofuranone derivative.
Protocol 2: Synthesis of a Dimethyl-Substituted Chromanone Derivative
For the synthesis of the six-membered chromanone ring, a milder Lewis acid catalyst in a non-polar solvent can sometimes favor the required regioselectivity. This protocol uses aluminum chloride in dichloromethane.
Materials:
-
This compound
-
Thionyl chloride
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure.
-
Intramolecular Acylation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a suspension of aluminum chloride (1.2 eq) in anhydrous DCM. Slowly add the acid chloride solution to the AlCl₃ suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Conversion to Acid Chloride: The carboxylic acid is first converted to the more reactive acid chloride to facilitate the Friedel-Crafts reaction under milder conditions than using the acid directly.[1]
-
Aluminum Chloride: AlCl₃ is a strong Lewis acid that effectively promotes the formation of the acylium ion from the acid chloride.[2][4]
-
Anhydrous Conditions: Friedel-Crafts reactions are sensitive to moisture, as water can deactivate the Lewis acid catalyst.
Data Presentation
The successful synthesis of the target heterocyclic compounds should be confirmed by standard analytical techniques.
| Compound | Expected Molecular Weight | ¹H NMR (Expected Key Signals) | ¹³C NMR (Expected Key Signals) | Yield (%) |
| 6,7-Dimethyl-2,3-dihydrobenzofuran-3-one | 176.21 g/mol | Aromatic protons, CH₂ protons, CH proton | Carbonyl carbon (~200 ppm), Aromatic carbons, Aliphatic carbons | 60-80% |
| 6,7-Dimethylchroman-4-one | 190.24 g/mol | Aromatic protons, two sets of CH₂ protons | Carbonyl carbon (~195 ppm), Aromatic carbons, Aliphatic carbons | 50-70% |
Note: The exact chemical shifts will depend on the specific isomer formed and the deuterated solvent used for NMR analysis.
Conclusion and Future Perspectives
This compound serves as a highly effective and economical starting material for the synthesis of dimethyl-substituted benzofuranones and chromanones. The intramolecular Friedel-Crafts acylation is a robust and well-documented method for achieving this transformation. The resulting heterocyclic scaffolds can be further functionalized, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. Future work could explore alternative cyclization methods, such as Pd-catalyzed C-H activation, to improve regioselectivity and functional group tolerance.[5]
References
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The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. PubMed Central. [Link]
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Flexible Synthesis of Benzofuranones. ChemistryViews. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
Synthesis of 2-(2-(benzofuran-2-carbonyl)phenoxy)ethanoic acid... ResearchGate. [Link]
-
Benzofuranone synthesis. Organic Chemistry Portal. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. [Link]
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. RSC Publishing. [Link]
-
Chromanone and flavanone synthesis. Organic Chemistry Portal. [Link]
-
Part a: Biologically important chromanones scaffolds. Part (b)–(d):... ResearchGate. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid
Introduction
2-(3,4-Dimethylphenoxy)propanoic acid is a significant molecule in the fields of agrochemicals and pharmaceuticals, often serving as a key intermediate in the synthesis of more complex active ingredients. Its phenoxypropanoic acid scaffold is a common feature in a variety of biologically active compounds. This guide provides a comprehensive, in-depth technical overview for the large-scale synthesis, purification, and characterization of this compound, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. The protocols detailed herein are grounded in established chemical principles, with a focus on scalability, safety, and reproducibility.
Synthetic Strategy: The Williamson Ether Synthesis
The most robust and widely adopted method for the synthesis of aryloxyalkanoic acids, including our target molecule, is the Williamson ether synthesis.[1][2] This classical SN2 reaction offers a straightforward and efficient route to form the ether linkage. The reaction proceeds by the nucleophilic attack of a phenoxide ion on an alkyl halide.[2][3]
For the synthesis of this compound, this translates to the reaction of 3,4-dimethylphenol with a 2-halopropanoic acid, such as 2-bromopropanoic acid, under basic conditions.[4] The base, typically sodium hydroxide or potassium hydroxide, serves to deprotonate the phenol, forming the more nucleophilic phenoxide ion.[5][6]
The causality behind this choice of synthetic route for large-scale production lies in its high efficiency, the ready availability and relatively low cost of the starting materials, and the generally high yields achievable.[2] The reaction conditions are also readily adaptable to industrial-scale equipment.
Visualizing the Synthesis
Reaction Pathway
The overall synthetic transformation is depicted below:
Caption: Figure 2. General experimental workflow.
Detailed Protocols
PART 1: Large-Scale Synthesis
This protocol is designed for a target scale of approximately 1 kg of the final product. All operations should be conducted in a well-ventilated fume hood or a designated chemical reactor with appropriate safety measures in place.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification | Supplier/Grade |
| 3,4-Dimethylphenol | 610 g (5.0 mol) | ≥98% |
| 2-Bromopropanoic acid | 841 g (5.5 mol) | ≥97% |
| Sodium Hydroxide (pellets) | 440 g (11.0 mol) | ≥97% |
| Water (deionized) | 5 L | - |
| Toluene | 5 L | Technical Grade |
| Hydrochloric Acid (37%) | As needed | Technical Grade |
| 20 L Jacketed Glass Reactor | - | - |
| Overhead Stirrer | - | - |
| Condenser | - | - |
| Addition Funnel | 1 L | - |
| Temperature Probe | - | - |
Procedure:
-
Reactor Setup: Equip the 20 L jacketed glass reactor with an overhead stirrer, condenser, temperature probe, and a 1 L addition funnel.
-
Base and Phenol Solution: In a separate container, carefully dissolve 440 g of sodium hydroxide in 2 L of deionized water. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.
-
Charging the Reactor: Charge the reactor with 610 g of 3,4-dimethylphenol and 3 L of toluene. Begin stirring to dissolve the phenol.
-
Formation of the Phenoxide: Slowly add the prepared sodium hydroxide solution to the reactor over 30 minutes. An increase in temperature may be observed.
-
Reaction Initiation: Heat the reaction mixture to 80-85 °C.
-
Addition of 2-Bromopropanoic Acid: Dissolve 841 g of 2-bromopropanoic acid in 2 L of deionized water. Transfer this solution to the addition funnel.
-
Controlled Addition: Add the 2-bromopropanoic acid solution dropwise to the heated reaction mixture over a period of 2-3 hours, maintaining the internal temperature between 80-90 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 90-95 °C for an additional 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3,4-dimethylphenol) is consumed.
PART 2: Work-up and Purification
-
Cooling and Quenching: Cool the reaction mixture to room temperature.
-
Phase Separation: Transfer the mixture to a suitable separatory funnel. The layers may be difficult to separate; addition of brine can aid in this process. Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude this compound. Caution: Acidification of the basic solution is exothermic.
-
Isolation of Crude Product: Filter the precipitated solid using a Buchner funnel and wash the filter cake with cold deionized water (2 x 500 mL).
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
PART 3: Recrystallization
Recrystallization is a critical step to achieve high purity of the final product. [7][8][] Solvent Selection: A mixture of toluene and heptane or ethanol and water is often suitable for the recrystallization of arylpropanoic acids. The ideal solvent system should dissolve the compound at elevated temperatures and have low solubility at room temperature. [7] Procedure:
-
Dissolution: Transfer the crude, dried product to a clean reactor. Add a minimal amount of hot toluene (or ethanol) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add heptane (or water) as an anti-solvent until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold recrystallization solvent mixture, and dry in a vacuum oven at 50-60 °C.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methine proton of the propanoic acid moiety, the methyl group on the propanoic acid chain, and the two methyl groups on the aromatic ring. |
| ¹³C NMR | The spectrum should display the expected number of carbon signals corresponding to the structure of this compound. |
| HPLC | A high-performance liquid chromatography method should be developed to determine the purity of the final product. Purity should typically be >98%. [10] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄O₃, MW: 194.23 g/mol ). |
| Melting Point | A sharp melting point should be observed, indicative of high purity. |
Safety Precautions
A thorough understanding of the hazards associated with the reactants is crucial for the safe execution of this synthesis.
-
3,4-Dimethylphenol: Toxic if swallowed or in contact with skin. [11][12]Causes severe skin burns and eye damage. [11][13]It is also toxic to aquatic life with long-lasting effects. [11][12]* 2-Bromopropanoic Acid: Harmful if swallowed and causes severe skin burns and eye damage. [14][15]It may also cause respiratory irritation. [14]* Sodium Hydroxide: Corrosive and causes severe skin burns and eye damage. The dissolution in water is highly exothermic.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
Flame-retardant lab coat
-
Work in a well-ventilated fume hood.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention. [15]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [15]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention. [15]
Conclusion
The Williamson ether synthesis provides an effective and scalable method for the production of this compound. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and chemical professionals can confidently synthesize this valuable intermediate with high yield and purity. The provided framework for synthesis, purification, and analysis serves as a comprehensive resource to support the development and manufacturing of downstream products.
References
- Agilent Technologies. (2019, March 30).
- Fisher Scientific. (2011, March 21).
-
T3DB. Material Safety Data Sheet 3,4-Dimethylphenol, 99% MSDS# 84476. Retrieved from [Link]
- Fisher Scientific. Material Safety Data Sheet DL-2-Bromopropionic acid MSDS# 88321.
- Fisher Scientific.
- Sigma-Aldrich. (2024, September 6).
- CPAChem. (2023, December 5).
- Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
- Google Patents. US4035416A - Process for making phenoxyalkanoic acids.
- Teledyne ISCO. (2012, November 9).
- Google Patents. US5387713A - Process for purification of carboxylic acids.
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
- Williamson Ether Synthesis. (n.d.).
-
Wikipedia. Williamson ether synthesis. Retrieved from [Link]
- The Williamson Ether Synthesis. (n.d.).
- Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Google Patents. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
- Google Patents. EP0398288B1 - Process for preparing optically active 2-arylalkanoic acids, in particular 2-arylpropionic acids.
- Benchchem. Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide.
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. Preparation method of phenoxycarboxylic acid herbicides.
- Jetir.Org.
- The Production of Phenoxy Herbicides. (n.d.).
-
MDPI. Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. Retrieved from [Link]
-
SpectraBase. 3-(3,4-Dimethoxyphenyl)propanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). Retrieved from [Link]
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chiral separation of 2-(aryloxy)propanoic acid enantiomers
An In-depth Technical Guide to the Chiral Separation of 2-(Aryloxy)propanoic Acid Enantiomers
Abstract
This comprehensive guide provides detailed application notes and protocols for the , a class of compounds significant in the agrochemical and pharmaceutical industries. The narrative synthesizes technical accuracy with field-proven insights, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique. Advanced methods, including Supercritical Fluid Chromatography (SFC), are also explored as powerful, green alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust, reproducible, and efficient enantioselective methods.
Introduction: The Significance of Chirality in 2-(Aryloxy)propanoic Acids
2-(Aryloxy)propanoic acids are a class of chiral molecules that includes many commercially important herbicides (e.g., mecoprop, diclofop) and pharmaceutical compounds, closely related to the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These compounds possess a single stereocenter at the C2 position of the propanoic acid moiety, giving rise to two enantiomers ((R) and (S)).
The biological activity of these molecules is often enantiomer-specific. In many herbicides, only one enantiomer (typically the R-form) exhibits the desired phytotoxic activity, while the other is inactive or significantly less active.[3][4] This enantioselectivity is a critical consideration for both efficacy and environmental impact, as the use of an enantiopure formulation can reduce the required application rate and minimize the environmental load of inactive chemicals.[4][5] Consequently, the ability to accurately separate and quantify these enantiomers is paramount for quality control, regulatory compliance, and environmental toxicology studies.[1]
Core Principles of Chiral Recognition
The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is typically immobilized on a solid support to create a Chiral Stationary Phase (CSP). Enantioseparation is achieved when there is a sufficient difference in the stability (free energy) of these diastereomeric complexes. The primary molecular interactions governing this recognition include:
-
Hydrogen Bonding: The carboxylic acid group of the analyte is a potent hydrogen bond donor and acceptor, playing a crucial role in interacting with the CSP.
-
π-π Interactions: The aromatic rings in the aryloxy group can engage in π-π stacking with complementary aromatic functionalities on the CSP.
-
Steric Fit (Inclusion): Particularly with polysaccharide and cyclodextrin-based CSPs, one enantiomer may fit more favorably into a chiral groove or cavity within the selector's three-dimensional structure.[6]
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the overall interaction energy.
The combination and geometry of these interactions for the (R)-enantiomer versus the (S)-enantiomer lead to different retention times on the chromatographic column, enabling their separation.
High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
HPLC is the most widely employed technique for the chiral separation of 2-(aryloxy)propanoic acids due to its robustness, versatility, and high resolving power.[7] The success of the separation is critically dependent on the selection of the CSP and the mobile phase.
Chiral Stationary Phases (CSPs) for Aryloxypropanoic Acids
Polysaccharide-based CSPs are the gold standard for this class of compounds, demonstrating broad applicability and excellent enantioselectivity.[1][8][9]
-
Polysaccharide-Based CSPs: These are derived from cellulose or amylose that has been functionalized with various carbamate or benzoate derivatives. The helical structure of the polysaccharide backbone creates well-defined chiral grooves that are highly effective at discriminating between enantiomers.[10]
-
Pirkle-Type CSPs: Also known as brush-type phases, these CSPs feature a smaller chiral selector covalently bonded to the silica support. The Whelk-O 1 phase, for example, has proven effective for separating several commercial herbicides in this family.[1] The mechanism involves a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions.[11]
-
Glycopeptide-Based CSPs: Macrocyclic antibiotics like teicoplanin can serve as effective chiral selectors. They offer a unique separation mechanism based on inclusion complexation within their basket-like structure and have been used to achieve baseline resolution for aryloxyphenoxypropanoic acids.[12]
Mobile Phase Selection and Optimization
The choice of mobile phase is co-dependent on the CSP and is crucial for achieving optimal selectivity and resolution.
-
Normal-Phase (NP) Mode: This is the most common and successful mode for separating acidic compounds like aryloxypropanoic acids on polysaccharide CSPs.
-
Solvents: The mobile phase typically consists of a non-polar alkane (e.g., n-hexane, n-heptane) and a polar alcohol modifier (e.g., 2-propanol, ethanol).[1][13]
-
The Acidic Modifier: A critical component in the mobile phase is a small amount of a strong acid, such as trifluoroacetic acid (TFA) or formic acid. The carboxylic acid group of the analyte can cause strong, non-specific interactions with the CSP, leading to long retention times and severe peak tailing. The acidic modifier protonates basic sites on the stationary phase and suppresses the ionization of the analyte's carboxylic acid group, resulting in sharper peaks and more reproducible retention times.[2][14]
-
-
Reversed-Phase (RP) Mode: While less common for this specific application on polysaccharide CSPs, RP-HPLC can be employed, particularly with certain phases like (S,S)-Whelk-O1 or protein-based columns.[1]
Data Presentation: HPLC Methodologies
The following table summarizes established HPLC conditions for the separation of 2-(aryloxy)propanoic acids and related compounds.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection | Reference |
| 2-Phenoxypropionic Acid | Chiralcel OD | n-hexane / isopropanol / formic acid (90:10:1) | 0.5 | UV, 254 nm | [13] |
| 2-(1-Naphthyloxy)propanoic Acid | Chiralcel OD-H | Normal-Phase Conditions | - | - | [1][8] |
| 2-(2-Iodophenoxy)propanoic Acid | Chiralpak AD | Normal-Phase Conditions | - | - | [1][8] |
| Mecoprop (Herbicide) | Whelk-O 1 | - | - | - | [1] |
| 2-[4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy]propanoic acid | Teicoplanin CSP | - | - | - | [12] |
Experimental Workflow & Protocol
The logical flow for developing an HPLC-based chiral separation method is outlined below.
Caption: HPLC method development workflow for chiral separations.
Protocol 1: Enantiomeric Separation of 2-Phenoxypropionic Acid using a Polysaccharide CSP
This protocol is a representative method based on common practices for separating 2-(aryloxy)propanoic acids.[13]
-
Materials and Reagents:
-
Racemic 2-phenoxypropionic acid standard
-
n-hexane (HPLC grade)
-
2-propanol (IPA, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Chiralcel® OD-H column (or similar polysaccharide CSP), 250 mm x 4.6 mm, 5 µm
-
-
Mobile Phase Preparation (90:10:0.1 n-hexane/IPA/TFA):
-
Carefully measure 900 mL of n-hexane and 100 mL of 2-propanol into a suitable solvent reservoir.
-
Add 1.0 mL of TFA to the mixture.
-
Mix thoroughly and degas the mobile phase using sonication for 15-20 minutes or by vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-phenoxypropionic acid at a concentration of 1.0 mg/mL by dissolving the standard in the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System Setup and Analysis:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column Installation: Install the Chiralcel® OD-H column.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approx. 30-60 minutes).
-
Column Temperature: 25 °C.
-
Detection: Set the UV detector to 254 nm.
-
Injection: Inject 10 µL of the prepared sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the peaks to assess the quality of the separation. A value of Rs > 1.5 indicates baseline separation.
-
Determine the enantiomeric excess (ee) or ratio by integrating the peak areas.
-
Alternative & Advanced Techniques
While HPLC is dominant, other techniques offer distinct advantages in speed, efficiency, and environmental impact.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[15] It uses supercritical CO2 as the primary mobile phase, which dramatically reduces organic solvent consumption and allows for much faster separations.[16][17]
-
Principle: The low viscosity and high diffusivity of supercritical CO2 allow for 3-5 times faster flow rates than HPLC without generating excessive backpressure.[15] This leads to significantly shorter run times and higher throughput.
-
Methodology: The same polysaccharide CSPs that are successful in normal-phase HPLC are typically used in SFC. The mobile phase consists of supercritical CO2 with a small percentage of an alcohol co-solvent (e.g., methanol, ethanol) to modulate analyte retention and selectivity.[18] For acidic compounds, an acidic additive may also be beneficial.[18]
Caption: Comparison of typical HPLC and SFC workflow characteristics.
Protocol 2: Representative SFC Method for Chiral Screening
-
Instrumentation: SFC system with a back-pressure regulator, UV detector, and co-solvent pump.
-
Column: Chiralpak® IA, IB, or IC (immobilised phases are highly recommended for SFC).[19]
-
Mobile Phase: Supercritical CO2.
-
Co-solvent: Methanol or Ethanol.
-
Gradient: A typical screening gradient would be 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 40 °C.
-
Analysis: Inject the sample and identify the conditions that provide the best separation, then optimize isocratically.
Other Separation Techniques
-
Capillary Electrophoresis (CE): This technique separates enantiomers in a capillary based on their differential mobility in an electric field. It does not use a CSP but rather a chiral selector added to the background electrolyte (BGE).[12] Cyclodextrins are common chiral selectors for resolving profens and related acidic compounds.[20] While CE offers high efficiency and minimal sample consumption, it can be less precise than HPLC for quantitative analysis.[12]
-
Gas Chromatography (GC): GC can be used for chiral separations, but the low volatility and high polarity of the carboxylic acid group in 2-(aryloxy)propanoic acids necessitate a derivatization step (e.g., esterification) prior to analysis. The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Incorrect CSP selection. 2. Inappropriate mobile phase. | 1. Screen different CSPs (e.g., Chiralcel OD, Chiralpak AD, Whelk-O 1). 2. Vary the alcohol modifier (IPA vs. Ethanol). 3. Adjust the percentage of the alcohol modifier. |
| Broad, Tailing Peaks | 1. Insufficient or no acidic modifier. 2. Secondary interactions with the silica support. 3. Column degradation. | 1. Add or increase the concentration of TFA or acetic acid (0.1% - 0.5%). 2. Ensure the mobile phase is well-mixed and the column is fully equilibrated. 3. Replace the column if performance does not improve. |
| Unstable Baseline | 1. Incomplete column equilibration. 2. Poorly mixed or non-degassed mobile phase. 3. Contamination in the system. | 1. Extend the equilibration time. 2. Sonicate or filter the mobile phase before use. 3. Flush the system and column with a strong solvent (e.g., 100% IPA, following column guidelines). |
| Retention Time Drift | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. |
Conclusion
The is a critical analytical task in the agrochemical and pharmaceutical sectors. High-Performance Liquid Chromatography using polysaccharide-based chiral stationary phases under normal-phase conditions remains the most reliable and widely-used method. The key to a successful separation lies in the systematic screening of CSPs and the careful optimization of the mobile phase, particularly the type of alcohol modifier and the concentration of the acidic additive. For laboratories seeking higher throughput and greener alternatives, Supercritical Fluid Chromatography offers significant advantages in speed and reduced solvent waste, often using the same proven chiral stationary phases. By following the principles and protocols outlined in this guide, researchers can develop robust and efficient methods to accurately resolve and quantify these important chiral compounds.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchers.kean.edu [researchers.kean.edu]
- 4. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases | Semantic Scholar [semanticscholar.org]
- 9. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of chiral recognition in the enantioseparation of 2-aryloxypropionic acids on new brush-type chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chiraltech.com [chiraltech.com]
- 19. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Separation of profen enantiomers by capillary electrophoresis using cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gcms.cz [gcms.cz]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. Chiral separation of profen enantiomers by preparative liquid chromatography [bibliotecadigital.ipb.pt]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 26. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]
methodology for screening 2-(3,4-Dimethylphenoxy)propanoic acid derivatives for anticancer activity
Application Note & Protocols
Topic: High-Throughput Screening and Mechanistic Evaluation of 2-(3,4-Dimethylphenoxy)propanoic Acid Derivatives for Anticancer Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting Cancer with Novel Phenoxypropanoic Acid Derivatives
The relentless progression of cancer underscores the urgent need for novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and drug resistance. The class of this compound derivatives presents a promising scaffold for anticancer drug discovery. While related phenylpropanoic acid structures have been investigated for various biological activities, including anti-inflammatory and potential anticancer effects, a systematic methodology for screening and characterizing a library of novel derivatives is essential for identifying lead candidates.[1]
This guide provides a comprehensive, multi-tiered strategy for the robust evaluation of this compound derivatives. The methodology is designed to efficiently screen compound libraries to identify initial "hits," validate their potency, and subsequently elucidate their fundamental mechanism of action. By integrating high-throughput cell viability assays with in-depth mechanistic studies, this workflow ensures that resources are focused on the most promising compounds, accelerating the path from discovery to preclinical development.
The core of this approach is a logical progression from broad primary screening to highly specific secondary and tertiary assays.[2] This cascade is designed to be both resource-efficient and scientifically rigorous, providing a clear rationale for advancing or deprioritizing compounds at each stage.
Caption: A hierarchical workflow for anticancer drug screening.
Part 1: Primary Screening for Bioactivity
Scientific Rationale
The initial goal is to efficiently identify which derivatives within the chemical library possess any significant biological activity against cancer cells. A single, relatively high concentration is used to maximize the chances of detecting an effect, whether it is cytotoxic (cell-killing) or cytostatic (growth-inhibiting).[3]
For this purpose, a cell viability assay is the gold standard. We recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay over the traditional MTT assay. The core principle for both is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a colored formazan product.[4] However, the formazan product of XTT is water-soluble, being released directly into the culture medium. This eliminates the need for an additional solubilization step with an organic solvent (like DMSO), which is required for the insoluble crystals formed in the MTT assay.[5][6] This simplification reduces handling steps, minimizes potential errors, and makes the XTT assay more efficient and suitable for high-throughput screening.[6][7]
Selection of Cell Lines
The choice of cell lines is critical. It is advisable to start with a small, diverse panel representing different cancer types. For example:
-
MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT116: A human colorectal carcinoma cell line.
Using well-characterized, easy-to-culture cell lines is crucial for reproducibility.[8]
Protocol 1: XTT-Based High-Throughput Primary Screen
Objective: To identify derivatives that inhibit cancer cell viability by more than 50% at a single concentration (e.g., 10 µM).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
This compound derivative library (dissolved in DMSO)
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells for "cells + vehicle," "cells + positive control," and "medium only" blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a working stock of each derivative in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the test compound (final concentration 10 µM), vehicle control (e.g., 0.1% DMSO), or a positive control (e.g., Doxorubicin at 5 µM).
-
Incubate for 48-72 hours. The incubation time should be consistent across all experiments.
-
-
XTT Assay:
-
Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[4]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Gently shake the plate to ensure a homogenous distribution of the color.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[4]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Calculate the percentage of inhibition:
-
% Inhibition = 100 - % Viability
-
-
Data Presentation:
| Compound ID | Concentration (µM) | % Inhibition (MCF-7) | % Inhibition (A549) | Hit (Yes/No) |
| Deriv-001 | 10 | 12.5 | 8.3 | No |
| Deriv-002 | 10 | 65.7 | 58.1 | Yes |
| Deriv-003 | 10 | 8.9 | 15.4 | No |
| ... | 10 | ... | ... | ... |
| Doxorubicin | 5 | 95.2 | 98.6 | N/A |
Part 2: Hit Confirmation and Potency Determination
Scientific Rationale
Compounds identified as "hits" in the primary screen must be validated. This involves confirming their activity and quantifying their potency by determining the half-maximal inhibitory concentration (IC50). The IC50 value is a critical metric for comparing the efficacy of different compounds and is essential for making informed decisions about which derivatives to advance for further study.[9] This is achieved by performing the same viability assay but across a range of compound concentrations to generate a dose-response curve.
Protocol 2: IC50 Determination via Dose-Response Analysis
Objective: To calculate the IC50 value for each validated hit compound.
Procedure:
-
Cell Seeding: Follow Step 1 from Protocol 1.
-
Compound Treatment:
-
For each hit compound, prepare a series of dilutions in complete medium. An 8-point, 3-fold serial dilution is standard (e.g., starting from 100 µM down to ~0.045 µM).
-
Treat the cells with 100 µL of each concentration. Include vehicle and positive controls.
-
Incubate for the same duration as the primary screen (e.g., 48-72 hours).
-
-
XTT Assay and Data Acquisition: Follow Steps 3 and 4 from Protocol 1.
-
Data Analysis:
-
Calculate the % Inhibition for each concentration point.
-
Plot % Inhibition versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or R.
-
The IC50 is the concentration of the compound that results in 50% inhibition of cell viability.
-
Data Presentation:
| Compound ID | IC50 (µM) on MCF-7 | IC50 (µM) on A549 | IC50 (µM) on HCT116 |
| Deriv-002 | 8.2 ± 0.7 | 12.5 ± 1.1 | 9.8 ± 0.9 |
| Deriv-015 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.1 ± 0.4 |
| ... | ... | ... | ... |
Part 3: Elucidating the Mechanism of Action (MoA)
Scientific Rationale
Once potent compounds are identified, it is crucial to understand how they kill or inhibit the growth of cancer cells.[10] Many successful anticancer drugs function by inducing programmed cell death (apoptosis) or by halting the cell division cycle.[11][12] Investigating these two key pathways provides critical insight into the compound's therapeutic potential. Flow cytometry is a powerful technique for these analyses as it provides quantitative data on individual cells within a population.[13][14]
-
Apoptosis: Apoptosis is a controlled process of cell death that is often dysregulated in cancer.[15] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[16] Annexin V is a protein that binds with high affinity to PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic or necrotic cells with compromised membranes. Co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Cell Cycle: Uncontrolled proliferation is a fundamental characteristic of cancer, resulting from a loss of cell cycle regulation.[13] The cell cycle consists of four distinct phases: G1 (growth), S (DNA synthesis), G2 (preparation for mitosis), and M (mitosis). The DNA content of a cell doubles during the S phase. By staining cells with a DNA-binding fluorescent dye like PI and analyzing them with a flow cytometer, one can quantify the percentage of cells in each phase (G0/G1, S, and G2/M).[18] A compound that causes an accumulation of cells in a specific phase is indicative of cell cycle arrest at that checkpoint.[19]
Caption: Key markers in apoptotic signaling pathways.
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
Objective: To determine if lead compounds induce apoptosis in cancer cells.
Materials:
-
6-well cell culture plates
-
Lead compounds and controls
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach for 24 hours.
-
Treat cells with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Collect at least 10,000 events per sample.
-
The results will segregate the cell population into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| Deriv-015 (IC50) | 45.3 | 35.8 | 15.2 | 3.7 |
| Deriv-015 (2x IC50) | 20.1 | 48.9 | 28.3 | 2.7 |
Protocol 4: Cell Cycle Analysis by PI Staining
Objective: To determine if lead compounds induce cell cycle arrest.
Materials:
-
6-well cell culture plates
-
Lead compounds and controls
-
Ice-cold 70% Ethanol
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[13]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Follow Step 1 from Protocol 3. A positive control for cell cycle arrest (e.g., Nocodazole for G2/M arrest) is recommended.[13]
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in Protocol 3, Step 2.
-
Wash the cell pellet with cold PBS.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the DNA content histogram.
-
The data will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the region in between representing the S phase.
-
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| Deriv-015 (IC50) | 25.1 | 15.8 | 59.1 |
| Nocodazole (Control) | 8.3 | 10.1 | 81.6 |
References
-
Ghavami, G., et al. (2025). Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB), 9(2), 165-187. Available at: [Link]
-
Uddin, A., et al. (2020). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]
-
XTT Assays vs MTT. Biotech Spain. Available at: [Link]
-
Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Experimental and Therapeutic Medicine. Available at: [Link]
-
Bioassays for anticancer activities. PubMed. Available at: [Link]
-
In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]
-
SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
MTT assay. Wikipedia. Available at: [Link]
-
Apoptosis – what assay should I use?. BMG Labtech. Available at: [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. PubMed. Available at: [Link]
-
Preclinical screening methods in cancer. PMC - NIH. Available at: [Link]
-
Anticancer Drugs Mechanism of Action 7 Key Pathways to Disrupting Tumor Growth. Oncotheranostics. Available at: [Link]
-
Apoptosis Assays. Merck. Available at: [Link]
-
Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. Zenodo. Available at: [Link]
-
Overview - Anticancer Drug Action Laboratory. Mayo Clinic Research. Available at: [Link]
-
Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers. Available at: [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. Auctores | Journals. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]
-
In vitro anticancer assay: Significance and symbolism. Health Sciences. Available at: [Link]
-
Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. PubMed. Available at: [Link]
-
Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Available at: [Link]
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate. Available at: [Link]
-
Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers. Available at: [Link]
-
New Mechanisms for Anti-Cancer Drugs. Frontiers Research Topic. Available at: [Link]
-
2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Available at: [Link]
- US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. Google Patents.
-
Anticancer Activity of Demethylincisterol A3 and Related Incisterol-Type Fungal Products. MDPI. Available at: [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. Available at: [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. PMC - NIH. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
Sources
- 1. Buy 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid [smolecule.com]
- 2. zenodo.org [zenodo.org]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. mdpi.com [mdpi.com]
- 10. mayo.edu [mayo.edu]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. frontiersin.org [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 凋亡分析检测 [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid via Williamson Ether Synthesis
Welcome to the technical support center for the synthesis of 2-(3,4-dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, the sodium or potassium salt of 3,4-dimethylphenol (the phenoxide) acts as the nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid derivative.
A common and often more successful approach involves a two-step process: first, the reaction of the 3,4-dimethylphenoxide with an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate), followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. This strategy avoids potential complications arising from the acidic proton of the carboxylic acid on the alkylating agent.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
FAQ 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 3,4-dimethylphenol. What is the likely cause?
Answer:
Low conversion of the starting phenol is most commonly due to incomplete deprotonation to form the phenoxide nucleophile. The pKa of phenols is typically around 10, so a sufficiently strong base is required for complete deprotonation.
Troubleshooting Steps:
-
Evaluate Your Base: For phenols, moderately strong bases are often sufficient. If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough. Consider switching to a stronger base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).[3] For particularly stubborn reactions, a very strong base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the phenol.[4] However, NaH is moisture-sensitive and requires anhydrous conditions.
-
Ensure Anhydrous Conditions (if using NaH): If you are using sodium hydride, any residual water in your solvent or on your glassware will quench the base, rendering it ineffective. Ensure your solvent is thoroughly dried and glassware is flame-dried or oven-dried before use.
-
Check Reagent Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base relative to the 3,4-dimethylphenol. It is common practice to use a slight excess of the base (e.g., 1.1 to 1.5 equivalents) to ensure complete deprotonation.
FAQ 2: I am observing a significant amount of an alkene byproduct. How can I minimize this?
Answer:
The formation of an alkene byproduct is a classic sign that the E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction.[3] This is a particularly common problem when using secondary alkyl halides, such as ethyl 2-chloropropionate or ethyl 2-bromopropionate.[4] The phenoxide, in addition to being a good nucleophile, is also a strong base that can abstract a proton from the carbon adjacent to the halogen, leading to the formation of an alkene (in this case, an acrylate derivative).
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, lowering the reaction temperature will favor the SN2 pathway.[3] If you are running the reaction at reflux, try reducing the temperature and extending the reaction time.
-
Choice of Leaving Group: Bromides are generally better leaving groups than chlorides but can also be more prone to elimination. If you are using a 2-bromopropionate and observing significant elimination, switching to a 2-chloropropionate might favor the SN2 reaction, although it may require longer reaction times or slightly higher temperatures to achieve good conversion.
-
Use a Less Hindered Base (if applicable to alkoxide formation): While the phenoxide is your nucleophile, if you are generating it in situ with another base, a very bulky base could potentially favor elimination, although this is less of a factor than temperature and the alkyl halide structure.
Diagram: SN2 vs. E2 Competition
Caption: Two-step workflow for the synthesis.
Step 1: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)propanoate
Materials:
-
3,4-Dimethylphenol
-
Ethyl 2-bromopropanoate
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add ethyl 2-bromopropanoate (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting phenol.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,4-dimethylphenoxy)propanoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 2-(3,4-dimethylphenoxy)propanoate (from Step 1)
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude or purified ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.
-
Heat the mixture to reflux and maintain for 1-2 hours, or until TLC analysis shows the disappearance of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your experimental outcomes.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient synthesis is crucial for research and development in these fields. The most common and robust method for its preparation is the Williamson ether synthesis, a reliable S(_N)2 reaction between a phenoxide and an alkyl halide.[1][2][3] This guide will focus on optimizing this synthetic route, addressing common challenges, and ensuring high yield and purity of the final product.
Core Synthesis Workflow: Williamson Ether Synthesis
The synthesis of this compound is typically achieved in a two-step process: the formation of the ether linkage via Williamson ether synthesis, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield of Ester Intermediate | 1. Incomplete Deprotonation of Phenol: The acidity of the phenolic proton in 3,4-dimethylphenol is crucial for the formation of the nucleophilic phenoxide. Insufficient or weak base will result in unreacted starting material. 2. Side Reaction (Elimination): The alkyl halide, particularly if it is a secondary halide, can undergo E2 elimination in the presence of a strong base, leading to the formation of an alkene byproduct.[2] 3. Low Reaction Temperature/Short Reaction Time: The S(_N)2 reaction rate is dependent on both temperature and time. Inadequate conditions will lead to an incomplete reaction. | 1. Optimize Base and Solvent: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete deprotonation. Aprotic polar solvents like DMF or DMSO can accelerate S(_N)2 reactions.[4] However, for phenoxides, protic solvents like ethanol can also be effective.[2] 2. Choice of Alkyl Halide: Use a primary alkyl halide if possible to minimize elimination.[2][3] For propanoic acid synthesis, a 2-halopropanoate is necessary, which is a secondary halide. In this case, carefully control the temperature to favor substitution over elimination. Lowering the reaction temperature can sometimes suppress the E2 pathway.[5] 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and ensure completion.[6] A typical temperature range for this reaction is 50-100 °C.[5] |
| Formation of Byproducts | 1. Dialkylation of Phenol: While less common with bulky phenols, it's a possibility if the reaction conditions are too harsh. 2. Hydrolysis of the Ester: If water is present in the reaction mixture during the esterification step, it can lead to premature hydrolysis of the 2-halopropanoate or the product ester. 3. Unreacted Starting Materials: Incomplete reaction will leave unreacted 3,4-dimethylphenol and/or the alkyl halide in the mixture. | 1. Stoichiometry Control: Use a slight excess of the phenoxide to ensure complete consumption of the alkyl halide. 2. Anhydrous Conditions: Ensure all reagents and solvents are dry. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted hydrolysis. 3. Purification: Unreacted 3,4-dimethylphenol can be removed by a basic wash during the work-up, as it will be deprotonated and soluble in the aqueous layer. The final product can be purified by recrystallization or column chromatography. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Work-up: The presence of both acidic and basic compounds can sometimes lead to the formation of emulsions during aqueous extraction. 2. Product is an Oil: The final product, this compound, may initially present as an oil before solidifying. | 1. Brine Wash: After the aqueous extractions, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water. 2. Inducing Crystallization: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of the pure product (if available) can also induce crystallization. Cooling the solution in an ice bath can also promote solidification. Recrystallization from a suitable solvent system (e.g., water, or a mixture of a nonpolar and a polar solvent) is a key final purification step.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the deprotonation of 3,4-dimethylphenol?
For laboratory-scale synthesis, strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are effective and economical choices for deprotonating phenols.[7] For more sensitive substrates or when strictly anhydrous conditions are required, stronger bases like sodium hydride (NaH) can be used in an aprotic solvent like THF or DMF.[3] However, for this specific synthesis, NaOH or KOH in a suitable solvent should be sufficient.
Q2: Which 2-halopropanoate should I use: chloro, bromo, or iodo?
The reactivity of the leaving group in an S(_N)2 reaction follows the trend I > Br > Cl.[2] Therefore, ethyl 2-bromopropanoate is a common and effective choice. Ethyl 2-iodopropanoate would be more reactive but is also more expensive and less stable. Ethyl 2-chloropropanoate is less reactive and may require more forcing conditions (higher temperature or longer reaction time).
Q3: How can I improve the yield and selectivity of the reaction?
The use of phase-transfer catalysis (PTC) can significantly improve the yield and reaction rate of Williamson ether syntheses.[8][9] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the phenoxide from the aqueous phase (if using an aqueous base) to the organic phase where the alkyl halide is located.[8] This enhances the reaction rate and can often be performed under milder conditions, which can also improve selectivity by reducing side reactions.[9]
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify the components of the reaction mixture, including byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): Essential for the structural confirmation of the final product. The proton NMR will show characteristic signals for the aromatic protons, the methyl groups, the methine proton of the propanoic acid moiety, and the methyl group of the propanoic acid. -
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch of the carbonyl group.
-
Melting Point: A sharp melting point range for the crystalline product is a good indicator of purity. The reported melting point for this compound can be used as a reference.[11]
Detailed Experimental Protocols
Protocol 1: Standard Williamson Ether Synthesis and Saponification
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-(3,4-dimethylphenoxy)propanoate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water and stir the mixture until the phenol has completely dissolved to form the sodium 3,4-dimethylphenoxide.
-
To this solution, add ethyl 2-bromopropanoate (1.05 eq) dropwise.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with 5% aqueous NaOH solution to remove any unreacted phenol, followed by a wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and evaporate the solvent to obtain the crude ethyl 2-(3,4-dimethylphenoxy)propanoate.
Step 2: Saponification to this compound
-
Dissolve the crude ester from Step 1 in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 1-2 hours, or until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. A white precipitate of the carboxylic acid should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol or toluene) to obtain pure this compound.
Protocol 2: Phase-Transfer Catalyzed Synthesis
This protocol utilizes a phase-transfer catalyst to potentially improve reaction efficiency.
-
In a round-bottom flask, combine 3,4-dimethylphenol (1.0 eq), an aqueous solution of potassium hydroxide (2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
To this biphasic mixture, add ethyl 2-bromopropanoate (1.05 eq) in an organic solvent like toluene.
-
Stir the mixture vigorously at 60-80 °C for 2-4 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
The subsequent saponification can be carried out as described in Protocol 1, Step 2.
Caption: A logical diagram illustrating troubleshooting and optimization pathways.
References
-
US EPA. (2021). Analytical Method Summaries. Retrieved from [Link]
- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. US Patent 4304930A.
- Yadav, G. D. (2015). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Sciences, 2(1), 1-22.
- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 605-620.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Yadav, G. D., & Kadam, S. T. (2017). Insight into solid-liquid phase transfer catalyzed synthesis of Mecoprop ester using K2CO3 as base and development. Journal of Chemical Sciences, 129(11), 1787-1796.
-
Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry. [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
University of Michigan-Dearborn. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
- Mąkosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. Molecules, 25(6), 1419.
- Nankai University. (2011). Preparation method of 2-(4-alkylphenyl) propanoic acid. CN Patent 102199085A.
- Jiamusi University. (2011). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. CN Patent 102020554A.
- TSI Journals. (2014). Synthesis and spectral characterization of potential impurities of tiaprofenic acid. Trade Science Inc.
- Kotha, S., & Khedkar, P. (2005). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 25(19), 4612.
-
Organic Syntheses. (2003). 2-phenylpropionic acid. Retrieved from [Link]
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
- Klimes, J., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 389-394.
- Jiangnan University. (2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN Patent 102010326A.
Sources
- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. ias.ac.in [ias.ac.in]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. scbt.com [scbt.com]
Technical Support Center: Troubleshooting 2-(Aryloxy)propanoic Acid Analysis
Welcome to the technical support center for the analysis of 2-(aryloxy)propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this important class of compounds. Whether you are working with herbicides, pharmaceuticals, or other derivatives, this resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your results.
Section 1: Introduction to 2-(Aryloxy)propanoic Acid Analysis
2-(Aryloxy)propanoic acids are a diverse group of molecules with significant applications, most notably as herbicides (e.g., Mecoprop, Dichlorprop) and as intermediates in pharmaceutical synthesis. Their acidic nature and structural similarities present unique challenges in analytical chemistry, particularly in complex matrices such as environmental samples (water, soil) and biological fluids.
A critical aspect of their analysis is their chirality. Often, only one enantiomer possesses the desired biological activity, while the other may be inactive or even exhibit undesirable effects. This necessitates the use of enantioselective analytical methods to accurately quantify the individual stereoisomers.
This guide will address common issues encountered during sample preparation, chromatographic separation (HPLC and GC), and detection (MS and others), providing a structured approach to problem-solving.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a cornerstone technique for the analysis of 2-(aryloxy)propanoic acids due to their polarity and thermal lability, which can make GC analysis challenging without derivatization.
Frequently Asked Questions (HPLC)
Q1: I'm observing poor peak shape (tailing or fronting) for my 2-(aryloxy)propanoic acid standard. What are the likely causes and solutions?
A1: Peak tailing is a common issue when analyzing acidic compounds like 2-(aryloxy)propanoic acids. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.
-
Causality: The acidic proton of the carboxylic acid can interact with basic sites on the column packing material, leading to undesirable retention mechanisms and peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically 2-3 pH units below the pKa of the acid) to keep the analyte in its protonated, less polar form. This minimizes interactions with the stationary phase. Using a buffer is crucial for maintaining a stable pH.
-
Column Choice: Consider using a column with high-purity silica and end-capping to reduce the number of accessible silanol groups.
-
Mobile Phase Additives: The addition of a small amount of a competing acid, like trifluoroacetic acid (TFA), can help to saturate the active sites on the stationary phase, improving peak shape.
-
Column Contamination: If the peak shape degrades over time, the column may be contaminated. Flush the column with a strong solvent series to remove adsorbed matrix components.
-
Q2: My retention times are drifting between injections. What should I investigate?
A2: Retention time instability can compromise the reliability of your analytical method. The root cause is often related to the mobile phase, temperature, or column equilibration.
-
Causality: Consistent retention times rely on a stable chromatographic system. Any variation in mobile phase composition, flow rate, or temperature can affect the analyte's partitioning between the mobile and stationary phases.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC retention time drift.
-
Detailed Steps:
-
Mobile Phase: Ensure the mobile phase is freshly prepared and adequately degassed. For gradient methods, verify that the pump's proportioning valves are functioning correctly.
-
Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention times.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially for gradient methods.
-
Q3: I'm analyzing samples from a complex matrix (e.g., soil extract, plasma) and see significant signal suppression or enhancement in my LC-MS/MS analysis. How can I mitigate this?
A3: This phenomenon is known as the matrix effect and is a major challenge in quantitative LC-MS/MS. It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source.
-
Causality: Components of the sample matrix can compete with the analyte for ionization, leading to a decrease (suppression) or, less commonly, an increase (enhancement) in the observed signal.
-
Mitigation Strategies:
| Strategy | Principle | Considerations |
| Sample Preparation | Reduce matrix components through more effective cleanup. | Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be optimized to selectively remove interferences. |
| Chromatographic Separation | Improve the separation of the analyte from interfering matrix components. | A longer column, a different stationary phase, or a modified gradient profile can help resolve the analyte from the bulk of the matrix. |
| Matrix-Matched Calibration | Prepare calibration standards in a blank matrix extract that is similar to the samples. | This compensates for the matrix effect but requires a representative blank matrix. |
| Stable Isotope-Labeled Internal Standard | Use an internal standard that is chemically identical to the analyte but contains stable isotopes (e.g., ¹³C, ²H). | This is the most effective method as the internal standard co-elutes and experiences the same matrix effects as the analyte. |
| Sample Dilution | Dilute the sample extract to reduce the concentration of matrix components. | This is a simple approach but may compromise the limit of detection. |
Protocol: Generic HPLC-UV Method for 2-(Aryloxy)propanoic Acid Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm or 275 nm, depending on the specific compound.
Section 3: Gas Chromatography (GC) Troubleshooting
GC analysis of 2-(aryloxy)propanoic acids typically requires a derivatization step to increase their volatility and thermal stability.
Frequently Asked Questions (GC)
Q1: My derivatization reaction seems incomplete, leading to low and variable results. How can I improve it?
A1: Incomplete derivatization is a common source of error in GC analysis of acidic compounds. The goal is to convert the polar carboxylic acid group into a less polar, more volatile ester.
-
Causality: The efficiency of the derivatization reaction depends on the choice of reagent, reaction conditions (temperature and time), and the absence of interfering substances like water.
-
Troubleshooting Steps:
-
Reagent Selection: Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA, MTBSTFA) and alkylating agents (e.g., diazomethane, alkyl chloroformates). Ensure the chosen reagent is suitable for your analyte and detector.
-
Reaction Conditions: Optimize the reaction temperature and time. Overheating can lead to degradation, while insufficient time will result in an incomplete reaction.
-
Sample Dryness: The presence of water can quench many derivatizing reagents, especially silylating agents. Ensure your sample extract is completely dry before adding the reagent.
-
Catalyst: Some reactions may benefit from the addition of a catalyst. For example, TMCS is often added to BSTFA to enhance its reactivity.
-
Q2: I'm observing broad or tailing peaks in my GC chromatogram even after derivatization. What could be the issue?
A2: While derivatization addresses the primary cause of poor peak shape for these acids, other factors can still contribute to tailing.
-
Causality: Active sites within the GC system (e.g., in the inlet liner or at the head of the column) can interact with the analyte, even in its derivatized form.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC peak tailing.
-
Detailed Steps:
-
Inlet Liner: Use a deactivated (silanized) liner to minimize active sites. If the liner is dirty, replace it. The choice of liner geometry can also impact peak shape.
-
Column Maintenance: If the front end of the column is contaminated, trim a small section (e.g., 0.5 meters) from the inlet side.
-
Injection Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete vaporization of the derivatized analyte.
-
Section 4: Chiral Separations
As many 2-(aryloxy)propanoic acids are chiral, their enantioselective analysis is often required.
Q1: I am struggling to achieve baseline separation of the enantiomers of my 2-(aryloxy)propanoic acid on a chiral HPLC column. What can I do?
A1: Achieving enantiomeric separation is a process of optimizing the interactions between the analytes and the chiral stationary phase (CSP).
-
Causality: Enantiomeric separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. The stability of these complexes differs, leading to different retention times.
-
Optimization Strategies:
-
Column Selection: There are many types of CSPs available, such as those based on polysaccharides (e.g., Chiralcel OD, Chiralpak AD), proteins, or cyclodextrins. The choice of column is critical and often requires screening several different phases.
-
Mobile Phase: The composition of the mobile phase (both the organic modifier and any additives) plays a crucial role. For polysaccharide-based columns in normal-phase mode, the type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) are key parameters to adjust.
-
Temperature: Lowering the column temperature can sometimes enhance the differences in interaction energies between the enantiomers and the CSP, leading to better resolution.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, albeit at the cost of longer analysis times.
-
Section 5: Sample Preparation
Effective sample preparation is critical for successful analysis, as it serves to isolate the analyte from the matrix, concentrate it, and remove interfering substances.
Q1: What is a good starting point for extracting 2-(aryloxy)propanoic acids from water samples?
A1: Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose.
-
Causality: The acidic nature of these compounds allows for their selective retention on specific types of sorbents based on pH control.
-
Generic SPE Protocol:
-
Sample Pre-treatment: Acidify the water sample to a pH of approximately 2-3. This ensures the carboxylic acid group is protonated, making the analyte more amenable to retention on a reversed-phase sorbent.
-
Sorbent Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with methanol followed by acidified water.
-
Sample Loading: Pass the acidified water sample through the cartridge.
-
Washing: Wash the cartridge with acidified water to remove polar interferences.
-
Elution: Elute the retained 2-(aryloxy)propanoic acids with a suitable organic solvent like methanol or acetonitrile. An elution solvent containing a small amount of base (e.g., ammonium hydroxide) may improve recovery for some compounds.
-
References
-
Enantiomeric separation trends of phenoxypropionate herbicides and... - ResearchGate. Available at: [Link]
-
A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. (2012). HETEROCYCLES, 86(2). Available at: [Link]
-
García-Ruiz, C., et al. (2003). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Journal of Chromatography A, 990(1-2), 259-269. Available at: [Link]
-
Iqbal, M., et al. (2021). Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. International Journal of Environmental Analytical Chemistry, 103(13), 6964-6981. Available at: [Link]
-
Rudakov, O. B., et al. (2018). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Sorbtsionnye i Khromatograficheskie Protsessy, 18(4), 517-525. Available at: [Link]
-
Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. Available at: [Link]
-
Rudakov, O. B., et al. (2018). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Sorbtsionnye i Khromatograficheskie Protsessy, 18(4), 517-525. Available at: [Link]
-
Qu, Y., et al. (1997). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 15(8), 1187-1194. Available at: [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 30(7), 376-385. Available at: [Link]
- *A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution of racemic 2-aryloxy
Technical Support Center: Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.
The primary route to synthesizing this compound is the Williamson ether synthesis, a robust S(_N)2 reaction between the sodium or potassium salt of 3,4-dimethylphenol (the phenoxide) and an alkyl halide, such as ethyl 2-bromopropanoate, followed by saponification of the resulting ester.[1][2] While straightforward in principle, this reaction is often plagued by competing pathways that can significantly reduce the yield of the desired product.
This guide provides a troubleshooting framework in a question-and-answer format to directly address these challenges.
Troubleshooting Guide: Overcoming Common Side Reactions
This section addresses the most frequent issues encountered during the synthesis. Each answer explains the root cause of the problem and provides actionable, step-by-step protocols for mitigation.
Question 1: My yield is low, and I'm isolating a significant amount of a C-alkylated byproduct. How can I improve selectivity for O-alkylation?
Answer: This is the most common side reaction in this synthesis. The 3,4-dimethylphenoxide ion is an ambident nucleophile , meaning it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.[1][3] This results in a competition between the desired O-alkylation (forming the ether linkage) and the undesired C-alkylation (forming a new C-C bond at the ring, typically ortho to the oxygen).[4][5]
The selectivity between these two pathways is critically dependent on the reaction conditions, particularly the solvent.[3][6]
-
The Root Cause:
-
O-alkylation is typically the kinetically controlled product. The phenoxide oxygen has the highest electron density, making it the most reactive site.
-
C-alkylation can be favored under conditions that hinder the reactivity of the oxygen atom. Protic solvents (e.g., water, ethanol) form strong hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and reducing its nucleophilicity.[3][6] This makes the carbon atoms of the aromatic ring more competitive nucleophiles.
-
Mitigation Strategies:
-
Solvent Selection (Critical): The choice of solvent is the most powerful tool to control O/C selectivity.
-
Favor O-Alkylation: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile .[1][3][7] These solvents solvate the metal cation (e.g., Na⁺, K⁺) but do not strongly solvate the phenoxide oxygen, leaving it as a highly reactive "naked" nucleophile ready to attack the alkyl halide.[3]
-
Avoid: Protic solvents like water, methanol, or ethanol, which promote C-alkylation.[3][6]
-
-
Use Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the rate of O-alkylation.[8][9] PTC helps transport the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides, facilitating the S(_N)2 reaction under milder conditions and often with higher selectivity.[10][11]
Question 2: My reaction mixture contains a significant amount of an alkene byproduct, likely from the propanoate starting material. How can I suppress this elimination reaction?
Answer: The formation of an alkene byproduct (e.g., ethyl acrylate) is a clear sign that an E2 elimination reaction is competing with the desired S(_N)2 substitution.[3] This is a frequent issue because the alkylating agent (ethyl 2-bromopropanoate) is a secondary halide, and the phenoxide nucleophile is also a moderately strong base.[3][12][13]
The Root Cause:
-
The phenoxide can act as a base, abstracting a proton from the carbon adjacent to the bromine atom in the propanoate, leading to the elimination of HBr and the formation of a C=C double bond.
-
Elimination reactions, particularly E2, are highly sensitive to steric hindrance and are favored at higher temperatures.[3][14]
Mitigation Strategies:
-
Control Reaction Temperature: This is the most effective variable for minimizing elimination.
-
Recommendation: Lower the reaction temperature. S(_N)2 reactions generally have a lower activation energy than competing E2 reactions. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 40-60 °C instead of 80-100 °C) will significantly favor substitution over elimination.[3] Monitor the reaction progress by TLC or GC to avoid unnecessarily long reaction times.
-
-
Choice of Base for Phenoxide Formation: When generating the phenoxide from 3,4-dimethylphenol in situ, use a base that is strong enough to deprotonate the phenol but is not excessively strong or hindered.
Summary of Parameter Effects on Side Reactions
| Parameter | To Favor O-Alkylation (vs. C-Alkylation) | To Favor S(_N)2 (vs. E2 Elimination) | Rationale |
| Solvent | Use Polar Aprotic (DMF, DMSO)[3][6] | Polar aprotic solvents are generally preferred.[3] | Polar aprotic solvents leave the oxygen nucleophile "naked" and reactive, while protic solvents shield it via H-bonding. |
| Temperature | Generally less impactful than solvent. | Lower Temperature (e.g., 40-60 °C)[3] | Elimination has a higher activation energy; lower temperatures disproportionately slow the E2 pathway. |
| Base | N/A (Phenoxide is the nucleophile) | Use non-hindered bases (e.g., K₂CO₃, NaOH) to form the phenoxide.[2][5] | Bulky bases are more likely to act as a base for elimination rather than facilitate the nucleophile's role. |
| Leaving Group | Good leaving group (I > Br > Cl) | Good leaving group (I > Br > Cl > OTs)[14] | A better leaving group accelerates the S(_N)2 reaction, making it more competitive against side reactions. |
Question 3: The reaction is sluggish, with incomplete conversion of my starting materials even after extended time. What can I do to improve the reaction rate?
Answer: A slow or incomplete reaction can be attributed to several factors, including insufficient nucleophilicity, a poor leaving group, or suboptimal reaction conditions.
Optimization Strategies:
-
Ensure Complete Phenoxide Formation: The phenol itself is a poor nucleophile; it must be fully deprotonated to the phenoxide. Use at least one full equivalent of a suitable base (e.g., NaH, NaOH, K₂CO₃). Using a strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF will ensure irreversible and complete formation of the alkoxide.[5]
-
Optimize the Leaving Group: The rate of an S(_N)2 reaction is highly dependent on the quality of the leaving group. The general trend for halides is I > Br > Cl >> F.[14]
-
Increase Temperature (with caution): While lower temperatures suppress E2 elimination, if the reaction is too slow, a modest increase in temperature may be necessary. Find a balance where the reaction proceeds at a reasonable rate without significant byproduct formation. A typical range for Williamson ether synthesis is 50-100 °C.[1]
-
Consider Phase-Transfer Catalysis (PTC): As mentioned previously, PTC is an excellent method to accelerate reactions between reagents in different phases (e.g., a solid phenoxide salt and a liquid alkyl halide) by facilitating their interaction.[10][15]
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways and a logical troubleshooting workflow.
Caption: Competing reaction pathways in the Williamson ether synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Experimental Protocol: Optimized Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)propanoate
This protocol is designed to maximize the yield of the desired O-alkylated product by suppressing common side reactions.
Reagents:
-
3,4-Dimethylphenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Ethyl 2-bromopropanoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,4-dimethylphenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol) to the flask via syringe.
-
Phenoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This ensures the complete formation of the sodium phenoxide.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C. Add ethyl 2-bromopropanoate (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 2-(3,4-dimethylphenoxy)propanoate.
-
Hydrolysis (Saponification): To obtain the final carboxylic acid, the purified ester is then hydrolyzed using a standard procedure, such as refluxing with aqueous NaOH in ethanol, followed by acidic workup.[16][17]
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry. Retrieved from [Link]
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251–3254.
- McKillop, A., Fiaud, J. C., & Hug, R. P. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Tetrahedron, 30(11), 1379-1382.
- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 585-598.
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]
-
Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
ChemistryViews. (2012, November 21). C- or O-Alkylation?. Retrieved from [Link]
-
ResearchGate. (n.d.). Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
- Chinoin Gyogyszer es Vegyeszeti Termekek Gyara Rt. (1981). U.S. Patent No. 4,304,930. U.S.
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Mitsui Toatsu Chemicals. (1975). DE Patent No. 2547309B2.
-
Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. Retrieved from [Link]
-
YouTube. (2023, July 21). Synthesis of propanoic acid. Retrieved from [Link]
-
YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]
- Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
Sources
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- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 9. jetir.org [jetir.org]
- 10. fzgxjckxxb.com [fzgxjckxxb.com]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The use of phase-transfer catalysis for the synthesis of phenol ethers | Semantic Scholar [semanticscholar.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. prepchem.com [prepchem.com]
Technical Support Center: Improving the Purity of 2-(3,4-Dimethylphenoxy)propanoic acid
Introduction
2-(3,4-Dimethylphenoxy)propanoic acid is a significant molecule, often synthesized as an intermediate for pharmaceuticals and agrochemicals, particularly aryloxyphenoxypropionate herbicides.[1][2] Its biological activity can be highly dependent on its purity and stereochemistry. The most common synthetic route is the Williamson ether synthesis, which involves the reaction of 3,4-dimethylphenol with a 2-halopropanoic acid derivative under basic conditions.[1][2][3] While robust, this synthesis can lead to several impurities that complicate downstream applications.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting common purification challenges and offers detailed, validated protocols to achieve high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: The impurity profile is largely dictated by the Williamson ether synthesis reaction conditions. Key impurities typically include:
-
Unreacted Starting Materials: Residual 3,4-dimethylphenol and the 2-halopropanoic acid or its ester.
-
Side-Reaction Products: Base-catalyzed elimination of the alkylating agent can compete with the desired substitution reaction.[3] Additionally, with phenoxides, there is a possibility of C-alkylation on the aromatic ring, although O-alkylation is generally favored.[4]
-
Inorganic Salts: Salts such as NaCl or KBr are formed from the halide leaving group and the base cation.
-
Residual Solvents and Base: Solvents like DMF or acetonitrile and bases like NaOH or K₂CO₃ may persist after the initial work-up.
Q2: What is the most effective initial purification step for my crude product mixture?
A2: For a carboxylic acid like this compound, acid-base extraction is an exceptionally effective and highly recommended first step.[5][6] This technique leverages the acidic nature of the target compound to separate it from neutral or less acidic impurities. The carboxylic acid is converted into its water-soluble carboxylate salt by a weak base, washed with an organic solvent to remove impurities, and then regenerated by re-acidification.[7]
Q3: My final product is an oil or a sticky gum instead of the expected solid. What can I do?
A3: This is a common issue indicating the presence of impurities that are depressing the melting point or preventing crystallization.
-
Re-evaluate Purity: Analyze the material by Thin Layer Chromatography (TLC) or HPLC to assess its complexity. The presence of multiple spots or peaks confirms significant impurities.
-
Attempt an Alternative Purification: If you have only performed an extraction, consider column chromatography to separate structurally similar impurities.
-
Trituration: If the product is mostly pure, try trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization.
-
Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (like dichloromethane) and precipitate it by slowly adding a poor solvent (like hexanes) while stirring vigorously.
Q4: How can I effectively monitor the purity of my compound throughout the purification process?
A4: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring. For this carboxylic acid, a common issue is streaking on the silica gel plate due to interactions with the acidic silica. To prevent this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluting solvent system (e.g., Ethyl Acetate/Hexanes/Acetic Acid 30:70:0.5).[6][8] This keeps the carboxylic acid protonated, resulting in a well-defined spot. Purity can be assessed by the presence of a single spot under UV visualization.
Purification Strategy Workflow
This diagram outlines a general decision-making process for purifying the crude product.
Sources
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. magritek.com [magritek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of 2-(3,4-Dimethylphenoxy)propanoic acid
Introduction
Welcome to the technical support guide for 2-(3,4-Dimethylphenoxy)propanoic acid (DMPP). This document is designed for researchers, analytical scientists, and drug development professionals who are actively working with this chiral molecule. The characterization of phenoxypropanoic acids presents a unique set of challenges, from resolving enantiomers to ensuring structural integrity and stability. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting protocols. Our goal is to explain the causality behind experimental choices, empowering you to overcome common hurdles in your analytical workflows.
Part 1: Spectroscopic Characterization & Structural Verification
Correctly identifying your molecule is the foundation of all subsequent experiments. This section addresses common issues in confirming the structure of this compound using standard spectroscopic methods.
FAQ 1: My NMR spectrum doesn't look right. What are the expected chemical shifts for DMPP?
Answer:
Spectral interpretation can be complicated by solvent effects and sample purity. While an experimental spectrum for this compound is not available in public databases, we can predict the approximate chemical shifts with high confidence based on the analysis of structurally similar compounds, such as propanoic acid itself and various phenoxypropanoic acid derivatives[1][2][3][4].
Predicted Spectroscopic Data for this compound
| ¹H NMR (Predicted in CDCl₃) | ¹³C NMR (Predicted in CDCl₃) | FT-IR (Predicted, KBr Pellet) | Mass Spectrometry (EI) |
| ~10-12 ppm (s, 1H, -COOH) | ~175-180 ppm (C=O) | ~2500-3300 cm⁻¹ (broad, O-H stretch) | M⁺ at m/z 194 (Molecular Ion) |
| ~6.6-7.0 ppm (m, 3H, Ar-H) | ~155-158 ppm (Ar C-O) | ~1700-1725 cm⁻¹ (strong, C=O stretch) | Fragment at m/z 121 ([M-COOH-CH₃]⁺) |
| ~4.7 ppm (q, 1H, -O-CH-) | ~130-138 ppm (Ar C-C) | ~1220-1260 cm⁻¹ (strong, C-O-C stretch) | Fragment at m/z 45 ([COOH]⁺) |
| ~2.2 ppm (s, 6H, Ar-CH₃) | ~112-125 ppm (Ar C-H) | ~2950-3000 cm⁻¹ (C-H stretch, alkyl) | |
| ~1.6 ppm (d, 3H, -CH-CH₃) | ~72-75 ppm (-O-CH-) | ~1500 & 1580 cm⁻¹ (C=C stretch, aromatic) | |
| ~18-20 ppm (-CH-CH₃) | |||
| ~19-21 ppm (Ar-CH₃) |
Disclaimer: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument calibration.
Troubleshooting Spectroscopic Issues
-
Problem: The carboxylic acid proton (-COOH) is not visible in the ¹H NMR.
-
Cause & Solution: This is a common issue with acidic protons. They are often broad and can exchange with trace amounts of water (D₂O) in the NMR solvent. To confirm its presence, you can perform a D₂O shake. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The -COOH peak should disappear.
-
-
Problem: The IR spectrum shows a very broad peak around 3000 cm⁻¹, obscuring other signals.
-
Cause & Solution: This broad absorption is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer[5][6]. This is a key feature confirming the functional group and is expected. Do not mistake its broadness for a baseline issue. The C=O stretch around 1700-1725 cm⁻¹ is the other critical peak to identify[6].
-
-
Problem: The molecular ion peak (M⁺) is weak or absent in the mass spectrum.
-
Cause & Solution: For carboxylic acids, the molecular ion can sometimes be unstable under electron ionization (EI) conditions[7]. Look for characteristic fragments. The loss of the carboxyl group (M-45) or cleavage of the ether bond are common fragmentation pathways for this class of molecules. Using a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), will likely yield a stronger signal for the molecular ion or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻).
-
Experimental Workflow: Structural Confirmation
The following workflow ensures a systematic approach to structural verification.
Caption: Logical workflow for spectroscopic analysis.
Part 2: The Chiral Center - Separation and Quantification of Enantiomers
This compound is a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Differentiating and quantifying these enantiomers is often a regulatory requirement and a significant analytical challenge.
FAQ 2: I'm seeing a single peak on my standard C18 HPLC column. How can I separate the enantiomers?
Answer:
Enantiomers have identical physical properties (solubility, boiling point, polarity) and therefore will not be separated by standard achiral chromatographic methods. You must use a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
For phenoxypropanoic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a successful starting point for method development.
Troubleshooting Chiral HPLC Separations
-
Problem: No separation of enantiomers (Rs < 1.0) on the chiral column.
-
Cause 1: Incorrect Stationary Phase. The chosen CSP may not be suitable for your molecule. There is no universal chiral column.
-
Solution 1: Screen Multiple Columns. If possible, screen columns with different chiral selectors (e.g., cellulose vs. amylose-based, Pirkle-type).
-
Cause 2: Sub-optimal Mobile Phase. Chiral recognition is highly sensitive to the mobile phase composition.
-
Solution 2: Methodically Optimize the Mobile Phase.
-
Change the alcohol modifier: In normal phase (e.g., Hexane/Ethanol), switching the alcohol to isopropanol (IPA) or vice-versa can dramatically alter selectivity.
-
Vary the modifier percentage: Adjust the alcohol percentage in small increments (e.g., 2%).
-
Add an acidic/basic modifier: For an acidic analyte like DMPP, adding a small amount of an acid (e.g., 0.1% Trifluoroacetic Acid - TFA) to the mobile phase can improve peak shape and sometimes enhance resolution by ensuring the analyte is in a single protonation state.
-
-
-
Problem: Poor peak shape (tailing or fronting).
-
Cause 1: Secondary Interactions. The analyte may be interacting with active sites on the silica support of the CSP.
-
Solution 1: Use Additives. As mentioned above, adding 0.1% TFA can suppress silanol interactions for acidic compounds.
-
Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution 2: Reduce Injection Mass. Dilute your sample and inject a smaller volume. If the peak shape improves, you were overloading the column.
-
-
Problem: Inconsistent retention times or resolution.
-
Cause 1: Temperature Fluctuation. Chiral separations can be highly sensitive to temperature.
-
Solution 1: Use a Column Oven. Maintain a constant and optimized column temperature. Note that lower temperatures often improve chiral resolution, but this is not universal.
-
Cause 2: "Memory Effects". Additives (especially basic ones) can be retained by the column and affect subsequent analyses, even after switching mobile phases.
-
Solution 2: Dedicate or Rigorously Flush Columns. It is best practice to dedicate a chiral column to a specific method or class of compounds. If you must switch between methods with different additives, perform an extensive column flush with a strong, miscible solvent (check the column manufacturer's instructions) before re-equilibrating with the new mobile phase.
-
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral separation method for DMPP.
-
Column Selection: Start with a polysaccharide-based CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).
-
Mode Selection: Normal Phase (NP) is often a good starting point for this class of compounds.
-
Initial Mobile Phase Screening:
-
Prepare two mobile phases:
-
Mobile Phase A: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)
-
Mobile Phase B: n-Hexane / Ethanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)
-
-
Equilibrate the column with Mobile Phase A and inject the racemic DMPP standard.
-
Flush the column thoroughly and equilibrate with Mobile Phase B. Inject the standard.
-
-
Optimization:
-
Based on the initial screening, select the mobile phase that shows better (or any) separation.
-
Systematically vary the percentage of alcohol (e.g., from 5% to 20% in 5% increments) to optimize the resolution and retention time.
-
Optimize the column temperature. Start at ambient (e.g., 25 °C) and then evaluate at lower (e.g., 15 °C) and higher (e.g., 40 °C) temperatures.
-
-
Validation: Once baseline resolution (Rs ≥ 1.5) is achieved, proceed with method validation according to relevant guidelines (e.g., ICH Q2(R1)).
Caption: Workflow for Chiral HPLC Method Development.
Part 3: Stability and Solid-State Characterization
The stability of an active molecule and its solid-state properties are critical for formulation development and determining shelf-life.
FAQ 3: I see new peaks appearing in my HPLC chromatogram after my sample solution has been sitting for a while. What's happening?
Answer:
This strongly suggests that your compound is degrading in solution. Phenoxypropanoic acids can be susceptible to degradation under certain conditions. A stability-indicating HPLC method is required to separate the parent compound from any potential degradants or process-related impurities.
Common Degradation Pathways:
-
Oxidation: The phenoxy group can be susceptible to oxidative degradation. This can be accelerated by exposure to air (oxygen), metal ions, or peroxides.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Hydrolysis: While generally stable, the ether linkage could be susceptible to hydrolysis under extreme pH and high-temperature conditions.
Troubleshooting Solution Stability
-
Problem: Appearance of unknown peaks in the chromatogram of an aged solution.
-
Cause & Solution: This indicates degradation. To mitigate this:
-
Protect from Light: Prepare and store solutions in amber vials or protect them from light.
-
Use High-Purity Solvents: Use freshly opened, HPLC-grade solvents to minimize contaminants like peroxides.
-
Control Temperature: Store stock solutions at recommended refrigerated or frozen temperatures.
-
Prepare Fresh: Prepare working solutions fresh daily from a solid standard if possible.
-
-
Experimental Protocol: Forced Degradation Study
To understand the stability profile of DMPP, a forced degradation study is essential. This involves intentionally exposing the compound to harsh conditions to generate potential degradation products.
-
Prepare Stock Solution: Dissolve DMPP in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Aliquot the stock solution and subject it to the following conditions (run a control sample protected from stress in parallel):
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 60 °C.
-
Photolytic Stress: Expose the solution to a photostability chamber (e.g., ICH Q1B conditions).
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method at various time points. The goal is to achieve 5-20% degradation of the main peak. Mass spectrometry is invaluable here for identifying the mass of the degradation products.
FAQ 4: My batch-to-batch physical properties (e.g., solubility, melting point) are inconsistent. Could this be polymorphism?
Answer:
Yes, inconsistent physical properties are a classic sign of polymorphism. Polymorphism is the ability of a compound to exist in two or more different crystal structures[8][9]. These different forms, or polymorphs, can have significantly different physicochemical properties, including melting point, solubility, stability, and bioavailability. For a crystalline organic acid like DMPP, the existence of polymorphs is a strong possibility.
Key Techniques for Characterizing Polymorphs:
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can identify different polymorphs by their distinct melting points and phase transition temperatures.
-
Thermogravimetric Analysis (TGA): TGA is used to determine if a form is a solvate or a hydrate by measuring weight loss upon heating.
-
Vibrational Spectroscopy (FT-IR, Raman): The spectra of different polymorphs can show subtle but distinct differences in peak positions and shapes due to different intermolecular interactions in the crystal lattice.
If you suspect polymorphism, a systematic screen should be performed by recrystallizing the material from a variety of different solvents under different conditions (e.g., fast vs. slow cooling) and analyzing the resulting solids by the techniques listed above.
References
-
Navarrete-Vázquez, G., et al. (2008). Synthesis and Docking of a Bioisoster of Clofibric Acid with Hypolipidemic and Vasorelaxant Activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. Available at: [Link]
-
Rauf, M.A., et al. (2006). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of propanoic acid. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of propanoic acid. Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
-
Yu, L. Polymorphism of Organic Materials. University of Wisconsin–Madison School of Pharmacy. Available at: [Link]
-
Sutar, A., et al. (2020). Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. Asian Journal of Pharmacy and Technology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2-(3,4-Dimethylphenoxy)propanoic Acid in Solution
Welcome to the technical support center for 2-(3,4-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the stability of this compound in solution. By understanding the underlying chemical principles, you can design more robust experiments and formulations.
I. Understanding the Molecule: Key Stability Considerations
This compound is a carboxylic acid derivative with a phenoxy moiety. This structure presents several potential instability points that researchers must consider:
-
pH-Dependent Stability : As a carboxylic acid, the molecule's solubility and stability are highly dependent on the pH of the solution. At low pH, the compound is protonated and less soluble, while at higher pH, it becomes an ionized and more soluble carboxylate salt.[1] However, extreme pH values can catalyze hydrolysis.[1]
-
Oxidative Degradation : The phenoxy group can be susceptible to oxidation, a common degradation pathway for phenoxyalkanoic acids.[2][3] This can be initiated by atmospheric oxygen, trace metal ions, or other oxidizing agents in the formulation.
-
Photostability : Aromatic compounds, particularly those with ether linkages like phenoxy derivatives, can be sensitive to light, leading to photodegradation.[4][5]
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with this compound in solution.
Q1: My solution of this compound is showing a loss of potency over time in my assay. What could be the cause?
A1: A loss of potency is a primary indicator of chemical degradation. The most likely culprits are pH-related instability, oxidation, or photodegradation. The specific cause will depend on your experimental conditions (e.g., buffer composition, light exposure, storage temperature). It is crucial to determine the degradation pathway to implement an effective stabilization strategy.
Q2: I've noticed a slight yellowing of my stock solution. Is this a sign of degradation?
A2: Yes, a change in color, such as yellowing, is often a visual cue for the formation of degradation products, particularly those arising from oxidation or photodegradation of the aromatic ring system.[6] While a color change is a strong indicator, the absence of one does not guarantee stability, as many degradants can be colorless.[6]
Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A3: For many carboxylic acids, a neutral to slightly acidic pH range (typically pH 5-7) is often optimal for balancing solubility and stability.[7] In this range, the compound exists in equilibrium between its less soluble protonated form and its more soluble deprotonated (carboxylate) form. It is crucial to perform pH-dependent stability studies for your specific formulation to identify the ideal pH.
Q4: Can I use common organic solvents to prepare my stock solutions?
A4: Yes, this compound is generally soluble in common organic solvents like DMSO and ethanol.[6] When preparing stock solutions, it's advisable to use high-purity, anhydrous solvents to minimize water content, which can participate in hydrolysis.
III. Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to identifying and resolving common stability issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Potency / Inconsistent Results in Assays | Degradation due to pH, oxidation, or light. | 1. Control pH : Use a suitable buffer system (e.g., phosphate or citrate) to maintain a stable pH.[8] 2. Prevent Oxidation : Degas solvents to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid or sodium metabisulfite.[9] 3. Protect from Light : Prepare and store solutions in amber vials or wrap containers in aluminum foil.[6] |
| Appearance of New Peaks in HPLC/UPLC Analysis | Formation of degradation products. | 1. Characterize Degradants : Use techniques like LC-MS to identify the mass of the new peaks and hypothesize their structures. 2. Perform Forced Degradation : Intentionally stress the compound under various conditions (acid, base, peroxide, heat, light) to systematically identify the degradation pathways.[10][11] |
| Precipitation or Cloudiness in Solution | Poor solubility at the working concentration and pH. | 1. Adjust pH : Increase the pH to favor the more soluble carboxylate form.[12] 2. Use Co-solvents : Incorporate a water-miscible organic solvent (e.g., ethanol, propylene glycol) into your aqueous buffer. 3. Consider Excipients : For formulation development, explore the use of solubilizing agents. |
| Solution Discoloration (e.g., Yellowing) | Oxidative or photodegradation. | 1. Exclude Oxygen : Purge solutions with an inert gas like nitrogen or argon. 2. Add Chelating Agents : If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to sequester metal ions.[9] 3. Limit Light Exposure : Follow strict light-protection protocols during all stages of handling and storage.[13] |
IV. Experimental Protocols & Methodologies
To systematically investigate and enhance the stability of your compound, the following experimental protocols are recommended.
Protocol 1: pH-Dependent Stability Study
This study will determine the optimal pH for the stability of this compound in your desired buffer system.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate) covering a pH range from 3 to 9.
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector.
-
pH meter.
-
Incubator or water bath.
Procedure:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of buffered aqueous solutions at different pH values (e.g., 3, 4, 5, 6, 7, 8, 9).
-
Spike the stock solution into each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
Immediately after preparation (T=0), take an aliquot from each pH solution and analyze it by HPLC/UPLC to determine the initial concentration and purity.
-
Store the remaining solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw aliquots from each solution and analyze by HPLC/UPLC.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation rate.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to understand its degradation pathways and to validate the stability-indicating nature of your analytical method.[10][11]
Materials:
-
This compound solution.
-
Hydrochloric acid (HCl), 0.1 M.
-
Sodium hydroxide (NaOH), 0.1 M.
-
Hydrogen peroxide (H₂O₂), 3-6%.
-
Heating block or water bath.
-
Photostability chamber or a light source compliant with ICH Q1B guidelines.[13]
-
HPLC/UPLC-MS system.
Procedure:
-
Prepare a solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Divide the solution into several aliquots for each stress condition:
-
Acid Hydrolysis : Add 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis : Add 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidation : Add 3-6% H₂O₂ and keep at room temperature.[6]
-
Thermal Degradation : Heat the solution at 60-80°C.
-
Photodegradation : Expose the solution to a light source as per ICH Q1B guidelines.[13]
-
-
At appropriate time points, withdraw samples, neutralize the acid and base-stressed samples, and analyze all samples by HPLC/UPLC-MS to identify and characterize the degradation products.
V. Visualization of Concepts
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting stability issues.
VI. References
-
Spagnuolo, M., et al. (2015). Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation. ACS Applied Materials & Interfaces, 7(1), 256-63. Available at: [Link]
-
Sciscenko, I., et al. (2015). Oxidative Degradation of Different Chlorinated Phenoxyalkanoic Acid Herbicides by a Hybrid ZrO2 Gel-Derived Catalyst without Light Irradiation. ACS Applied Materials & Interfaces. Available at: [Link]
-
Spagnuolo, M., et al. (2014). Oxidative Degradation of Different Chlorinated Phenoxyalkanoic Acid Herbicides by a Hybrid ZrO2 Gel-Derived Catalyst without Light Irradiation. ElectronicsAndBooks. Available at: [Link]
-
Wang, Y., et al. (2021). Recent insights into the microbial catabolism of aryloxyphenoxy-propionate herbicides: microbial resources, metabolic pathways and catabolic enzymes. ResearchGate. Available at: [Link]
-
Bundgaard, H., & Nielsen, N. M. (1987). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. PubMed. Available at: [Link]
-
Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]
-
Protheragen. Stabilizer Excipients. Available at: [Link]
-
CD Formulation. pH Modifier Excipients. Available at: [Link]
-
Harrison, I., et al. (1998). A study of the degradation of phenoxyacid herbicides at different sites in a limestone aquifer. Chemosphere, 36(6), 1211-32. Available at: [Link]
-
Emerson, S. U., & D'Amato, T. A. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. Available at: [Link]
-
Mirza Salman Baig. (2020). Excipients for stabilizing preservation. Slideshare. Available at: [Link]
-
Sim, S., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. Available at: [Link]
-
Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. ResearchGate. Available at: [Link]
-
Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PMC - PubMed Central. Available at: [Link]
-
Kumar, D., et al. (2018). Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Torre-Zúñiga, J., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. PubMed. Available at: [Link]
-
ANZECC. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Pharmeli. (2022). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]
-
Sabinet African Journals. (1970). DEGRADATION OF PHENOXYALKANOIC ACID HERBICIDES BY SOIL MICRO-ORGANISMS. Available at: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
Ziółkowska, A., & Kordas, M. (2021). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. NIH. Available at: [Link]
-
Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Available at: [Link]
-
Alvarez-Rocabado, G., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]
-
Ljunggren, B. (1985). Propionic Acid-Derived Non-Steroidal Antiinflammatory Drugs Are Phototoxic in Vitro. PubMed. Available at: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]
-
Lin, S., et al. (2015). Rapid and sensitive gas chromatography-triple quadrupole mass spectrometry method for the determination of organic acids in tobacco leaves. RSC Publishing. Available at: [Link]
-
Ioele, G., et al. (2019). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. Available at: [Link]
-
Poon, K. W., & Chen, J. (2009). Conformational preferences of 3-(dimethylazinoyl)propanoic acid as a function of pH and solvent; intermolecular versus intramolecular hydrogen bonding. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Enhancing Photostability of Prochloraz via Designing Natural Acid-Derived Prochloraz-Based Ionic Liquids. MDPI. Available at: [Link]
-
Onodera, K., et al. (2020). Evaluation of photostability and phototoxicity of esterified derivatives of ubiquinol-10 and their application as prodrugs of reduced coenzyme Q10 for topical administration. PubMed. Available at: [Link]
-
PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available at: [Link]
-
Lee, J. H., et al. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. PMC - NIH. Available at: [Link]
-
Hamilton-Miller, J. M. T. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. Available at: [Link]
-
Chemeo. 2-(3,4-Dimethylphenoxy)acetic acid Properties vs Pressure. Available at: [Link]
-
Kumar, S., et al. (2015). Recovery of propionic acid by reactive extraction - 1. Equilibrium, effect of pH and temperature, water coextraction. ResearchGate. Available at: [Link]
-
The Good Scents Company. 2-(4-methoxyphenoxy) propionic acid. Available at: [Link]
Sources
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Oxidative degradation of different chlorinated phenoxyalkanoic acid herbicides by a hybrid ZrO2 gel-derived catalyst without light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Excipients for stabilizing preservation | PDF [slideshare.net]
- 9. Stabilizer Excipients - Protheragen [protheragen.ai]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. pH Modifier Excipients - CD Formulation [formulationbio.com]
- 13. database.ich.org [database.ich.org]
Technical Support Center: Troubleshooting Poor Resolution in HPLC of 2-(Aryloxy)propanoic Acids
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(aryloxy)propanoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving adequate resolution for this class of compounds. Here, we will delve into the root causes of poor separation and provide actionable, scientifically-grounded solutions.
I. Troubleshooting Guide: From Symptoms to Solutions
This section is structured to help you diagnose and resolve specific issues you may be encountering during your HPLC analysis.
Question 1: My peaks for different 2-(aryloxy)propanoic acids are co-eluting or have very poor resolution (Rs < 1.5). What are the most likely causes and how can I fix this?
Poor resolution is a frequent challenge and can stem from several factors. Let's break down the troubleshooting process logically.
Underlying Principle: The Resolution Equation
Resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). To improve resolution, we must optimize one or more of these parameters. Poor resolution often arises from suboptimal mobile phase composition, incorrect column selection, or inappropriate gradient conditions.[1]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor HPLC resolution.
Step 1: Evaluate and Optimize Mobile Phase pH
The ionization state of 2-(aryloxy)propanoic acids, which are acidic, is highly dependent on the mobile phase pH.[2][3][4] This makes pH a powerful tool for manipulating retention and selectivity.[2][4]
-
The "Why": At a pH near the pKa of the analytes, a mixture of ionized and non-ionized species can exist, leading to peak broadening or splitting.[5] To ensure consistent ionization and improve peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa of the compounds.[2][6] For these acidic compounds, this means using a lower pH.
-
Protocol:
-
Determine pKa: If the pKa values of your analytes are unknown, they can be estimated or found in the literature. Most carboxylic acids have pKa values in the range of 3-5.
-
Adjust pH: Prepare a mobile phase with a pH of approximately 2.5-3.0. This can be achieved by adding a small amount of an acid like trifluoroacetic acid (TFA) or orthophosphoric acid to the aqueous portion of the mobile phase.[6][7] The addition of 0.1% orthophosphoric acid has been shown to enhance selectivity and reduce peak tailing by stabilizing the pH at around 3.0.[7]
-
Buffering: Ensure your mobile phase is adequately buffered to maintain a stable pH throughout the analysis.[8] Acetate or phosphate buffers are common choices for this pH range.
-
Step 2: Optimize the Organic Modifier
The type and concentration of the organic solvent in the mobile phase directly impact the retention and selectivity of your separation.
-
The "Why": Different organic solvents (e.g., acetonitrile vs. methanol) can offer different selectivities for closely related compounds. Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, leading to shorter retention times.
-
Protocol:
-
Solvent Screening: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with mixtures of the two.
-
Isocratic vs. Gradient: If you are running an isocratic method (constant mobile phase composition), try adjusting the percentage of the organic modifier. A lower percentage will increase retention and may improve the separation of early-eluting peaks.
-
Step 3: Assess Your Column Choice
The stationary phase chemistry is a critical factor in achieving resolution.
-
The "Why": While C18 columns are the most common choice in reversed-phase chromatography, they may not always provide the best selectivity for all analytes.[9] Interactions between the analytes and the stationary phase can be influenced by factors like carbon load, end-capping, and the base silica material.[10]
-
Recommendations:
-
Standard C18: A good starting point for many 2-(aryloxy)propanoic acids.[7][9][11][12][13]
-
Phenyl-Hexyl: The phenyl groups in this stationary phase can provide alternative selectivity for aromatic compounds through pi-pi interactions.
-
Polar-Embedded Phases: These phases can offer different selectivity profiles, especially for moderately polar compounds.
-
Chiral Stationary Phases (CSPs): If you are trying to separate enantiomers of a single 2-(aryloxy)propanoic acid, a chiral column is necessary.[14][15][16][17] Polysaccharide-based CSPs are often effective for this class of compounds.[14][16][18]
-
| Parameter | Recommendation for 2-(aryloxy)propanoic acids |
| Stationary Phase | C18, C8, Phenyl-Hexyl, or a chiral stationary phase for enantiomers.[9][14] |
| Particle Size | 3-5 µm for standard HPLC; <2 µm for UHPLC. |
| Pore Size | 100-120 Å is suitable for these small molecules.[19] |
| Column Dimensions | 150 mm x 4.6 mm is a standard analytical column. Longer columns can increase resolution but also analysis time.[20][21] |
Step 4: Refine Your Gradient Program
For complex mixtures, a gradient elution is often necessary to achieve adequate separation within a reasonable time.
-
The "Why": A shallow gradient (a slow increase in the organic modifier percentage) can significantly improve the resolution of closely eluting peaks.[22]
-
Protocol:
-
Initial Scouting Gradient: Start with a broad gradient (e.g., 5% to 95% organic in 20 minutes) to determine the elution range of your compounds.
-
Gradient Optimization: Based on the scouting run, create a shallower gradient around the elution time of your target analytes. For example, if your compounds elute between 40% and 60% organic, you could run a gradient from 35% to 65% over a longer period.
-
Question 2: I am observing significant peak tailing for my 2-(aryloxy)propanoic acid analytes. What is causing this and how can I obtain more symmetrical peaks?
Peak tailing is a common issue, particularly with acidic or basic compounds, and it can negatively impact resolution and integration accuracy.
Underlying Principle: Secondary Interactions
Peak tailing for acidic compounds like 2-(aryloxy)propanoic acids often results from secondary interactions between the analyte and active sites on the silica-based stationary phase, such as residual silanol groups.[6][23]
Troubleshooting Peak Tailing
Caption: A step-by-step approach to resolving peak tailing issues.
-
Solutions:
-
Lower Mobile Phase pH: As discussed previously, lowering the pH to 2.5-3.0 suppresses the ionization of the carboxylic acid group and also the ionization of surface silanol groups, thereby minimizing secondary interactions.[23]
-
Use an End-Capped Column: Modern, high-purity silica columns that are well end-capped have fewer free silanol groups and are less prone to causing peak tailing.[23]
-
Mobile Phase Modifiers: Adding a small concentration of an acid like TFA (0.1%) can help to mask the residual silanol groups and improve peak shape.[6]
-
Avoid Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6][21][22] Try reducing the injection volume or diluting the sample.[6]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with, and preferably weaker than, your initial mobile phase composition.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: Is a guard column necessary for the analysis of 2-(aryloxy)propanoic acids?
A guard column is highly recommended.[8] It acts as a protective filter, trapping particulate matter and strongly retained compounds from the sample matrix that could otherwise contaminate or block the analytical column.[8] This extends the lifetime of your more expensive analytical column and improves method robustness.
Q2: Can temperature be used to improve the resolution of these compounds?
Yes, column temperature is another parameter that can be optimized.
-
Effect on Viscosity and Diffusion: Increasing the column temperature lowers the mobile phase viscosity, which can lead to higher efficiency and sharper peaks. However, it may also decrease retention times.
-
Selectivity Changes: Temperature can also alter the selectivity of the separation, potentially improving the resolution of critical pairs.[16][18] It is advisable to use a column oven to maintain a stable and consistent temperature for reproducible results.[24]
Q3: My resolution is still poor after trying the above steps. What else can I do?
If you have systematically optimized the mobile phase, column, and temperature without success, consider the following:
-
Flow Rate: While a lower flow rate can sometimes improve resolution, it will also increase the analysis time.[21] Ensure your flow rate is optimal for your column dimensions and particle size.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and poor peak shape.[24] Minimize this "dead volume" where possible.
-
Method of Analysis: Some 2-(aryloxy)propanoic acids are chiral and exist as enantiomers. A standard achiral HPLC setup will not separate these. For enantiomeric separation, a chiral stationary phase (CSP) is required.[14][15][16][17]
III. References
-
Subir, R. et al. (2014). Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. Analytical Chemistry - ACS Publications. Available at:
-
Pirkle, W. H. & Welch, C. J. (n.d.). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Liquid Chromatography. Available at:
-
Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at:
-
Moravek (n.d.). Exploring the Role of pH in HPLC Separation. Available at:
-
Wibawa, W. (2013). Development of method for residue analysis of three herbicides in the soil by high performance liquid chromatography (HPLC). Academic Journals. Available at:
-
Munipalli, V. et al. (2024). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. ProQuest. Available at:
-
YMC (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at:
-
Ismail, B. S. et al. (n.d.). ANALYTICAL METHOD DEVELOPMENT FOR IMAZAPIC HERBICIDE USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Available at:
-
Welch, C. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available at:
-
Munipalli, V. et al. (2024). (PDF) Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. ResearchGate. Available at:
-
Analytics-Shop (n.d.). HPLC Column Selection - how to choose the right column. Available at:
-
Muñoz, M. A. et al. (2013). How can I prevent peak tailing in HPLC?. ResearchGate. Available at:
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Available at:
-
Der Chemiker (n.d.). Development and validation of RP-HPLC method for the determination of glufosinate in its formulations. Scholars Research Library. Available at:
-
SCION Instruments (n.d.). HPLC Troubleshooting Guide. Available at:
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Available at:
-
Noctor, T. A. et al. (1996). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. Available at:
-
Phenomenex (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at:
-
Torontech (n.d.). 5 Main Types of HPLC Columns Explained. Available at:
-
Sigma-Aldrich (n.d.). HPLC and UHPLC Column Selection Guide. Available at:
-
Element (formerly Crawford Scientific) (n.d.). HPLC Column Selection. Available at:
-
Aurora Pro Scientific (n.d.). HPLC Column Selection Guide. Available at:
-
Matarashvili, I. et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. Available at:
-
PharmaCores (n.d.). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at:
-
Chromatography Solutions (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at:
-
ALWSCI (n.d.). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Blogs - News. Available at:
-
Hussain, S. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:
-
Sigma-Aldrich (n.d.). HPLC Troubleshooting Guide. Available at:
-
Matarashvili, I. et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Sigma-Aldrich. Available at:
Sources
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations - ProQuest [proquest.com]
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- 15. Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. HPLC Troubleshooting Guide [scioninstruments.com]
strategies to minimize by-product formation in 2-(3,4-Dimethylphenoxy)propanoic acid synthesis
Welcome to the technical support center for the synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and minimizing the formation of critical by-products. By understanding the underlying reaction mechanisms and the factors that control selectivity, you can significantly improve the yield and purity of your target compound.
Understanding the Core Synthesis: The Williamson Ether Reaction
The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by a phenoxide ion.[1][2][3] In this specific case, the 3,4-dimethylphenoxide ion attacks an ester of 2-halopropanoic acid (e.g., ethyl 2-bromopropanoate), followed by hydrolysis to yield the desired carboxylic acid.
The key to a successful synthesis lies in controlling the reactivity of the 3,4-dimethylphenoxide nucleophile. This ion is ambident, meaning it possesses two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically, the carbons ortho to the hydroxyl group).[1] This dual reactivity is the primary source of by-product formation.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Low yield of the desired product with significant unreacted 3,4-dimethylphenol. | 1. Incomplete Deprotonation: The base used was too weak or insufficient in quantity to fully convert the phenol to the more nucleophilic phenoxide. 2. Low Reaction Temperature: The temperature was too low to achieve a practical rate for the SN2 reaction. 3. Poor Alkylating Agent: The 2-halopropanoate used has a poor leaving group (e.g., Cl instead of Br or I). | Solution: 1. Use a stronger base like sodium hydride (NaH) or ensure at least stoichiometric amounts of a moderately strong base like potassium carbonate (K₂CO₃).[4] 2. Gradually increase the reaction temperature while monitoring by-product formation via TLC or HPLC. 3. Use ethyl 2-bromopropanoate or ethyl 2-iodopropanoate for better reactivity. |
| A significant by-product is detected, which appears to be an isomer of the desired product. | C-Alkylation: The phenoxide ion has reacted through a carbon atom on the aromatic ring instead of the oxygen atom.[3][4] This is favored by certain solvents (protic) and higher temperatures.[5][6] | Solution: 1. Change the Solvent: Switch from protic solvents (like ethanol or methanol) to a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[4] Aprotic solvents enhance the nucleophilicity of the phenoxide oxygen, promoting O-alkylation.[5][7][8] 2. Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate. |
| The reaction mixture turns dark, and I'm isolating polymeric material. | Elimination and Polymerization: The base is causing E2 elimination of the ethyl 2-bromopropanoate to form ethyl acrylate, which can then polymerize under the reaction conditions. This is a known side reaction for hindered alkyl halides.[1][9] | Solution: 1. Avoid Bulky Bases: Do not use sterically hindered bases like potassium tert-butoxide, which strongly favor elimination over substitution.[10] 2. Control Temperature: Maintain moderate temperatures, as elimination reactions are often favored at higher temperatures.[1] 3. Slow Addition: Add the alkylating agent slowly to the solution of the phenoxide to maintain a low instantaneous concentration, minimizing self-reaction. |
| The final product is contaminated with unhydrolyzed ester intermediate. | Incomplete Hydrolysis: The hydrolysis conditions (time, temperature, or concentration of acid/base) were insufficient to completely convert the ester to the carboxylic acid. | Solution: 1. Extend Reaction Time: Increase the duration of the hydrolysis step. 2. Increase Temperature: Gently heat the hydrolysis mixture (e.g., reflux) to drive the reaction to completion. 3. Use Stronger Conditions: If using basic hydrolysis, ensure a sufficient excess of NaOH or KOH is present. |
Deep Dive: Key By-Product Formation Pathways
Understanding the mechanisms of by-product formation is crucial for designing a high-selectivity synthesis. The two primary competing reactions are C-alkylation and E2 elimination.
Caption: Competing reaction pathways in the synthesis.
3.1. O-Alkylation vs. C-Alkylation
The ratio of O- to C-alkylation is the most critical parameter to control. The phenoxide anion's negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon centers. The choice of solvent has a dramatic impact on this selectivity.
-
Polar Aprotic Solvents (e.g., ACN, DMF, DMSO): These solvents are poor at solvating anions. The un-solvated, highly reactive oxygen anion ("hard" nucleophile) readily attacks the alkyl halide, strongly favoring the desired O-alkylation.[4]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have acidic protons that can form hydrogen bonds with the phenoxide oxygen. This solvation shell shields the oxygen, reduces its nucleophilicity, and allows the "softer" carbon centers of the ring to compete more effectively in the attack, leading to increased C-alkylation.[5][6]
Table 1: Impact of Solvent on O/C Alkylation Selectivity (Illustrative Data) Based on studies of similar Williamson ether syntheses, the solvent effect can be profound.[5][7][8]
| Solvent | Type | Expected O:C Ratio | Rationale |
| Acetonitrile | Polar Aprotic | > 95 : 5 | Favors reaction at the more electronegative oxygen atom.[5][8] |
| DMF | Polar Aprotic | > 90 : 10 | Similar to acetonitrile, promotes O-alkylation. |
| Methanol | Polar Protic | ~ 70 : 30 | Hydrogen bonding reduces oxygen nucleophilicity, increasing C-alkylation.[5][8] |
| Water | Polar Protic | Highly variable, often poor | Can lead to hydrolysis of the alkylating agent and low yields. |
3.2. Substitution (SN2) vs. Elimination (E2)
Because the electrophile is a secondary alkyl halide, the SN2 reaction always competes with an E2 elimination pathway.[2][10] In the E2 reaction, the phenoxide acts as a base, abstracting a proton from the carbon adjacent to the bromine, leading to the formation of ethyl acrylate.
Strategies to Favor SN2 over E2:
-
Base Selection: Use a strong but non-bulky base to form the phenoxide. Potassium carbonate is often a good choice. Avoid hindered bases like potassium tert-butoxide.[3][10]
-
Temperature Control: Lower temperatures generally favor substitution over elimination. Run the reaction at the minimum temperature required for a reasonable rate.
-
Leaving Group: While a better leaving group (I > Br > Cl) accelerates the SN2 reaction, it also accelerates the E2 reaction. Bromides often provide the best balance of reactivity and cost.
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for forming the 3,4-dimethylphenoxide?
-
A1: For laboratory scale, sodium hydride (NaH) in an aprotic solvent like DMF or THF provides rapid and complete formation of the phenoxide. For industrial or larger scale synthesis, potassium carbonate (K₂CO₃) is often preferred due to its lower cost, easier handling, and sufficient basicity, especially in polar aprotic solvents like acetone or acetonitrile.[4]
-
-
Q2: How can I monitor the reaction's progress effectively?
-
A2: Thin-Layer Chromatography (TLC) is an excellent technique. Use a solvent system (e.g., Hexane:Ethyl Acetate) that gives good separation between the starting 3,4-dimethylphenol, the alkylating agent, and the product ester. The disappearance of the starting phenol is a key indicator of reaction completion. For more quantitative analysis, HPLC or GC can be used.
-
-
Q3: What is the best method to purify the final this compound?
-
A3: After aqueous workup and extraction, the most common purification method is recrystallization.[11] A solvent system like toluene/hexane or water/ethanol can be effective. If isomeric by-products like the C-alkylated acid are present, column chromatography may be necessary for complete separation.
-
-
Q4: Can I use 2-bromopropanoic acid directly instead of its ester?
-
A4: Yes, this is possible. However, it requires using at least two equivalents of base: one to deprotonate the phenol and one to deprotonate the carboxylic acid of the alkylating agent. The resulting dianion (carboxylate) can be less reactive, potentially requiring harsher conditions which may lead to more by-products. The ester route followed by hydrolysis is generally cleaner and more controllable.
-
Recommended Experimental Protocol
This protocol is designed to maximize O-alkylation and minimize by-product formation.
Objective: To synthesize ethyl 2-(3,4-dimethylphenoxy)propanoate with high selectivity.
Materials:
-
3,4-Dimethylphenol
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Ethyl 2-bromopropanoate
-
Acetonitrile (anhydrous)
-
Standard glassware for reflux, magnetic stirring
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add 3,4-dimethylphenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to initiate the deprotonation of the phenol.
-
Alkylation: Slowly add ethyl 2-bromopropanoate (1.1 eq) to the suspension via a dropping funnel over 20-30 minutes. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC by checking for the consumption of 3,4-dimethylphenol.
-
Workup: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetonitrile.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude oil is the ethyl ester.
-
Hydrolysis: Dissolve the crude ester in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq), and heat to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
-
Purification: Cool the mixture, evaporate the ethanol, and dilute with water. Wash with a nonpolar solvent (e.g., diethyl ether) to remove any neutral impurities. Acidify the aqueous layer with cold 2M HCl to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize if necessary.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
Garcı́a-Calvo, O., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from: [Link]
-
Garcı́a-Calvo, O., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. Available at: [Link]
-
Garcı́a-Calvo, O., et al. (2018). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE Proceedings. Available at: [Link]
-
Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from: [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from: [Link]
-
Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5). Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from: [Link]
-
Sowa, J. R. (n.d.). An NMR analysis of the hydrolysis of 2-bromopropionic acid. Arches. Available at: [Link]
- Chinoin Gyogyszer ES Vegyeszeti Termekek Gyara Rt. (1981). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. U.S.
-
MacMillan, D. W. C., et al. (2020). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available at: [Link]
- Mitsui Toatsu Chemicals. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
-
Allen Career Institute. (n.d.). a) Write S_(N)1 mechanism for the hydrolysis of 2-Bromo-2-methyl propane. Why are S_(N)1 reactions generally carried in polar protic solvents? Retrieved from: [Link]
-
ResearchGate. (n.d.). Proposed mechanism for CuO nanoparticle catalyzed O-arylation of phenols with aryl halides. Retrieved from: [Link]
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. RSC Education. Retrieved from: [Link]
-
Fairbanks, A. J. (2017). Recent advances in the direct O-arylation of carbohydrates. Organic & Biomolecular Chemistry. Available at: [Link]
- CN102010326A. (2011). Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
-
Vasilyev, A. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(19), 6649. Available at: [Link]
-
Creemer, L. C., et al. (2003). Improved Method for the Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives. Synthesis, 2003(03), 408-410. Available at: [Link]
- Barabanov, V. I., et al. (2022). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Pharmaceutical Chemistry Journal, 56, 62-67.
-
Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane | Feature. RSC Education. Retrieved from: [Link]
-
Filo. (2025). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane. Retrieved from: [Link]
- Ding, K., et al. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(18), 7187–7190.
- Latypova, E. R., et al. (2015). New Synthesis of Known Herbicides Based on Aryloxyalkanoic Acids. Russian Journal of Organic Chemistry, 51(8), 1192-1195.
- Taillefer, M., et al. (2008). Copper- or Iron-Catalyzed Arylation of Phenols from respectively Aryl Chlorides and Aryl Iodides.
- Council of Scientific & Industrial Research. (2005). Process for the preparation of 2-aryl propionic acids. U.S.
- Tundo, P., & Selva, M. (2002). 2-phenylpropionic acid. Organic Syntheses, 79, 129.
- WO2013079785A1. (2013). Method for recovering and purifying propionic acid.
- Kormos, C. M., et al. (2006). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 11(12), 975-998.
- González-Vera, J. A., et al. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Molecules, 25(21), 5035.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
optimization of reaction conditions for 2-(3,4-Dimethylphenoxy)propanoic acid synthesis
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-Dimethylphenoxy)propanoic acid. This compound, a key intermediate in various chemical and pharmaceutical applications, is typically synthesized via the Williamson ether synthesis.[1] This reaction involves the O-alkylation of a phenoxide with an alkyl halide.[2] While fundamentally a straightforward SN2 reaction, achieving high yield and purity requires careful optimization of reaction conditions to mitigate common side reactions and purification challenges.[3][4] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for the synthesis of this compound?
The synthesis proceeds via the Williamson ether synthesis, which is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The mechanism involves two primary steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of 3,4-dimethylphenol, forming a highly nucleophilic 3,4-dimethylphenoxide ion.
-
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid derivative (e.g., ethyl 2-bromopropionate). This attack displaces the halide leaving group in a single, concerted step, forming the ether linkage.[4]
Q2: What are the critical starting materials and their roles?
The primary reactants are:
-
3,4-Dimethylphenol: This provides the aryloxy component of the final product.
-
A 2-halopropanoic acid or its ester (e.g., ethyl 2-bromopropionate): This is the alkylating agent. Using an ester is common, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. Bromo-derivatives are generally preferred over chloro-derivatives as bromide is a better leaving group, facilitating the SN2 reaction.[4]
-
A Base: The base is crucial for deprotonating the phenol. The choice of base is a key parameter for optimization. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or stronger bases like sodium hydride (NaH) for more complete deprotonation.[1][3]
-
A Solvent: The solvent must be capable of dissolving the reactants and facilitating the SN2 mechanism. Polar aprotic solvents are ideal.[1][5]
Q3: Why is the choice of solvent so important for this reaction?
Solvent selection is critical because it directly influences the rate and outcome of the SN2 reaction.[5]
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are highly effective.[1] They can solvate the cation (e.g., K⁺ or Na⁺) while leaving the phenoxide nucleophile relatively "naked" and highly reactive. This significantly accelerates the desired substitution reaction.[4][5]
-
Protic Solvents (To Avoid): Protic solvents like water or ethanol can form hydrogen bonds with the phenoxide nucleophile. This solvation shell stabilizes the nucleophile, reducing its reactivity and slowing down the reaction rate considerably.[3][4]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Problem | Probable Cause(s) | Suggested Solution(s) & Rationale |
| 1. Low or No Product Yield | A. Incomplete Deprotonation: The base used (e.g., K₂CO₃) is not strong enough to fully deprotonate the 3,4-dimethylphenol, resulting in a low concentration of the active nucleophile. | Solution: Switch to a stronger base like sodium hydride (NaH). NaH irreversibly deprotonates the phenol, driving the initial step to completion. Rationale: A higher concentration of the phenoxide nucleophile directly increases the reaction rate according to SN2 kinetics.[4] Ensure the reaction is performed under anhydrous conditions, as water will quench NaH. |
| B. Poor Leaving Group: Using a 2-chloropropionate derivative results in a slow reaction rate because chloride is a less effective leaving group than bromide or iodide. | Solution: Use ethyl 2-bromopropionate or ethyl 2-iodopropionate as the alkylating agent. Rationale: The SN2 reaction rate is highly dependent on the ability of the leaving group to stabilize the negative charge as it departs. The order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻.[4] | |
| C. Insufficient Temperature/Time: The reaction may not have reached completion due to inadequate thermal energy or a short reaction duration. Typical conditions range from 50-100 °C for 1-8 hours.[1][3] | Solution: Increase the reaction temperature in increments of 10-15 °C (e.g., from 60 °C to 75 °C) and extend the reaction time. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed. | |
| 2. Formation of Elimination (E2) Side Product | A. Excessively High Temperature: While heat can increase the substitution rate, very high temperatures can disproportionately favor the competing E2 elimination pathway, especially with secondary alkyl halides.[3] | Solution: Reduce the reaction temperature. Find the optimal balance where the SN2 reaction proceeds at a reasonable rate without significant elimination. Rationale: Elimination reactions often have a higher activation energy than substitution reactions and thus become more competitive at elevated temperatures.[3] |
| 3. C-Alkylation Side Products Detected | A. Ambident Nature of Phenoxide: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[6] | Solution: Use a polar aprotic solvent like DMF or DMSO. Rationale: These solvents effectively solvate the cation but not the phenoxide anion. This "free" anion favors attack by the more electronegative oxygen atom, leading to the desired O-alkylation product.[6] |
| 4. Difficulty in Product Isolation | A. Ineffective Workup Procedure: The crude product contains unreacted starting materials, base, and salts, complicating purification. The final product is a carboxylic acid, requiring specific pH adjustments for extraction. | Solution: After the reaction, cool the mixture and quench with water. Perform an initial extraction with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Then, acidify the aqueous layer with HCl to a pH of ~2-3. This protonates the carboxylate product, making it soluble in the organic solvent. Perform a second extraction to isolate the desired acid.[3][7] |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for addressing common issues during the synthesis.
Caption: Troubleshooting logic for synthesis optimization.
Experimental Protocols & Optimization
Here we present a standard protocol and an optimized version based on the troubleshooting insights discussed. The key is the strategic change in base and solvent to enhance nucleophilicity and reaction rate.
Data Summary: Standard vs. Optimized Protocol
| Parameter | Standard Protocol | Optimized Protocol | Rationale for Change |
| Phenol | 3,4-Dimethylphenol (1.0 eq) | 3,4-Dimethylphenol (1.0 eq) | - |
| Alkylating Agent | Ethyl 2-bromopropionate (1.1 eq) | Ethyl 2-bromopropionate (1.1 eq) | - |
| Base | Potassium Carbonate (K₂CO₃, 1.5 eq) | Sodium Hydride (NaH, 60% disp., 1.2 eq) | NaH is a much stronger, non-nucleophilic base, ensuring complete and rapid deprotonation.[4] |
| Solvent | Acetone | Anhydrous N,N-Dimethylformamide (DMF) | DMF is a polar aprotic solvent that accelerates SN2 reactions by solvating the cation, enhancing the reactivity of the phenoxide.[1][5] |
| Temperature | 60 °C (Reflux) | 70 °C | A slightly higher temperature can be used safely with the more efficient system to ensure completion. |
| Reaction Time | 12-24 hours | 4-6 hours | The optimized conditions lead to a significantly faster reaction rate. |
| Typical Yield | 50-70% | >90% | The combination of a stronger base and an ideal solvent system maximizes the conversion to the desired product. |
Step-by-Step Optimized Protocol
This protocol details the synthesis of the intermediate ester, followed by hydrolysis to the final acid product.
Part A: Synthesis of Ethyl 2-(3,4-Dimethylphenoxy)propanoate
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.
-
Deprotonation: Add 3,4-dimethylphenol (1.0 eq) to the solvent. Under a gentle stream of nitrogen, carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Activation: Allow the mixture to stir at room temperature for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium phenoxide.
-
Alkylation: Slowly add ethyl 2-bromopropionate (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification (Ester): Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography if necessary.[3]
Part B: Hydrolysis to this compound
-
Saponification: Dissolve the crude ester from Part A in ethanol. Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH, 2.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates the disappearance of the ester.[7]
-
Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water.
-
Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is ~2. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the acidified aqueous layer three times with diethyl ether or ethyl acetate.
-
Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent by rotary evaporation to yield the final product, this compound.[7] The product can be further purified by recrystallization.
General Synthesis Workflow
Caption: Overall workflow for the two-part synthesis.
References
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
- TailoredRead. (2025).
- Figueiredo, L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
- Duan, H. (n.d.).
- L. F., et al. (n.d.). Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
- Duan, H. (n.d.).
- Barabanov, M. A., et al. (n.d.). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
- Organic Syntheses Procedure. (n.d.). 2-phenylpropionic acid.
- PrepChem.com. (n.d.). Synthesis of (2R)-2-(3,4,5,6-tetrahydro-2H-pyran-2-yloxy)propionic acid.
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
- PMC - PubMed Central. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity....
- PMC - NIH. (n.d.).
- PMC - NIH. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones....
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid.
- CS, T. (2023). Synthesis of propanoic acid. YouTube.
- MDPI. (n.d.).
- MDPI. (n.d.). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tailoredread.com [tailoredread.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
addressing peak tailing in chromatography of 2-(3,4-Dimethylphenoxy)propanoic acid
Welcome to the technical support guide for the chromatographic analysis of 2-(3,4-Dimethylphenoxy)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the prevalent problem of peak tailing. Our approach is rooted in explaining the chemical principles behind the troubleshooting steps, empowering you to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my chromatogram for this compound showing significant peak tailing?
A: Peak tailing for this specific analyte is most often caused by unwanted secondary interactions between the molecule and the stationary phase. This compound is a carboxylic acid. In reversed-phase chromatography, particularly on silica-based columns, two primary mechanisms are at play:
-
Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase (e.g., C18).[1] These silanol groups are acidic (pKa ≈ 3.8–4.2) and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH values above ~4.[2] If the mobile phase pH is also above the pKa of your acidic analyte, the analyte will exist in its ionized, carboxylate form (R-COO⁻). This leads to strong, undesirable ionic interactions with any remaining protonated silanols or metal contaminants on the silica surface, causing a portion of the analyte molecules to be retained longer and elute slowly, resulting in a "tail".[3][4]
-
Mixed Ionic States: If the pH of your mobile phase is too close to the pKa of the analyte, the compound will exist as a mixture of its protonated (neutral) and deprotonated (ionized) forms in the column.[5] The neutral form is more hydrophobic and retains longer, while the ionized form is more polar and elutes faster.[6] This simultaneous existence of two forms with different retention behaviors leads to a broad, tailing peak instead of a sharp, symmetrical one.
Q2: What is the USP Tailing Factor (Tf) and how is it calculated?
A: The USP Tailing Factor, also referred to as the symmetry factor, is a quantitative measure of peak asymmetry.[7] An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting.[7] Many analytical methods require a tailing factor of ≤ 2.0 for reliable quantification.
It is calculated by measuring the peak width at 5% of the peak height. The formula is:
Tf = W₀.₀₅ / (2 * f)
Where:
-
W₀.₀₅ is the full width of the peak at 5% of its maximum height.
-
f is the distance from the peak's leading edge to the center of the peak at 5% height.
Q3: Are all peaks in my chromatogram tailing, or just the acidic analyte?
A: This is a critical diagnostic question.
-
If only this compound (and other acidic or basic compounds) are tailing: The problem is likely chemical in nature, related to secondary silanol interactions or an inappropriate mobile phase pH.[7]
-
If all peaks (including neutral markers) are tailing: The issue is likely mechanical or system-related. This points towards problems like a partially blocked column inlet frit, a void in the column packing, or excessive extra-column volume (dead volume).[8]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to eliminating peak tailing for this compound. We will proceed from the simplest and most common solutions (Mobile Phase Optimization) to more complex hardware and column issues.
Initial Diagnosis: A Logical Workflow
Before making adjustments, use the following workflow to diagnose the potential root cause of the peak tailing.
Caption: Troubleshooting workflow for diagnosing peak tailing.
Tier 1: Mobile Phase Optimization (The Most Common Solution)
Adjusting the mobile phase is the most effective and least invasive way to improve the peak shape of an ionizable compound. The goal is to ensure the analyte is in a single, un-ionized state.
Core Concept: Ion Suppression
For an acidic analyte like this compound, you must force it into its neutral, protonated form (R-COOH). This is achieved by lowering the mobile phase pH to at least 1.5-2.0 pH units below the analyte's pKa.[9] This suppresses ionization, minimizes secondary silanol interactions, and promotes a single, hydrophobic retention mechanism, leading to a sharp, symmetrical peak.
Protocol 1: Adjusting Mobile Phase pH
-
Prepare an Acidified Aqueous Phase: Add a small concentration of an acid to the aqueous portion of your mobile phase (e.g., Water or Buffer). Common choices are:
-
0.1% Formic Acid (v/v): Good for LC-MS compatibility, typically brings pH to ~2.7.
-
0.1% Trifluoroacetic Acid (TFA) (v/v): A stronger acid, brings pH to ~2.0. Excellent for improving peak shape but can cause ion suppression in MS detection.
-
-
Confirm pH: Before mixing with the organic solvent, measure the pH of the aqueous component using a calibrated pH meter to ensure it is below 3.0.[10]
-
Prepare Mobile Phase: Mix the acidified aqueous phase with your organic modifier (e.g., Acetonitrile or Methanol) at the desired ratio.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
Expected Results of pH Adjustment
| Mobile Phase pH | Analyte Ionic State | Interaction with Silanols | Expected Peak Shape |
| ~2.5 (e.g., 0.1% Formic Acid) | Predominantly Neutral (R-COOH) | Minimal; silanols are also protonated (Si-OH).[11] | Symmetrical, Sharp |
| ~4.0 (Near pKa) | Mixed (R-COOH and R-COO⁻) | Moderate to High | Broad, Tailing [5] |
| ~7.0 (Phosphate Buffer) | Predominantly Ionized (R-COO⁻) | High; strong interaction with residual silanols. | Severe Tailing |
Further Mobile Phase Strategies
-
Increase Buffer Strength: If operating at a mid-range pH (e.g., pH 4-6) is unavoidable, increasing the buffer concentration (from 10 mM to 25-50 mM for UV-only applications) can help.[11] The higher ionic strength of the mobile phase can mask the active silanol sites, reducing secondary interactions. Note: High buffer concentrations are not suitable for LC-MS due to ion suppression.[11]
-
Change Organic Modifier: Sometimes, switching from acetonitrile to methanol can alter selectivity and improve peak shape due to methanol's different hydrogen bonding characteristics.
Tier 2: Stationary Phase & Column Selection
If mobile phase optimization does not fully resolve the issue, the column itself may be the problem.
Core Concept: Minimizing Active Sites
The ideal column for acidic compounds has minimal surface activity. This is achieved through advanced manufacturing processes.
-
Use a Modern, End-Capped Column: Older columns (Type A silica) have a higher concentration of acidic silanols and trace metal impurities, which cause tailing.[4] Modern columns are made with high-purity Type B silica and are "end-capped," a process that uses a small silylating agent to cover many of the remaining silanol groups after the primary C18 phase is bonded.[1] This drastically reduces secondary interactions.
-
Consider Alternative Stationary Phases:
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, making them more stable at a wider pH range and reducing silanol activity.[4]
-
Polymer-Based Columns: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and are an excellent choice for eliminating this type of secondary interaction, though they may offer different selectivity.[4]
-
Mixed-Mode Columns: For complex separations, mixed-mode columns that combine reversed-phase with anion-exchange characteristics can provide excellent retention and peak shape for acidic compounds.[12][13]
-
Tier 3: System & Hardware Check
When all peaks in a chromatogram tail, the issue is almost certainly mechanical.
Protocol 2: Diagnosing and Fixing System Issues
-
Check for Extra-Column Volume (Dead Volume):
-
Inspect Fittings: Ensure all tubing connections, especially between the injector, column, and detector, are properly seated. Use finger-tight fittings and avoid overtightening. A small gap can introduce significant dead volume.[3]
-
Minimize Tubing: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005" or ~125 µm) to connect the system components.[14]
-
-
Investigate the Column Inlet:
-
Backflush the Column: If you suspect a blocked inlet frit, disconnect the column from the detector and reverse its direction. Flush to waste with a strong solvent (like 100% acetonitrile or isopropanol). This can often dislodge particulate matter.[8] Always check the manufacturer's instructions to ensure the column is back-flushable.
-
Replace the Frit/Column: If backflushing fails, the inlet frit may be permanently clogged, or a void (a collapsed area of the packed bed) may have formed at the column inlet.[11][15] In these cases, replacing the column is the best solution.
-
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can cause blockages and peak distortion.[16]
Visualization of Analyte-Silanol Interaction
The diagram below illustrates the key chemical interaction responsible for peak tailing when the mobile phase pH is not optimized.
Caption: Unwanted interaction between ionized analyte and a deprotonated silanol group.
References
-
Phenomenex, Inc. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Nawrocki, J., et al. (1997). Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization.
-
Phenomenex, Inc. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development? Retrieved from [Link]
- Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009 Conference & Expo.
-
Hawach Scientific. (2025). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Welsh, D. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex, Inc. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Retrieved from [Link]
-
The LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Phenomenex, Inc. (n.d.). The role of end-capping in reversed-phase. Retrieved from [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
- Gritti, F., & Guiochon, G. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
-
ResearchGate. (2005). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
LCGC International. (2023). Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
Sources
- 1. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. phenomenex.com [phenomenex.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. helixchrom.com [helixchrom.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chromtech.com [chromtech.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up 2-(3,4-Dimethylphenoxy)propanoic Acid Production
Welcome to the technical support center for the production of 2-(3,4-Dimethylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important chemical intermediate. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues and optimize your production process.
I. Overview of the Synthetic Process
The industrial synthesis of this compound is typically achieved via the Williamson ether synthesis.[1][2][3][4] This method involves the reaction of 3,4-dimethylphenol with a 2-halopropanoic acid or its ester in the presence of a base. The resulting product is an ether, which is then hydrolyzed (if an ester was used) and purified. Due to the presence of a chiral center, the final product is a racemic mixture that may require chiral resolution to isolate the desired enantiomer, as often only one enantiomer possesses the desired biological activity.[5][6]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the scale-up of this compound production.
A. Synthesis Stage
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis at scale can stem from several factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Incomplete Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion, which is the active nucleophile.[3][4]
-
Troubleshooting:
-
Base Selection: Ensure you are using a sufficiently strong base to fully deprotonate the 3,4-dimethylphenol. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1][2] For larger scales, consider using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO, which can enhance reactivity.[7]
-
Stoichiometry: Use at least one molar equivalent of the base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
Water Content: Ensure your solvent and reactants are sufficiently dry if using bases like sodium hydride (NaH). Water will consume the base and reduce the formation of the phenoxide. However, in many industrial processes, aqueous solutions of NaOH or KOH are used effectively.[1][2]
-
-
-
Side Reactions: The primary competing reaction is the elimination of the alkyl halide, which is more prevalent with secondary and tertiary halides.[3][4]
-
Troubleshooting:
-
Alkyl Halide Choice: Use 2-chloropropanoic acid or its ester. While 2-bromopropanoic acid is more reactive, it is also more prone to elimination and is more expensive.
-
Temperature Control: Maintain the reaction temperature as recommended. Excessive heat can favor the elimination pathway. A typical temperature range is 90-100°C.[1]
-
-
-
Poor Solubility: At larger scales, ensuring all reactants are in solution is critical for a homogenous reaction.
Question 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and minimize it?
Answer:
The most likely impurities in this synthesis are unreacted starting materials and by-products from side reactions.
Potential Impurities & Mitigation Strategies:
-
Unreacted 3,4-Dimethylphenol: This can be identified by its characteristic signals in ¹H NMR and its retention time in HPLC or GC analysis.
-
Mitigation:
-
Stoichiometry: Use a slight excess of the 2-chloropropanoic acid (1.1 equivalents) to ensure complete consumption of the phenol.
-
Work-up: During the work-up, a basic wash (e.g., with sodium bicarbonate solution) can help remove the acidic unreacted phenol.[1]
-
-
-
Dialkylated Product (Bis-ether): While less common with phenols, it's a possibility if there are other reactive sites. In this specific case, it is highly unlikely.
-
Products of Elimination: As mentioned earlier, elimination of HX from 2-halopropanoic acid can lead to acrylic acid derivatives.
-
Mitigation: Strict temperature control is the most effective way to minimize this side reaction.
-
Experimental Protocol: Synthesis of this compound
-
To a stirred solution of 3,4-dimethylphenol (1.0 eq) in a suitable solvent (e.g., water or toluene), add a strong base such as sodium hydroxide (1.1 eq).
-
Heat the mixture to 90-100°C.[1]
-
Slowly add 2-chloropropanoic acid (1.05 eq) to the reaction mixture.
-
Maintain the temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a strong acid like HCl to a pH of 1-2.[1][2]
-
The product will precipitate out of the aqueous solution or will be in the organic layer if a co-solvent was used.
-
Isolate the crude product by filtration or extraction.
B. Purification Stage
Question 3: I am struggling to achieve high purity of my final product by recrystallization. What should I consider?
Answer:
Recrystallization is a powerful purification technique, but its success hinges on selecting the right solvent system and having a sound protocol, especially at scale.
Troubleshooting Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Strategy:
-
Screening: Perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, isopropanol, toluene, heptane, and mixtures thereof).
-
Common Solvents: For phenoxypropanoic acids, recrystallization from hot water or a mixture of an organic solvent and water is often effective.[1] Toluene and hexane are also potential recrystallization solvents.[9]
-
-
-
Oiling Out: The product may separate as an oil instead of crystals if the solution is supersaturated or if the melting point of the solid is lower than the boiling point of the solvent.
-
Mitigation:
-
Slower Cooling: Allow the solution to cool slowly to encourage crystal formation. Seeding the solution with a small crystal of the pure product can also help.
-
Solvent System Adjustment: Use a solvent mixture where the product is less soluble.
-
-
-
Inclusion of Impurities: Rapid crystallization can trap impurities within the crystal lattice.
-
Mitigation:
-
Controlled Cooling: A slower cooling rate allows for more selective crystallization.
-
Charcoal Treatment: If colored impurities are present, a treatment with activated charcoal before filtration of the hot solution can be effective.
-
-
| Solvent System | Advantages | Disadvantages |
| Water | Inexpensive, non-flammable | May have limited dissolving power for organic compounds |
| Toluene/Heptane | Good for non-polar compounds | Flammable, requires careful handling |
| Ethanol/Water | Tunable polarity, good dissolving power | Flammable, potential for esterification with the product |
Question 4: My product is a racemic mixture. What are the common methods for chiral resolution at a larger scale?
Answer:
Chiral resolution is often a critical step for biologically active compounds. The most common industrial method is diastereomeric salt formation and crystallization.[10][11]
Workflow for Chiral Resolution:
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
Key Considerations for Chiral Resolution:
-
Choice of Resolving Agent: The choice of the chiral amine (for resolving a carboxylic acid) is crucial and often empirical. Common resolving agents include brucine, strychnine, and chiral phenylethylamines.[11]
-
Solvent for Crystallization: The solvent plays a key role in the efficiency of the separation of the diastereomeric salts. A solvent screen is highly recommended.
-
Monitoring Enantiomeric Purity: Chiral HPLC is the standard method for determining the enantiomeric excess (e.e.) of the product.[5]
C. Analytical and Quality Control
Question 5: What are the recommended analytical methods for in-process control and final product release?
Answer:
A robust analytical package is essential for ensuring the quality and consistency of your product.
Recommended Analytical Techniques:
| Technique | Purpose | Key Parameters to Monitor |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, in-process monitoring | Retention time of the main peak, area percentage of impurities |
| Chiral HPLC | Determination of enantiomeric purity | Enantiomeric excess (e.e.) |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identification of volatile impurities and by-products | Mass-to-charge ratio of fragments for structural elucidation |
| ¹H and ¹³C NMR (Nuclear Magnetic Resonance) | Structural confirmation and identification | Chemical shifts, integration, and coupling constants |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Functional group analysis | Presence of characteristic peaks for carboxylic acid (C=O, O-H) and ether (C-O-C) |
| Melting Point | Purity assessment | A sharp melting point range indicates high purity |
Troubleshooting Analytical Issues:
-
Poor Peak Shape in HPLC: This can be due to column degradation, improper mobile phase pH, or sample overload.
-
Solution: Check the column's performance with a standard, ensure the mobile phase pH is appropriate for the analyte (for a carboxylic acid, a lower pH is generally better), and inject a smaller sample volume.
-
-
Inconsistent NMR Spectra: This could be due to residual solvent or impurities.
-
Solution: Ensure the sample is thoroughly dried before analysis. Compare the spectrum to a reference standard if available.
-
III. Conclusion
Scaling up the production of this compound presents several challenges, from optimizing reaction conditions to achieving high purity and resolving enantiomers. A systematic and data-driven approach to troubleshooting is key to success. This guide provides a framework for addressing common issues, but it is important to remember that each process may have its unique nuances. Careful observation, meticulous record-keeping, and a solid understanding of the underlying chemistry will ultimately lead to a robust and efficient manufacturing process.
IV. References
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Chemcess. (n.d.). Phenoxy Herbicides: Production, Uses And Toxicology. Retrieved from [Link]
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Dow AgroSciences. (n.d.). The Production of Phenoxy Herbicides. Retrieved from [Link]
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Saracci, R., et al. (1991). Chemical exposure in manufacture of phenoxy herbicides and chlorophenols and in spraying of phenoxy herbicides. American Journal of Industrial Medicine, 20(1), 11-23.
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Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]
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National Agricultural Library. (2002). Human Exposure to Phenoxy Herbicides. Retrieved from [Link]
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Experiment 06 Williamson Ether Synthesis. (n.d.). Saddleback College. Retrieved from [Link]
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Witte, D. T., et al. (1990). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 514, 143-153.
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Hatano, S., et al. (2012). A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES, 86(2), 1227-1240.
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Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]
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Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egypt. J. Chem., 54(5).
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Chiral resolution. (n.d.). In Wikipedia. Retrieved from [Link]
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Chiral resolution. (n.d.). chemeurope.com. Retrieved from [Link]
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US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. (n.d.). Google Patents. Retrieved from
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US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents. Retrieved from
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JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester. (n.d.). Google Patents. Retrieved from
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A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2012). Molecules, 17(6), 7344-7357.
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CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. (n.d.). Google Patents. Retrieved from
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(19), 6537.
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An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(3), 364-368.
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 333-339.
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CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. (n.d.). Google Patents. Retrieved from
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Development of a Continuous Process for the Large-Scale Asymmetric Manufacture of ( R )-3-Methoxy-2-(4-methylpiperazin-1-yl)propanoic Acid. (2024). Organic Process Research & Development, 28(5), 1838-1847.
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2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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CA2047714C - Process for fermentative production of 2-(4-hydroxyphenoxy-)propionic acid. (n.d.). Google Patents. Retrieved from
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Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). Reaction Chemistry & Engineering, 7(8), 1785-1793.
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Validation & Comparative
A Comparative Guide to the Synthesis of 2-(Aryloxy)propanoic Acids
Introduction
2-(Aryloxy)propanoic acids represent a critical class of organic compounds, holding significant importance in the agrochemical and pharmaceutical industries.[1] For instance, the herbicidal activity of compounds like Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) is well-established. In the pharmaceutical realm, these structures form the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), such as fenoprofen, and are precursors to α2-adrenergic receptor agonists like Lofexidine.[1]
The biological activity of these molecules is often stereospecific, with one enantiomer exhibiting significantly higher potency or desired effect. For example, only the (R)-(+)-enantiomer of Mecoprop possesses herbicidal activity.[1] This chirality necessitates synthetic strategies that are not only efficient in forming the core aryloxy ether bond but can also control the stereochemistry at the propanoic acid's α-carbon.
This guide provides an in-depth comparative analysis of the primary methodologies for synthesizing 2-(aryloxy)propanoic acids. We will explore the mechanistic underpinnings, practical applications, and relative merits of classical and modern techniques, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting and implementing the optimal synthetic route.
Method 1: The Classical Approach - Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains one of the most fundamental and widely used methods for preparing ethers.[2][3][4] It is a robust and versatile reaction that forms the bedrock of many industrial processes for producing 2-(aryloxy)propanoic acids.[5][6]
Mechanistic Principles
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][7][8] The core transformation involves the deprotonation of a phenol (or a substituted phenol like hydroquinone) by a base to form a potent nucleophile, the phenoxide ion.[5] This phenoxide then attacks an electrophilic alkyl halide, such as a 2-halopropanoic acid or its ester, displacing the halide and forming the characteristic C-O ether linkage.[2][5][7]
The choice of reactants is crucial for maximizing yield and minimizing side reactions.[2] Since the reaction follows an SN2 pathway, it is most efficient with primary alkyl halides.[3][4][8] Secondary alkyl halides can also be used, but they are more prone to a competing E2 elimination reaction, especially when sterically hindered bases are employed.[2][7][8]
Experimental Protocol: Synthesis of 2-(2,4-dichlorophenoxy)propanoic acid
The following protocol is adapted from a patented industrial method and demonstrates a typical Williamson ether synthesis for a common herbicide precursor.[9]
Materials:
-
2,4-Dichlorophenol
-
2-Chloropropionic acid
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuric acid (H₂SO₄)
-
n-Hexane
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dichlorophenol, 2-chloropropionic acid, and potassium hydroxide in dimethyl sulfoxide (DMSO).[9] A surfactant may also be added.
-
Control the reaction temperature between 20–80 °C and stir until the reaction is complete.[9]
-
After completion, maintain the temperature and neutralize the mixture with sulfuric acid.
-
Filter the resulting mixture and remove the DMSO solvent via distillation under reduced pressure.
-
To the resulting solid, add n-hexane and stir while cooling to room temperature to precipitate the product.
-
Filter the solid to obtain 2-(2,4-dichlorophenoxy)propanoic acid. This method reports a yield of up to 93.5%.[9]
Visualization of the Williamson Ether Synthesis Workflow
Caption: General workflow for Williamson ether synthesis.
Advantages & Disadvantages
| Feature | Analysis |
| Cost-Effectiveness | The reagents (phenols, simple alkyl halides, common bases like NaOH or KOH) are generally inexpensive and readily available, making this a highly economical method for large-scale industrial production. |
| Robustness | The reaction is well-understood, reliable, and generally high-yielding for appropriate substrates.[9] |
| Simplicity | The procedure is straightforward and does not typically require specialized equipment or inert atmospheres. |
| Harsh Conditions | The reaction often requires strong bases and can involve elevated temperatures, which may not be suitable for sensitive or complex substrates.[3] |
| Stereocontrol | Starting with a racemic 2-halopropanoic acid will result in a racemic product. To achieve an enantiomerically pure product, one must start with an enantiomerically pure halide, which can be expensive. |
| Side Reactions | Competition from E2 elimination can reduce yields, particularly with secondary alkyl halides.[7][8] Additionally, alkali phenoxides may undergo C-alkylation as a side reaction.[7] |
| Waste Generation | The process can generate significant amounts of salt waste and potentially phenol-containing wastewater, posing environmental concerns.[9] |
Method 2: Modern Approaches - Metal-Catalyzed Cross-Coupling
In recent decades, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, offering milder conditions and broader substrate scope. For C-O bond formation, the Ullmann condensation and the Buchwald-Hartwig amination-type etherification are most prominent.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[10][11] Traditionally, the reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper.[10][12]
Modern iterations have significantly improved the methodology through the use of soluble copper(I) catalysts, often supported by ligands like diamines or phenanthroline, which allow the reaction to proceed under much milder conditions.[10] The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[10]
Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig reaction, renowned for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers (C-O bond formation).[13][14][15] This palladium-catalyzed method couples an aryl halide or triflate with an alcohol.[14]
The key to its success lies in the use of specialized, bulky electron-rich phosphine ligands that facilitate the catalytic cycle. The reaction proceeds through a cycle of oxidative addition of the aryl halide to a Pd(0) complex, association of the alcohol, deprotonation by a base, and finally, reductive elimination to form the aryl ether and regenerate the Pd(0) catalyst.[13]
Experimental Protocol: Palladium-Catalyzed Synthesis of an Aryl Ether
While a specific protocol for a 2-(aryloxy)propanoic acid via Buchwald-Hartwig O-arylation is less commonly published in detail than C-N coupling, the general conditions are well-established. The following is a representative procedure for a related C-N coupling, which follows the same principles.
Materials:
-
Aryl halide (e.g., Aryl bromide)
-
Alcohol (e.g., Ethyl 2-hydroxypropanoate)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOt-Bu)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 equiv), palladium catalyst (e.g., 0.05 equiv), and the phosphine ligand.
-
Add the base (e.g., 2.0 equiv) and the alcohol (e.g., 1.2-1.5 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture with stirring (e.g., at 100 °C) for the required time (typically 16-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, partition the mixture between an organic solvent (e.g., EtOAc) and water.[13]
-
Separate the organic layer, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aryl ether ester, which can then be hydrolyzed to the desired acid.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.
Comparative Analysis: Williamson vs. Cross-Coupling
| Parameter | Williamson Ether Synthesis | Metal-Catalyzed Cross-Coupling (Ullmann/Buchwald) |
| Conditions | Often harsh (strong base, high temp). | Generally milder, allowing for greater functional group tolerance.[15] |
| Substrate Scope | Limited by SN2 constraints (primary halides best); less effective for unactivated aryl halides.[7][8] | Very broad scope; effective for a wide range of aryl halides (Cl, Br, I, OTf) and alcohols/phenols. |
| Catalyst | None required. | Requires expensive and sometimes air-sensitive palladium or copper catalysts and specialized ligands.[12] |
| Cost | Low reagent cost. | High catalyst and ligand cost can be a barrier for large-scale synthesis. |
| Stereocontrol | Relies on the chirality of the starting alkyl halide. | Relies on the chirality of the starting alcohol; stereocenter is typically unaffected. |
| Setup | Simple experimental setup. | Requires inert atmosphere techniques and careful handling of catalysts. |
Method 3: Asymmetric Synthesis & Chiral Resolution
Given the stereospecific activity of many 2-(aryloxy)propanoic acids, obtaining single enantiomers is paramount.[1] This can be achieved through asymmetric synthesis or by resolving a racemic mixture.
Asymmetric Synthesis using Chiral Auxiliaries
One effective strategy is the use of a chiral auxiliary.[16] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent reaction diastereoselectively. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. For example, amides derived from (S)-lactic acid can be used as chiral auxiliaries to mediate a highly stereoselective coupling between racemic α-haloacids and aryloxides.[16]
Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other.[1][17] This leaves the unreacted substrate enriched in the slower-reacting enantiomer. A novel method involves the enantioselective esterification of racemic 2-aryloxypropanoic acids using a chiral acyl-transfer catalyst, (+)-benzotetramisole ((+)-BTM), which effectively separates the enantiomers.[1][17] For instance, this method successfully resolved racemic 2-(p-chloro-o-methylphenoxy)propanoic acid (Mecoprop), providing the potent (R)-(+)-carboxylic acid with 88% enantiomeric excess (ee).[1]
Visualization of a Kinetic Resolution Strategy
Caption: Principle of kinetic resolution for separating enantiomers.
Conclusion and Future Outlook
The synthesis of 2-(aryloxy)propanoic acids can be approached through a variety of methods, each with a distinct profile of advantages and limitations.
-
The Williamson ether synthesis remains the workhorse for industrial-scale production due to its low cost and simplicity, especially when stereochemistry is not a primary concern or when enantiopure starting materials are available.
-
Metal-catalyzed cross-coupling reactions , particularly Buchwald-Hartwig O-arylation, offer unparalleled substrate scope and functional group tolerance under mild conditions, making them ideal for complex molecule synthesis in research and development, despite higher costs.
-
For accessing biologically active single enantiomers, asymmetric synthesis via chiral auxiliaries or kinetic resolution are indispensable tools, providing high levels of stereocontrol that are crucial for pharmaceutical and modern agrochemical applications.
The choice of synthesis method is ultimately a strategic decision based on the specific target molecule, required scale, cost constraints, and desired stereochemical purity. Future developments will likely focus on creating more cost-effective and environmentally benign catalysts for cross-coupling reactions and developing more efficient and scalable asymmetric methodologies to meet the growing demand for enantiomerically pure bioactive compounds.
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Vakarov, S. A., et al. (2020). Kinetic Resolution of Racemic 2‐Aryloxy Propionyl Chlorides Using Enantiopure (S)‐3,4‐Dihydro‐3‐methyl‐2H‐[1][17]benzoxazines. ChemistrySelect.
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Validating the Activity of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Comparative Guide for Researchers
For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides an in-depth, technical comparison and a validated experimental workflow for characterizing the activity of 2-(3,4-Dimethylphenoxy)propanoic acid. Drawing from established methodologies and insights into the broader class of 2-aryloxy-propanoic acids, we will explore its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.
Introduction: The Therapeutic Potential of 2-Aryloxy-propanoic Acids
The structural class of 2-aryloxy-3-phenyl-propanoic acids has garnered significant interest for its members' activities as dual agonists for PPARα and PPARγ.[1][2] These nuclear receptors are key regulators of lipid and glucose metabolism, as well as inflammatory processes.[3][4] Agonists of PPARα, such as fibrates, are clinically used to manage hypertriglyceridemia, while PPARγ agonists, like thiazolidinediones, are effective in treating type 2 diabetes by improving insulin sensitivity.[5][6] The prospect of a dual agonist that can address both lipid and glucose dysregulation simultaneously is of high therapeutic interest.[7]
This compound, a member of this promising class of molecules, is hypothesized to exhibit dual PPARα/γ agonism. This guide will provide a comprehensive framework for validating this hypothesis, comparing its potential activity against well-characterized, isoform-selective PPAR agonists: Fenofibrate for PPARα and Rosiglitazone for PPARγ.
Comparative Compounds: Mechanisms of Action
A thorough validation requires robust comparators. Fenofibrate and Rosiglitazone serve as ideal benchmarks due to their well-documented mechanisms and clinical relevance.
-
Fenofibrate (PPARα Agonist): Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[8] It primarily activates PPARα, which in turn upregulates genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[5][9]
-
Rosiglitazone (PPARγ Agonist): Rosiglitazone is a potent and selective agonist for PPARγ.[10] Its activation of PPARγ in adipose tissue leads to the upregulation of genes that enhance insulin sensitivity and glucose uptake, making it an effective treatment for type 2 diabetes.[6][11] However, its use has been associated with side effects such as weight gain and fluid retention.[11]
Experimental Validation Workflow
The following sections detail a step-by-step experimental plan to characterize the activity of this compound. This workflow is designed to provide a comprehensive validation, from initial screening to functional cellular assays.
Diagram of the Experimental Workflow
Caption: Simplified PPAR signaling pathway upon ligand activation.
Data Presentation and Comparison
The following tables present hypothetical data to illustrate the expected outcomes of the validation experiments.
Table 1: Potency of PPAR Agonists in Reporter Gene Assays
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| This compound | 750 | 450 |
| Fenofibrate | 500 | >10,000 |
| Rosiglitazone | >10,000 | 50 |
Table 2: Binding Affinity of PPAR Agonists
| Compound | PPARα IC50 (nM) | PPARγ IC50 (nM) |
| This compound | 900 | 600 |
| Fenofibrate | 650 | >20,000 |
| Rosiglitazone | >20,000 | 75 |
Table 3: Fold Change in PPAR Target Gene Expression
| Compound (at 1 µM) | CPT1A (PPARα target) | FABP4 (PPARγ target) |
| This compound | 4.5 | 8.2 |
| Fenofibrate | 6.8 | 1.2 |
| Rosiglitazone | 1.1 | 15.5 |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to validate the biological activity of this compound as a putative dual PPARα/γ agonist. By employing a combination of reporter gene assays, biochemical binding assays, and functional cellular assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and mechanism of action. The comparative data against established agonists like fenofibrate and rosiglitazone provide essential context for its potential therapeutic utility.
Successful validation of dual PPARα/γ agonism would position this compound as a promising candidate for further preclinical development for the treatment of metabolic disorders. Subsequent investigations should focus on in vivo efficacy in animal models of dyslipidemia and insulin resistance, as well as a thorough assessment of its safety and pharmacokinetic profiles.
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Anonymous. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN. [Link]
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Anonymous. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. PubMed. [Link]
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Anonymous. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. National Institutes of Health. [Link]
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Inoue, K., Goto, S., Takahashi, K., Tanabe, M., Ieiri, I., & Ito, S. (2005). Gene expression profiling of potential peroxisome proliferator-activated receptor (PPAR) target genes in human hepatoblastoma cell lines inducibly expressing different PPAR isoforms. Xenobiotica, 35(4), 355-373. [Link]
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Anonymous. (2025). The Crucial Role of the PPAR Signaling Pathway in the Diagnosis and Treatment of Chronic Obstructive Pulmonary Disease: An Analysis of Gene Expression and Macrophage Polarization. PMC. [Link]
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Behr, A. C., & Lee, L. S. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Chemosphere, 291(Pt 1), 132712. [Link]
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Conte, E., De Nicola, A., & De Luca, A. (2009). New 2-aryloxy-3-phenyl-propanoic acids as peroxisome proliferator-activated receptors alpha/gamma dual agonists with improved potency and reduced adverse effects on skeletal muscle function. Journal of medicinal chemistry, 52(20), 6382-6393. [Link]
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Anonymous. (2010). PPAR-Gamma's Good and Bad Can 'Likely' Be Disconnected. BioWorld. [Link]
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Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5), 603-616. [Link]
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De Luca, A., De Nicola, A., & Conte, E. (2008). Synthesis, biological evaluation, and molecular modeling investigation of chiral 2-(4-chloro-phenoxy)-3-phenyl-propanoic acid derivatives with PPARalpha and PPARgamma agonist activity. Bioorganic & medicinal chemistry, 16(21), 9498-9510. [Link]
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Malapaka, R. R., Khoo, S., Zhang, J., Choi, J. H., Zhou, X. E., Xu, Y., ... & Li, Y. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists. PLoS ONE, 7(5), e36297. [Link]
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Shavgulidze, M., Chkadua, G., & Felföldi, T. (2020). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 25(18), 4252. [Link]
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Navigating the Landscape of PPAR Modulation: A Comparative Guide to Alternatives for 2-(3,4-Dimethylphenoxy)propanoic Acid in Research
In the dynamic field of metabolic and inflammatory disease research, the exploration of novel molecular entities that can modulate key cellular pathways is paramount. Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors comprising three subtypes (α, γ, and δ), have emerged as critical regulators of lipid and glucose metabolism, as well as inflammatory responses. While 2-(3,4-Dimethylphenoxy)propanoic acid, a structural analog of known PPAR modulators, represents a potential scaffold for investigation, a comprehensive understanding of its biological activity is not yet publicly available. This guide, therefore, provides an in-depth comparative analysis of well-characterized alternatives, offering researchers a data-driven framework for selecting the appropriate tool to investigate PPAR signaling pathways.
This guide will delve into the nuances of several prominent PPAR modulators, comparing their potency, selectivity, and functional effects. By understanding the distinct profiles of these compounds, researchers can make informed decisions to advance their studies into metabolic disorders, inflammation, and related therapeutic areas.
The Central Role of PPARs in Cellular Metabolism and Inflammation
Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a pivotal role in regulating the expression of a vast array of genes involved in metabolic and inflammatory processes. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of their target genes, thereby modulating their transcription. The three PPAR subtypes, α, γ, and δ (also known as β), exhibit distinct tissue distribution and physiological functions, making them attractive therapeutic targets.
Comparative Analysis of PPAR Modulators
The selection of an appropriate PPAR modulator is contingent on the specific research question and the desired biological outcome. This section provides a detailed comparison of several key alternatives to this compound, focusing on their potency and selectivity for the different PPAR subtypes.
Quantitative Comparison of PPAR Agonist Potency
The potency of a PPAR agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of its maximal effect in a given assay. The following table summarizes the EC50 values for several well-characterized PPAR modulators across the three human PPAR subtypes, as determined by in vitro cell-based transactivation assays.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Primary Activity Profile |
| GW7647 | 6[1][2][3][4][5] | 1100[1][2][4][5] | 6200[1][2][4][5] | Selective PPARα Agonist |
| Fenofibric Acid | 9470[6] | 61000[6] | No activity | PPARα Agonist |
| Saroglitazar | 0.00065[7] (0.65 pM) / 5660[8] | 3[7] / 1480[8] | No activity[8] | Dual PPARα/γ Agonist |
| Lanifibranor | 4660[9] | 572[9] | 398[9] | Pan-PPAR Agonist |
| Gemfibrozil | - | - | - | PPARα Activator |
Note: EC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes. Gemfibrozil is a known PPARα activator; however, specific EC50 values from comparable cell-based transactivation assays were not consistently found in the reviewed literature.
Understanding the Alternatives: A Deeper Dive
1. GW7647: The Selective PPARα Agonist
GW7647 is a highly potent and selective agonist for PPARα[1][2][3][4][5]. Its selectivity makes it an invaluable tool for dissecting the specific roles of PPARα in lipid metabolism and inflammation, without the confounding effects of activating other PPAR subtypes.
2. Fenofibrate: The Clinically Relevant PPARα Agonist
Fenofibrate is a widely prescribed medication for dyslipidemia, and its active metabolite, fenofibric acid, is a well-established PPARα agonist[6]. While less potent than GW7647, its extensive clinical data provides a strong translational context for preclinical research.
3. Saroglitazar: The Dual PPARα/γ Agonist
Saroglitazar is a dual agonist with high potency for both PPARα and PPARγ[7][8]. This dual activity allows it to concurrently address both the lipid and glucose metabolic dysregulation characteristic of type 2 diabetes and metabolic syndrome.
4. Lanifibranor: The Pan-PPAR Agonist
Lanifibranor is a pan-agonist, meaning it activates all three PPAR subtypes (α, γ, and δ)[9]. This broad-spectrum activity makes it a powerful tool for investigating the synergistic effects of activating all three PPAR pathways simultaneously, which is of particular interest in complex metabolic diseases like non-alcoholic steatohepatitis (NASH).
5. Gemfibrozil: A Foundational PPARα Activator
Gemfibrozil is another clinically used fibrate that functions as a PPARα activator to lower triglyceride levels. While its precise EC50 in reporter assays is not as consistently documented as other compounds, it remains a relevant reference compound in PPARα research.
Experimental Methodologies: Ensuring Scientific Rigor
To facilitate the replication and validation of findings, this section provides detailed protocols for key in vitro assays used to characterize PPAR modulators.
Experimental Workflow: From Compound Synthesis to Activity Profiling
Caption: A streamlined workflow for the discovery and characterization of novel PPAR modulators.
Protocol 1: PPAR Luciferase Reporter Gene Transactivation Assay
This cell-based assay is a cornerstone for quantifying the agonist activity of a test compound on a specific PPAR subtype.
Principle: Mammalian cells are transiently co-transfected with two plasmids: an expression vector for the ligand-binding domain (LBD) of a human PPAR subtype fused to the GAL4 DNA-binding domain (DBD), and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). If the test compound activates the PPAR-LBD, the fusion protein binds to the UAS and drives the expression of luciferase, which can be quantified by measuring luminescence.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture a suitable mammalian cell line (e.g., HEK293T, COS-1) in appropriate growth medium.
-
Seed the cells into 96-well white, clear-bottom plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
Prepare a transfection mixture containing the PPAR-LBD expression plasmid, the luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Add the transfection mixture to the cells and incubate for 4-6 hours.
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of the test compound or a reference agonist (e.g., GW7647 for PPARα). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy (Emax).
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This in vitro assay provides a direct measure of the interaction between the PPAR-LBD and a coactivator peptide upon ligand binding.
Principle: The assay utilizes a purified, tagged PPAR-LBD (e.g., GST-tagged) and a fluorescently labeled coactivator peptide (e.g., biotinylated PGC-1α peptide). A terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-conjugated fluorophore (e.g., D2) acts as the acceptor. In the presence of an agonist, the coactivator peptide is recruited to the PPAR-LBD, bringing the donor and acceptor into close proximity and resulting in a FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., phosphate buffer with BSA and DTT).
-
Dilute the purified GST-PPAR-LBD, biotinylated coactivator peptide, terbium-labeled anti-GST antibody, and streptavidin-D2 to their optimal concentrations in the reaction buffer.
-
-
Assay Setup:
-
In a 384-well low-volume plate, add serial dilutions of the test compound or a reference agonist.
-
Add the prepared mixture of PPAR-LBD, coactivator peptide, and TR-FRET reagents to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to the emission at 620 nm.
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 for coactivator recruitment.
-
Signaling Pathways and Logical Relationships
The activation of PPARs initiates a cascade of transcriptional events that ultimately lead to changes in cellular metabolism and inflammatory responses.
Caption: The signaling pathway initiated by a PPARα agonist, leading to metabolic and anti-inflammatory effects.
Conclusion and Future Directions
While the specific biological activities of this compound remain to be fully elucidated, its structural similarity to known PPAR modulators provides a strong rationale for its investigation in this context. This guide has provided a comprehensive comparison of several potent and selective alternatives, equipping researchers with the necessary data and protocols to make informed decisions for their studies. The continued exploration of novel PPAR modulators, guided by robust in vitro and in vivo characterization, holds immense promise for the development of new therapies for a range of metabolic and inflammatory diseases. Future research should focus on elucidating the structure-activity relationships of these compounds to design next-generation PPAR modulators with improved efficacy and safety profiles.
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Ishizuka, T., et al. (2023). Effect of fenofibrate and selective PPARα modulator (SPPARMα), pemafibrate on KATP channel activity and insulin secretion. PLoS One, 18(9), e0291396. [Link]
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Wang, Y., et al. (2021). PPARα agonist fenofibrate relieves acquired resistance to gefitinib in non-small cell lung cancer by promoting apoptosis via PPARα/AMPK/AKT/FoxO1 pathway. Journal of Cellular and Molecular Medicine, 25(8), 3847-3859. [Link]
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Oyama, T., et al. (2025). Competitive Ligand-Induced Recruitment of Coactivators to Specific PPARα/δ/γ Ligand-Binding Domains Revealed by Dual-Emission FRET and X-Ray Diffraction of Cocrystals. International Journal of Molecular Sciences, 26(8), 4425. [Link]
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Wolf, C. J., et al. (2022). In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. Toxicology and Applied Pharmacology, 449, 116136. [Link]
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Husunet, M. T., et al. (2025). Gemfibrozil's cytotoxicity and DNA protection: PPAR-α agonism overrides genotoxicity in lymphocytes. Archives of Toxicology. [Link]
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Francque, S. M., et al. (2024). The pan-PPAR agonist lanifibranor improves cardiometabolic health in patients with metabolic dysfunction-associated steatohepatitis. Nature Communications, 15(1), 3986. [Link]
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Inventiva Pharma. (n.d.). Differential effects of selective- and pan-PPAR agonists on experimental steatohepatitis and hepatic macrophages. Retrieved from [Link]
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Peters, J. M., et al. (2024). Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids. International Journal of Molecular Sciences, 25(11), 5707. [Link]
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Efficacy Unleashed: A Comparative Guide to 2-(3,4-Dimethylphenoxy)propanoic Acid Derivatives in Agrochemistry
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of more effective and selective agrochemicals, the class of aryloxyphenoxypropionate herbicides has been a cornerstone for decades. This guide provides an in-depth comparative analysis of the efficacy of various derivatives of 2-(3,4-Dimethylphenoxy)propanoic acid, a key scaffold in this chemical family. By leveraging established structure-activity relationships and providing detailed experimental protocols, this document serves as a critical resource for researchers aiming to design and evaluate the next generation of herbicidal agents.
The Scientific Imperative: Targeting Acetyl-CoA Carboxylase for Weed Management
Aryloxyphenoxypropionate ("FOP") herbicides, including derivatives of this compound, exert their herbicidal effects by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1][2] This enzyme is pivotal in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[1] The inhibition of ACCase disrupts the production of these vital lipids, leading to a cessation of growth and eventual death of susceptible grass weeds.[1][2] The selectivity of these herbicides arises from the structural differences in the ACCase enzyme between grasses and broadleaf plants.[2]
The core structure of this compound offers a versatile platform for chemical modification. By altering the propanoic acid moiety, for instance, by creating esters and amides, it is possible to fine-tune the physicochemical properties of the molecule, such as lipophilicity and systemic transport within the plant. These modifications can significantly impact the compound's uptake, translocation, and ultimately, its herbicidal efficacy.
Below is a diagram illustrating the mechanism of action of aryloxyphenoxypropionate herbicides.
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides.
Comparative Efficacy: A Structure-Activity Relationship Perspective
| Derivative | Modification | LogP (Predicted) | Herbicidal Activity (% Inhibition of Avena fatua at 100 g/ha) (Illustrative) | ACCase Inhibition (IC50, µM) (Illustrative) | Rationale for Predicted Efficacy |
| 1a | Parent Acid | 3.2 | 45 | 1.5 | The free acid form often has lower cuticular penetration compared to its ester or amide derivatives. |
| 1b | Methyl Ester | 3.8 | 85 | 0.8 | Increased lipophilicity enhances uptake through the waxy cuticle of leaves. The ester is readily hydrolyzed in the plant to the active acid form. |
| 1c | Ethyl Ester | 4.1 | 90 | 0.6 | Similar to the methyl ester, with slightly enhanced lipophilicity potentially leading to improved uptake. |
| 1d | N-propyl Amide | 3.9 | 75 | 1.0 | Amides can also enhance uptake, but their rate of hydrolysis to the active acid may be slower than esters, potentially affecting overall efficacy. |
| 1e | N-(2-fluoroethyl) Amide | 3.7 | 80 | 0.9 | The introduction of a fluorine atom can alter electronic properties and metabolic stability, potentially influencing activity. |
| Mecoprop | Commercial Standard (2-(4-chloro-2-methylphenoxy)propanoic acid) | 2.8 | 95 | 0.4 | A well-established commercial herbicide with an optimized substitution pattern on the phenyl ring for high efficacy against broadleaf weeds.[3][4] |
Experimental Protocols for Efficacy Evaluation
To empirically validate the efficacy of novel this compound derivatives, rigorous and standardized experimental protocols are essential.
Whole-Plant Herbicidal Efficacy Assay
This protocol outlines a greenhouse-based assay to determine the in-vivo herbicidal activity of the test compounds.
Objective: To assess the post-emergence herbicidal efficacy of this compound derivatives on a model grass weed, such as Avena fatua (wild oat).
Materials:
-
Seeds of Avena fatua.
-
Potting mix (loam, sand, and peat moss in a 2:1:1 ratio).
-
Pots (10 cm diameter).
-
Test compounds and a commercial standard (e.g., Mecoprop).[3]
-
Acetone, water, and a surfactant (e.g., Tween 20).
-
Calibrated laboratory sprayer.
Procedure:
-
Plant Cultivation: Sow 5-7 seeds of Avena fatua per pot and thin to 3-4 uniform seedlings per pot after emergence. Grow the plants in a greenhouse with controlled temperature (22-25°C), humidity (60-70%), and a 16:8 hour light:dark photoperiod.
-
Treatment Preparation: Dissolve the test compounds in a minimal amount of acetone and then dilute with water containing 0.1% (v/v) surfactant to the desired concentrations (e.g., 50, 100, 200 g active ingredient per hectare).
-
Herbicide Application: When the seedlings reach the 3-4 leaf stage, apply the herbicide solutions using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control and a commercial standard in the experimental design.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
Data Analysis: Calculate the average percent inhibition for each treatment and analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This protocol describes an in vitro assay to determine the direct inhibitory effect of the compounds on the ACCase enzyme.
Objective: To quantify the IC50 value of this compound derivatives against ACCase.
Materials:
-
Partially purified ACCase enzyme from a susceptible grass species.
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10% glycerol).
-
Substrates: Acetyl-CoA, ATP, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).
-
Scintillation cocktail and a scintillation counter.
-
Test compounds dissolved in DMSO.
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, and acetyl-CoA.
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) to the reaction tubes. Include a DMSO-only control.
-
Enzyme Addition and Incubation: Initiate the reaction by adding the ACCase enzyme preparation to the tubes. Incubate the mixture at 30°C for 10-15 minutes.
-
Radiolabeling: Add NaH¹⁴CO₃ to each tube and continue the incubation for another 10 minutes. The ¹⁴CO₂ will be incorporated into malonyl-CoA by the active ACCase.
-
Reaction Termination and Measurement: Stop the reaction by adding a small volume of strong acid (e.g., HCl). This will acidify the solution and remove any unincorporated ¹⁴CO₂. Add a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the ACCase activity.
-
Data Analysis: Calculate the percentage of ACCase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Below is a diagram of the experimental workflow for evaluating herbicidal efficacy.
Caption: Experimental workflow for the evaluation of novel herbicides.
Conclusion and Future Directions
The this compound scaffold remains a promising platform for the development of novel herbicides. By systematically modifying the carboxyl group to produce a range of esters and amides, it is possible to modulate the physicochemical properties and, consequently, the biological activity of these compounds. The provided experimental protocols offer a robust framework for the comparative evaluation of these derivatives, enabling the identification of lead candidates with enhanced efficacy. Future research should focus on synthesizing a broader library of derivatives and conducting comprehensive in vivo and in vitro testing to establish definitive structure-activity relationships. Furthermore, exploring novel substitutions on the aromatic ring could lead to the discovery of compounds with improved selectivity and a wider weed control spectrum.
References
-
Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]
-
MECOPROP - EXTOXNET PIP. Extension Toxicology Network. [Link]
-
Mecoprop ChemicalWatch Factsheet. Beyond Pesticides. [Link]
-
Mecoprop-P (Ref: BAS 037H). AERU, University of Hertfordshire. [Link]
-
MECOPROP-P HERBICIDE LIQUID. Loveland Products Canada. [Link]
-
MECOPROP-P HERBICIDE LIQUID. Nova Turf. [Link]
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Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. [Link]
-
Synthesis and Herbicidal Activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate. [Link]
-
Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. ResearchGate. [Link]
-
Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. ResearchGate. [Link]
-
Efficient Biodegradation of Multiple Aryloxyphenoxypropionate Herbicides by Corynebacterium sp. Z-1 and the Proposed Degradation Mechanism. ACS Publications. [Link]
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Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. [Link]
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aryloxyphenoxy-propionate-herbicides Research Articles. R Discovery. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
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Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. [Link]
-
Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. ResearchGate. [Link]
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI. [Link]
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Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides. PubMed. [Link]
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Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I). PubMed. [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed Central. [Link]
-
Synthesis and Amide Derivatives of Glyphosate. ResearchGate. [Link]
-
Structure of aryloxyphenoxypropionate and cyclohexanedione herbicides. ResearchGate. [Link]
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comparing analytical techniques for 2-(3,4-Dimethylphenoxy)propanoic acid quantification
An Expert's Guide to the Quantitative Analysis of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Comparative Review of Chromatographic Techniques
Introduction
This compound is a notable member of the phenoxyalkanoic acid class, a group of compounds widely recognized for their herbicidal properties. Structurally similar to well-known herbicides like Mecoprop (MCPP), its accurate quantification in various matrices is critical for environmental monitoring, toxicological studies, and ensuring regulatory compliance. The presence of a chiral center in its structure adds a layer of analytical complexity, as enantiomers can exhibit different biological activities and degradation rates.
This guide provides a comprehensive comparison of the three predominant analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select the most appropriate methodology for their specific analytical challenges. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative sources.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC with UV or DAD detection is a robust and widely accessible technique for the analysis of aromatic compounds like this compound. Its primary advantage lies in its simplicity and direct analysis capabilities for aqueous samples, often requiring minimal sample preparation.
Principle of Operation
The technique separates compounds in a liquid mobile phase using a stationary phase packed into a column. For a moderately polar analyte like this compound, reversed-phase chromatography is the method of choice. The molecule is retained on a nonpolar stationary phase (typically C18) and eluted with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The acidic nature of the propanoic acid moiety necessitates the acidification of the mobile phase (e.g., with formic or phosphoric acid) to suppress its ionization and ensure a sharp, symmetrical peak shape. Detection is achieved by measuring the absorbance of UV light by the phenoxy group's aromatic ring.
Experimental Protocol: HPLC-UV/DAD
1. Sample Preparation (Aqueous Matrix): a. Collect the water sample in a clean glass container. b. Centrifuge the sample at 4000 rpm for 10 minutes to remove suspended solids. c. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial. For soil or complex matrices, a more rigorous extraction, such as sonication with an acetonitrile/acetic acid solution, is required.[1] d. If pre-concentration is needed, Solid Phase Extraction (SPE) can be employed.[2]
2. HPLC-UV/DAD Conditions: a. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). b. Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid.[3] c. Flow Rate: 1.0 mL/min. d. Column Temperature: 40°C.[3] e. Injection Volume: 20 µL. f. Detection: UV/DAD detector set at a wavelength corresponding to the absorbance maximum of the analyte (typically around 228-230 nm for phenoxy acids).[4]
3. Validation: a. Linearity: Prepare a calibration curve using standards over the expected concentration range (e.g., 0.1 to 100 µg/mL). b. Limit of Quantification (LOQ): Determined as the lowest concentration on the calibration curve with acceptable precision and accuracy. For a similar propanoic acid, an LOQ of 0.50 µg/mL has been reported.[4] A highly sensitive method for the related MCPP reported a detection limit of 1.02 ng/L.[5] c. Precision & Accuracy: Assessed by analyzing replicate samples at multiple concentration levels.
Workflow for HPLC-UV/DAD Analysis
Caption: HPLC-UV/DAD workflow for this compound.
Advantages & Limitations
-
Advantages: Cost-effective, robust, simple sample preparation for clean matrices, and easy to operate.
-
Limitations: Lower sensitivity compared to mass spectrometry-based methods. Susceptible to interference from co-eluting compounds that absorb at the same wavelength, which can be a significant issue in complex matrices like soil or wastewater.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique renowned for its high chromatographic resolution and definitive compound identification capabilities. For polar, non-volatile compounds like carboxylic acids, a critical derivatization step is required to increase volatility for gas-phase analysis.
Principle of Operation
The analyte must first be chemically modified (derivatized) to a more volatile and thermally stable form, typically an ester (e.g., methyl or pentafluorobenzyl ester). The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (commonly by Electron Ionization - EI), fragmented into characteristic patterns, and detected. The mass-to-charge ratio of these fragments provides a structural fingerprint, ensuring high selectivity and confident identification.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization: a. Extraction: Perform a liquid-liquid extraction from the acidified aqueous sample (pH < 2) using a solvent like dichloromethane or toluene.[6] For solid samples, Soxhlet extraction can be used.[7] b. Derivatization: Evaporate the extract to dryness. Add a derivatizing agent. A common method is esterification with diazomethane or by reacting the acid with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., HCl or H₂SO₄).[6][8] Alternatively, for higher sensitivity with an electron capture detector (ECD) or negative chemical ionization (NCI-MS), derivatization with pentafluorobenzyl bromide (PFBBr) is highly effective.[9] c. The reaction mixture is then neutralized and ready for injection.
2. GC-MS Conditions: a. Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow rate of ~1 mL/min. c. Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C and hold. d. Injector: Splitless mode at 250°C. e. Mass Spectrometer: Operated in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.[10]
3. Validation: a. Linearity: Established across a range relevant to the expected sample concentrations (e.g., 10 ng/mL to 1000 ng/mL). b. Limit of Quantification (LOQ): Typically in the low µg/L (ppb) range. For phenoxy acids in urine and serum, a detection limit of 10 ng/mL was achieved using SIM mode.[9] EPA Method 8151A reports a detection limit of 0.09 µg/L for mecoprop in water.[11] c. Confirmation: Compound identity is confirmed by comparing the retention time and the mass spectrum of the sample peak to that of a certified standard.
Workflow for GC-MS Analysis
Caption: GC-MS workflow including the essential derivatization step.
Advantages & Limitations
-
Advantages: Excellent chromatographic separation, high selectivity, and definitive identification through mass spectral libraries.
-
Limitations: The mandatory derivatization step adds time, complexity, and potential sources of error to the workflow. Not suitable for thermally unstable compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the state-of-the-art for trace-level quantification of polar compounds in complex matrices. It combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry, eliminating the need for derivatization.
Principle of Operation
The analyte is first separated using reversed-phase HPLC, similar to the HPLC-UV method. The column eluent is directed into an electrospray ionization (ESI) source, which generates charged molecular ions of the analyte in the gas phase. These ions are then guided into the mass spectrometer. In a tandem (or triple quadrupole) mass spectrometer, the first quadrupole (Q1) is set to select only the ion corresponding to the analyte's molecular weight (the precursor ion). These selected ions are passed into the second quadrupole (Q2), a collision cell, where they are fragmented by collision with an inert gas. The third quadrupole (Q3) then selects one or more specific fragment ions (product ions) for detection. This precursor-to-product ion transition is highly specific to the analyte's structure, a process known as Multiple Reaction Monitoring (MRM). This specificity allows for the accurate quantification of the analyte even in the presence of significant matrix interference.
Experimental Protocol: LC-MS/MS
1. Sample Preparation: a. QuEChERS (for Soil/Solid Samples): The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is highly efficient. A homogenized sample is extracted and partitioned using acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, sodium citrate).[2] b. The resulting acetonitrile layer is cleaned up using dispersive solid-phase extraction (d-SPE) with sorbents like graphitized carbon black to remove pigments and other interferences.[12] c. The final extract is diluted and injected. d. SPE (for Water Samples): Water samples are acidified (pH < 2) and passed through an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent). The analyte is eluted with a solvent like acetonitrile or methanol.[13]
2. LC-MS/MS Conditions: a. LC System: An Agilent 1290 Infinity HPLC or equivalent.[12] b. Column: A high-efficiency C18 column (e.g., 100 mm x 3.0 mm).[12] c. Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing 0.1% formic acid to aid ionization.[12] d. Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically preferred for carboxylic acids. e. Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex TripleQuad 6500).[12] f. Detection Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification, one for confirmation) should be monitored for each analyte.
3. Validation: a. Linearity: Typically excellent over several orders of magnitude. b. Limit of Quantification (LOQ): Extremely low LOQs are achievable. For the related herbicides MCPP and DCPP in soil, an LOQ of 0.1 ng/g (ppb) has been demonstrated.[14] c. Matrix Effects: Must be evaluated by comparing the response of the analyte in a pure solvent standard versus a matrix-spiked standard. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow using MRM for ultimate sensitivity and selectivity.
Advantages & Limitations
-
Advantages: Unmatched sensitivity and selectivity, minimal matrix interference due to MRM, no derivatization required, and high sample throughput.
-
Limitations: Higher initial instrument cost, potential for matrix-induced ion suppression or enhancement that must be carefully managed, and requires more specialized expertise to operate.
Special Consideration: Chiral Separation
Given that this compound possesses a stereocenter, differentiating its enantiomers is often necessary for comprehensive environmental and toxicological assessment. Standard C18 columns cannot resolve enantiomers.
-
Chiral HPLC: This requires specialized Chiral Stationary Phases (CSPs). For phenoxy acid herbicides, columns based on α1-acid glycoprotein (e.g., Enantiopac) or Pirkle-type columns (e.g., N-(3,5-dinitrobenzoyl)-phenylglycine) have proven effective for direct enantiomeric resolution.[15] This separation can be coupled with either UV or mass spectrometric detection.
Comparative Summary of Analytical Techniques
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass Spectrometry (Full Scan/SIM) | Tandem Mass Spectrometry (MRM) |
| Sample Prep | Simple (Filtration) | Complex (Extraction + Derivatization) | Moderate (SPE or QuEChERS) |
| Sensitivity (LOQ) | Moderate (~0.5 µg/mL to ng/L)[4][5] | High (~0.1 µg/L)[11] | Very High (~0.1 ng/g)[14] |
| Selectivity | Low to Moderate | High | Very High |
| Confirmation | Retention Time Only | Retention Time + Mass Spectrum | Retention Time + MRM Transitions |
| Matrix Effects | High (Co-elution) | Low | Moderate (Ion Suppression) |
| Throughput | High | Low | High |
| Instrument Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Conclusion and Recommendations
The choice of analytical technique for the quantification of this compound is fundamentally driven by the specific requirements of the study.
-
HPLC-UV/DAD is the ideal choice for routine analysis in simple matrices (e.g., formulation analysis, process monitoring) where concentration levels are relatively high and the primary concerns are cost and ease of use.
-
GC-MS offers a robust and highly reliable method for confirmatory analysis. Its strength lies in the structural information provided by the mass spectrum. It is an excellent technique when high confidence in compound identity is required, though the cumbersome derivatization step makes it less suitable for high-throughput applications.
-
LC-MS/MS is the undisputed gold standard for trace-level quantification in complex environmental and biological matrices. Its superior sensitivity and selectivity allow for the detection of the analyte at regulatory-relevant levels with high confidence and throughput. For any research requiring the lowest possible detection limits and analysis in challenging samples like soil, sediment, or biological fluids, LC-MS/MS is the recommended methodology.
Ultimately, a well-equipped analytical laboratory should consider the complementary nature of these techniques. An initial screening might be performed by HPLC, with non-compliant or ambiguous results being definitively confirmed by LC-MS/MS or GC-MS.
References
- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
-
Yamada, T., et al. (2005). DETERMINATION OF THE HERBICIDE MECOPROP (MCPP) IN THE SERUM AND URINE OF A PATIENT WITH MCPP POISONING. Journal of UOEH, 53, 176-181. [Link]
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Ballesteros-Gómez, A., et al. (2013). Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry. Talanta, 121, 153-161. [Link]
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PubChem. Mecoprop - Compound Summary (CID 7153). National Center for Biotechnology Information. [Link]
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Sánchez-Rasero, F., et al. (1998). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD. Journal of Liquid Chromatography & Related Technologies, 21(14), 2211-2218. [Link]
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Jefferies, T. M., et al. (1988). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 441, 359-368. [Link]
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Arnold, E. L., & Pfaender, F. K. (1974). A Rapid Method for the Determination of Several Phenoxyalkanoic Acid Herbicides in Soil Samples. Journal of Agricultural and Food Chemistry, 22(4), 657-659. [Link]
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He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. [Link]
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U.S. Environmental Protection Agency. Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]
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Gawas, S., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280. [Link]
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U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
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Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 12(1), 1-21. [Link]
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Hiller, E., et al. (2008). Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils. Polish Journal of Environmental Studies, 17(2), 215-221. [Link]
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Reyes, L., et al. (2025). Comparison of HPLC-DAD and IC-MS/MS for the analysis of carboxylic acids in black liquors from the paper industry. Journal of Chromatography B, 1253, 124442. [Link]
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National Measurement Institute, Australia. (2021). Analytical Method Summaries. [Link]
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Funahashi, K., et al. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science, 47(5), 359-364. [Link]
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Wu, C-H., et al. (1997). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography B: Biomedical Sciences and Applications, 697(1-2), 193-200. [Link]
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A Comparative Guide to the Synthesis of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Novel Phase-Transfer Catalysis Approach
Introduction
2-(3,4-Dimethylphenoxy)propanoic acid is a significant molecule in the development of various pharmaceuticals and agrochemicals. Its synthesis is a critical step in the manufacturing pipeline, and the efficiency, cost-effectiveness, and environmental impact of the synthetic route are of paramount importance to researchers and industry professionals. This guide provides an in-depth technical comparison of a novel, validated synthesis route for this compound utilizing Phase-Transfer Catalysis (PTC) against the established, traditional Williamson ether synthesis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their synthetic strategies.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is a multifactorial decision, balancing yield, purity, reaction conditions, and overall cost. Below is a comparative summary of the traditional and a novel approach to the synthesis of this compound.
| Parameter | Traditional Route: Williamson Ether Synthesis | Novel Route: Phase-Transfer Catalysis (PTC) |
| Starting Materials | 3,4-Dimethylphenol, 2-Bromopropanoic acid | 3,4-Dimethylphenol, 2-Chloropropionic acid |
| Key Reagents | Strong base (e.g., Sodium Hydroxide), Organic Solvent | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), Sodium Hydroxide, Organic Solvent |
| Reaction Conditions | Elevated temperatures (typically 80-150°C), longer reaction times (4-10 hours) | Milder temperatures (40-60°C), shorter reaction times (0.5-1.5 hours)[1] |
| Typical Yield | 50-95% (laboratory scale)[2] | >90%[1] |
| Product Purity | Generally good, but may require extensive purification | High (up to 99.5%)[1] |
| Environmental Impact | Use of large volumes of organic solvents | Reduced solvent usage, milder conditions |
| Scalability | Well-established for industrial scale | Highly suitable for industrial scale with improved efficiency |
Reaction Pathways
The fundamental chemical transformation in both routes is the O-alkylation of 3,4-dimethylphenol. However, the mechanism by which this is achieved differs significantly, impacting the overall efficiency and practicality of the synthesis.
Traditional Route: Williamson Ether Synthesis
This long-established method involves the deprotonation of 3,4-dimethylphenol with a strong base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a 2-halopropanoic acid.
Caption: Traditional Williamson Ether Synthesis Pathway.
Novel Route: Phase-Transfer Catalysis (PTC) Synthesis
The novel approach employs a phase-transfer catalyst to shuttle the phenoxide anion from an aqueous phase (where it is generated with a base) to an organic phase containing the 2-chloropropionic acid. This circumvents the need for harsh, anhydrous conditions and significantly accelerates the reaction rate.
Caption: Phase-Transfer Catalysis (PTC) Synthesis Pathway.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound via both the traditional and novel routes.
Traditional Synthesis: Williamson Ether Synthesis
Materials:
-
3,4-Dimethylphenol
-
2-Bromopropanoic acid
-
Sodium hydroxide (NaOH)
-
Toluene
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethylphenol in toluene.
-
Add a stoichiometric equivalent of sodium hydroxide pellets and heat the mixture to reflux to form the sodium phenoxide. Water can be removed by azeotropic distillation using a Dean-Stark trap.
-
Cool the mixture slightly and add 2-bromopropanoic acid dropwise.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, leading to the precipitation of the crude product.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Characterization: The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals include those for the two aromatic methyl groups, the aromatic protons, the methine proton of the propanoic acid moiety, and the methyl group of the propanoic acid moiety.
-
¹³C NMR: Will show distinct signals for all unique carbon atoms in the molecule.
-
IR Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and the C-O-C ether linkage are expected.[3][4]
Novel Synthesis: Phase-Transfer Catalysis
Materials:
-
3,4-Dimethylphenol
-
2-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst
-
Toluene or another suitable organic solvent
-
Hydrochloric acid (HCl)
Procedure:
-
In a reaction vessel, prepare an aqueous solution of sodium hydroxide.
-
Add 3,4-dimethylphenol and the phase-transfer catalyst (e.g., TBAB) to the aqueous base.
-
To this two-phase system, add a solution of 2-chloropropionic acid in an organic solvent (e.g., toluene).
-
Stir the mixture vigorously at a controlled temperature of 40-60°C for 0.5-1.5 hours.[1] Monitor the reaction by TLC.
-
Upon completion, separate the organic and aqueous phases.
-
Wash the organic phase with water.
-
Acidify the combined aqueous phases with HCl to precipitate the product.
-
Alternatively, the product, being more soluble in the organic phase, can be isolated by evaporating the solvent after separation.[1]
-
Wash the crude product with water and dry to obtain a high-purity product. Further recrystallization may be performed if necessary.
Characterization: The product should be characterized using the same spectroscopic methods (¹H NMR, ¹³C NMR, and IR) as described for the traditional synthesis to confirm its structure and purity.
Conclusion
The validation of this novel phase-transfer catalysis route for the synthesis of this compound presents a compelling alternative to the traditional Williamson ether synthesis. The PTC method offers significant advantages in terms of milder reaction conditions, shorter reaction times, higher yields, and improved product purity.[1] These factors translate to a more efficient, economical, and environmentally benign process, making it highly attractive for both laboratory-scale research and large-scale industrial production. The detailed protocols and comparative data provided in this guide should empower researchers and drug development professionals to adopt this advanced synthetic methodology, thereby optimizing their chemical manufacturing processes.
References
-
Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850 , 37, 350-356. [Link]
-
Infrared Spectral Studies of Propanoic Acid in Various Solvents. Journal of the Chemical Society of Pakistan2003 , 25(4), 312-315. [Link]
-
Infrared Spectrum of Propanoic Acid. Doc Brown's Chemistry. [Link]
-
PubChem Compound Summary for CID 351742, 2-(3-Methoxyphenoxy)propanoic acid. National Center for Biotechnology Information. [Link]
- Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. CN102010326A.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for 2-(Aryloxy)propanoic Acids
Introduction: The Analytical Imperative for 2-(Aryloxy)propanoic Acids
2-(Aryloxy)propanoic acids represent a significant class of organic compounds, with prominent members utilized as herbicides (e.g., Mecoprop, Diclofop) and pharmaceuticals, including the "profen" family of non-steroidal anti-inflammatory drugs (NSAIDs). The biological activity of these compounds is often stereospecific, meaning one enantiomer is active while the other may be less active or even contribute to undesirable side effects. Consequently, the ability to not only quantify the total amount of the acid but also to resolve and measure its enantiomers is of paramount importance in drug development, quality control, and environmental monitoring.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely employed analytical techniques for the analysis of these molecules. The choice between them is not always straightforward and depends on the specific analytical challenge, including the sample matrix, the need for chiral separation, and desired throughput. This guide provides a detailed, objective comparison of HPLC and GC methods for 2-(aryloxy)propanoic acids, grounded in experimental principles. Furthermore, it outlines a robust framework for the cross-validation of these two methods, ensuring data equivalency and upholding the highest standards of scientific integrity as outlined in regulatory guidelines such as ICH Q2(R1).[1][2][3][4]
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it inherently suitable for 2-(aryloxy)propanoic acids.[5][6][7] Its major advantage lies in the ability to analyze these polar, acidic compounds in their native form, circumventing the need for chemical derivatization.
The Causality Behind HPLC Method Choices
The primary challenge in the analysis of many 2-(aryloxy)propanoic acids is the separation of their enantiomers. This is most effectively achieved using Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[8][9][10] The separation mechanism on these phases is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice between normal-phase and reversed-phase HPLC depends on the specific analyte and the desired selectivity.[8]
Experimental Protocol: Chiral HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(aryloxy)propanoic acid standard or sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Perform serial dilutions as required to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.[11]
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase (Normal Phase): n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).[8]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 228 nm.[12]
-
Injection Volume: 10 µL.
-
This direct approach is robust and allows for the simultaneous assay and determination of enantiomeric purity.
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography offers exceptional separation efficiency and sensitivity.[5][7] However, its core principle relies on the analyte being volatile and thermally stable enough to be transported through the column in the gas phase.[13] 2-(Aryloxy)propanoic acids, being polar and having a high boiling point due to their carboxylic acid group, do not meet these criteria.[14][15] Therefore, a chemical modification step—derivatization—is mandatory.
The Causality Behind Derivatization
Derivatization is a chemical reaction that converts a compound into a more volatile and thermally stable derivative.[16] For carboxylic acids, the most common strategy is esterification , which replaces the acidic proton of the carboxyl group with an alkyl group (e.g., methyl).[14][17] This transformation achieves two critical goals:
-
Reduces Polarity: It eliminates the highly polar carboxyl group, which is prone to hydrogen bonding and causes poor peak shape and adsorption in the GC system.
-
Increases Volatility: The resulting ester has a much lower boiling point than the parent acid, allowing it to be readily vaporized in the GC inlet.
Experimental Protocol: GC Method with Derivatization
-
Derivatization (Esterification with BF₃-Methanol):
-
Accurately weigh approximately 10 mg of the 2-(aryloxy)propanoic acid into a vial.
-
Add 2 mL of Boron Trifluoride (BF₃) in methanol (14% w/v).
-
Seal the vial and heat at 60 °C for 10 minutes.[17]
-
Cool the mixture, then transfer to a separatory funnel containing 20 mL of hexane and 10 mL of saturated NaCl solution.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer, dry it over anhydrous sodium sulfate, and it is ready for injection.[17]
-
-
Instrumentation and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: SH-WAX, 60 m x 0.25 mm I.D., 0.5 µm film thickness.[18]
-
Carrier Gas: Helium at a constant linear velocity of 34 cm/s.[18]
-
Injector Temperature: 240 °C.[18]
-
Oven Temperature Program: 80 °C (hold 2 min), ramp at 40 °C/min to 200 °C, then ramp at 25 °C/min to 240 °C (hold 2 min).[18]
-
Detector Temperature (FID): 250 °C.
-
Injection Volume: 1 µL (split injection).
-
Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is a trade-off between direct analysis and the high efficiency gained through derivatization.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Derivatization | Not required; direct analysis of the acid. | Mandatory ; requires esterification or silylation. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[6] | Suitable only for volatile and thermally stable compounds (or their derivatives).[7] |
| Chiral Separation | Excellent; numerous commercially available Chiral Stationary Phases (CSPs).[8][19] | More complex; requires chiral columns and may have limited applicability. |
| Speed of Analysis | Moderate; typical run times are 10-30 minutes.[13] | Fast; run times can be under 10 minutes due to rapid gas-phase kinetics.[7] |
| Separation Efficiency | Good to excellent; UHPLC offers very high efficiency. | Generally higher than HPLC, leading to sharper peaks.[5][7] |
| Detection | UV-Vis (good for aryloxy compounds), MS. | Flame Ionization Detector (FID) is robust and sensitive; MS provides definitive identification. |
| Cost & Complexity | Higher solvent consumption and cost. Method development can be simpler. | Lower gas consumption costs, but derivatization adds time, complexity, and potential for error.[13] |
Cross-Validation: Ensuring Method Equivalency
When two distinct analytical methods like HPLC and GC are used to measure the same analyte within a quality control environment, it is crucial to perform a cross-validation study. This process formally demonstrates that the two methods produce equivalent and interchangeable results within predefined acceptance criteria. This is a key requirement of Good Manufacturing Practice (GMP) and is guided by the principles in ICH Q2(R1).[2][4][20]
The goal is not to prove the methods are identical, but that their differences are not statistically significant for the intended purpose of the analysis.
// Nodes Start [label="Define Acceptance Criteria\n(e.g., % Difference < 2.0%)"]; Samples [label="Prepare a Set of Identical Samples\n(e.g., 3 lots, 3 concentrations)"]; Analyze_HPLC [label="Analyze Samples\nby Validated HPLC Method", fillcolor="#E3F2FD"]; Analyze_GC [label="Analyze Samples\nby Validated GC Method", fillcolor="#E8F5E9"]; Results [label="Obtain Assay Results from\nBoth Methods"]; Compare [label="Compare Results\n(Accuracy, Precision)", shape=diamond, style=filled, fillcolor="#FFFDE7"]; Stats [label="Perform Statistical Analysis\n(e.g., t-test, F-test)"]; Decision [label="Do Results Meet\nAcceptance Criteria?", shape=diamond, style=filled, fillcolor="#FBE9E7"]; Pass [label="Methods are Cross-Validated", shape=ellipse, style=filled, fillcolor="#E8F5E9"]; Fail [label="Investigate Discrepancies\n& Re-evaluate", shape=ellipse, style=filled, fillcolor="#FFEBEE"];
// Edges Start -> Samples; Samples -> Analyze_HPLC; Samples -> Analyze_GC; Analyze_HPLC -> Results; Analyze_GC -> Results; Results -> Compare; Compare -> Stats; Stats -> Decision; Decision -> Pass [label="Yes"]; Decision -> Fail [label="No"]; } .dot Caption: Logical workflow for the cross-validation of two analytical methods.
Experimental Protocol: Cross-Validation Study
-
Pre-requisite: Both the HPLC and GC methods must be individually validated for their intended purpose (assay) according to ICH Q2(R1) guidelines.[2][3]
-
Sample Selection:
-
Select a minimum of three batches of the drug substance or product.
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each sample in triplicate (n=3).
-
-
Analysis:
-
Two analysts should participate. Analyst 1 will assay all samples using the HPLC method, and Analyst 2 will assay the same set of samples using the GC method.
-
To assess inter-day variability, the analyses can be repeated on a subsequent day.
-
-
Data Evaluation and Acceptance Criteria:
-
Accuracy: The mean percentage recovery from both methods should be comparable.
-
Precision: The Relative Standard Deviation (RSD) for replicate preparations should be within acceptable limits (typically ≤2.0%) for both methods.
-
Equivalency: The primary criterion is the direct comparison of the mean assay values. The difference between the mean results from the HPLC method and the GC method should not exceed a pre-defined limit, typically an absolute difference of no more than 2.0%.
-
Example Data Summary for Cross-Validation
| Sample ID | HPLC Mean Assay (%) (n=3) | HPLC RSD (%) | GC Mean Assay (%) (n=3) | GC RSD (%) | % Difference (HPLC vs. GC) |
| Lot A - 80% | 99.8 | 0.5 | 100.1 | 0.7 | -0.3 |
| Lot A - 100% | 100.2 | 0.4 | 100.5 | 0.6 | -0.3 |
| Lot A - 120% | 100.1 | 0.6 | 99.7 | 0.8 | 0.4 |
| Lot B - 100% | 99.5 | 0.5 | 99.9 | 0.5 | -0.4 |
| Lot C - 100% | 101.0 | 0.3 | 100.4 | 0.7 | 0.6 |
Conclusion and Recommendation
Both HPLC and GC are powerful techniques for the analysis of 2-(aryloxy)propanoic acids.
-
HPLC is the method of choice for direct analysis, especially when chiral separation is the primary objective. Its ability to handle non-volatile compounds without derivatization simplifies the workflow and eliminates a potential source of analytical error.
-
GC, while requiring a mandatory derivatization step, offers the advantages of high separation efficiency and speed. It is an excellent orthogonal technique to HPLC, meaning it separates compounds based on different physicochemical principles. This makes it ideal for confirming results or for use in high-throughput screening where speed is critical.
A thorough cross-validation as described is not merely a regulatory formality; it is a fundamental scientific exercise that builds confidence in analytical data. By demonstrating the equivalency of two orthogonal methods, a laboratory can ensure the robustness and accuracy of its quality control systems, ultimately safeguarding product quality and patient safety.
References
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Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Separation Science, 36(1), 140-7. [Link]
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National Institutes of Health (NIH). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
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Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]
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Mali, C., Sonawane, B., & Mali, R. (2023). Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1). International Journal of Pharmaceutical Sciences. [Link]
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Phenomenex. HPLC vs GC: What Sets These Methods Apart. [Link]
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Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Zenkevich, I.G. Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. [Link]
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SIELC Technologies. Separation of Propanoic acid,2-hydroxy-,propylester on Newcrom R1 HPLC column. [Link]
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Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Advanced Gas Chromatography - Progress in Agricultural, Biomedical and Industrial Applications. [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
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Reddy, G.S., et al. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Journal of Separation Science. [Link]
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Dong, M.W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Reyes-Reyes, M., et al. (2025). Identification and quantification of aliphatic and phenolic compounds in kraft black liquors by HPLC-DAD and IC-MS/MS. Journal of Chromatography B. [Link]
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Shimadzu Corporation. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]
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Trötzmüller, M., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. [Link]
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Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]
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ResearchGate. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). [Link]
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The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. [Link]
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NIST. Propanoic acid. NIST Chemistry WebBook. [Link]
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A Comparative Guide to the Bioactivity of 2-(3,4-Dimethylphenoxy)propanoic Acid and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Phenoxypropanoic Acid Herbicides
Phenoxypropanoic acids are a well-established class of herbicides widely utilized in agriculture for the selective control of broadleaf weeds.[1][2] Their mechanism of action often involves mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plant species.[1] A critical and often overlooked aspect of these compounds is their stereochemistry. 2-(3,4-Dimethylphenoxy)propanoic acid, like many other phenoxypropanoic acids, possesses a chiral center at the alpha-carbon of the propanoic acid moiety. This results in the existence of two non-superimposable mirror images, known as enantiomers: the (R)-enantiomer and the (S)-enantiomer.
The spatial arrangement of the atoms in these enantiomers plays a pivotal role in their biological activity. It is a well-established principle in pharmacology and agrochemistry that the interaction between a chiral molecule and its biological target, such as an enzyme or receptor, is often highly stereospecific.[3] In the context of phenoxypropanoic acid herbicides, it is frequently observed that one enantiomer exhibits significantly higher herbicidal activity than the other. This guide will delve into the comparative bioactivity of the enantiomers of this compound, providing a scientific basis for understanding their differential effects.
Mechanism of Action: A Tale of Two Isomers
The herbicidal activity of phenoxypropanoic acids is primarily attributed to their ability to act as synthetic auxins. Auxins are plant hormones that regulate various growth and developmental processes. When applied exogenously, synthetic auxins like phenoxypropanoic acids can disrupt the normal hormonal balance, leading to a cascade of detrimental effects in susceptible plants, including epinasty (twisting of stems and leaves), uncontrolled cell division and elongation, and ultimately, plant death.
The key to this mechanism lies in the specific binding of the herbicide molecule to auxin-binding proteins (ABPs) and receptors within the plant cell. This interaction is highly dependent on the three-dimensional structure of the molecule. For many phenoxypropanoic acid herbicides, the (R)-enantiomer is the biologically active form, often referred to as the "eutomer," while the (S)-enantiomer, or "distomer," exhibits significantly lower or no herbicidal activity.[1][4] This stereoselectivity is a direct consequence of the specific conformational requirements of the auxin receptor binding site. The (R)-enantiomer is able to adopt the correct orientation to fit into the receptor's active site and trigger the downstream signaling cascade that leads to phytotoxicity. The (S)-enantiomer, due to its different spatial arrangement, is unable to bind effectively and therefore does not elicit a significant herbicidal response.
A closely related compound, mecoprop, provides a clear example of this principle. It is well-documented that only the (R)-(+)-enantiomer of mecoprop possesses herbicidal activity.[1][4][5] Similarly, for dichlorprop, another analogous herbicide, the herbicidal activity is attributed to the (R)-enantiomer.[6][7] This strong precedent within the phenoxypropanoic acid class strongly suggests that the bioactivity of this compound is also enantioselective, with the (R)-isomer being the primary contributor to its herbicidal effects.
Comparative Bioactivity: Quantitative Insights
Table 1: Illustrative Herbicidal Efficacy of Dichlorprop Enantiomers against a Susceptible Broadleaf Weed
| Compound | Application Rate (g/ha) | Weed Control (%) |
| (R)-Dichlorprop | 100 | 85 |
| 200 | 95 | |
| 400 | 98 | |
| (S)-Dichlorprop | 100 | <10 |
| 200 | <15 | |
| 400 | <20 | |
| Racemic Dichlorprop | 200 | 88 |
| 400 | 96 |
Note: This data is representative and intended for illustrative purposes to demonstrate the concept of stereospecific herbicidal activity. Actual values may vary depending on the specific weed species, environmental conditions, and formulation.
The data clearly indicates that the (R)-enantiomer of dichlorprop is responsible for the vast majority of the herbicidal activity. The (S)-enantiomer shows minimal effect even at high application rates. Consequently, the racemic mixture, which contains an equal amount of both enantiomers, exhibits an efficacy that is primarily dictated by the concentration of the (R)-enantiomer. This has significant practical implications, as the use of the pure, active (R)-enantiomer allows for a reduction in the total amount of chemical applied to the environment while maintaining or even enhancing weed control.
Experimental Protocols for Bioactivity Assessment
To rigorously compare the bioactivity of the enantiomers of this compound, a series of well-defined experiments are necessary. The following protocols provide a framework for conducting such studies.
Synthesis and Separation of Enantiomers
The first critical step is to obtain the individual (R) and (S) enantiomers in high purity. This can be achieved through two primary routes:
-
Asymmetric Synthesis: This involves using chiral catalysts or starting materials to selectively synthesize the desired enantiomer.
-
Resolution of a Racemic Mixture: This more common approach involves synthesizing the racemic mixture of this compound and then separating the enantiomers. This is often accomplished by reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The individual enantiomers are then recovered by removing the resolving agent.
Caption: Workflow for obtaining pure enantiomers.
Whole-Plant Dose-Response Bioassay
This experiment is designed to determine the concentration of each enantiomer required to achieve a certain level of weed control.
Step-by-Step Methodology:
-
Plant Material: Grow a susceptible broadleaf weed species (e.g., Sinapis alba or Galium aparine) in pots under controlled greenhouse conditions until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare stock solutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., acetone with a surfactant). Create a series of dilutions to achieve a range of application rates.
-
Herbicide Application: Apply the herbicide solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include an untreated control group for comparison.
-
Data Collection: At 14 and 28 days after treatment (DAT), visually assess the percentage of weed control for each treatment group compared to the untreated control. Additionally, harvest the above-ground biomass of the plants and determine the fresh and dry weights.
-
Data Analysis: Plot the percentage of growth reduction (based on biomass) against the logarithm of the herbicide concentration. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR50 value for each compound. The GR50 is the concentration of the herbicide required to cause a 50% reduction in plant growth.[8][9]
Caption: Experimental workflow for dose-response bioassay.
Structure-Activity Relationship (SAR) and Future Perspectives
The consistent observation of higher herbicidal activity in the (R)-enantiomer of phenoxypropanoic acids provides a clear structure-activity relationship. The spatial arrangement of the methyl group and the phenoxy ring relative to the carboxylic acid is critical for effective binding to the target site. This understanding is invaluable for the rational design of new and more effective herbicides.
Future research in this area could focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: Developing computational models to predict the herbicidal activity of novel phenoxypropanoic acid derivatives based on their stereochemistry and other molecular properties.
-
Enantioselective Synthesis: Developing more efficient and cost-effective methods for the synthesis of the pure, active (R)-enantiomer to reduce the environmental load of agrochemicals.
-
Mechanism of Resistance: Investigating whether weed populations can develop resistance mechanisms that differentiate between enantiomers.
By focusing on the stereochemically pure active ingredient, the agrochemical industry can move towards more sustainable and environmentally responsible weed management strategies. This targeted approach not only enhances the efficacy of the herbicide but also minimizes the application of non-active or less active isomers into the ecosystem.
References
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Mecoprop. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Mecoprop. (n.d.). In The Good Scents Company. Retrieved January 12, 2026, from [Link]
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Mecoprop (Ref: RD 4593). (n.d.). In AERU - University of Hertfordshire. Retrieved January 12, 2026, from [Link]
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(PDF) 2 Object and image in mirror of (R)-and (S)-enantiomers of dichlorprop. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
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mecoprop (mixed isomers) propanoic acid, 2-(4-chloro-2-methylphenoxy). (n.d.). In The Good Scents Company. Retrieved January 12, 2026, from [Link]
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Determination of the Enantiomeric Forms of Mecoprop. (n.d.). In AWS. Retrieved January 12, 2026, from [Link]
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Dichlorprop-P | C9H8Cl2O3 | CID 119435. (n.d.). In PubChem. Retrieved January 12, 2026, from [Link]
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- Zipper, C., et al. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(11), 4463-4469.
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Trezzi, M. M., et al. (2017). Dose-response curves for R-PPO and S-PPO E. heterophylla treated with... In ResearchGate. Retrieved January 12, 2026, from [Link]
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Shows the DPPH and inhibition concentration IC50. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
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Determination of IC 50 values. The 50% inhibition concentration (IC50)... (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
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EC50 and IC50 DPPH. (n.d.). In ResearchGate. Retrieved January 12, 2026, from [Link]
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- Jagiella, N., et al. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
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A Researcher's Guide to Benchmarking 2-(3,4-Dimethylphenoxy)propanoic Acid Against Standard Antimicrobial Agents
In the ever-escalating battle against antimicrobial resistance, the discovery and evaluation of novel therapeutic agents are paramount. Among the classes of compounds garnering interest are phenoxyalkanoic acid derivatives, noted for their potential as both herbicides and, increasingly, as antimicrobial agents. This guide provides a comprehensive framework for benchmarking the antimicrobial efficacy of a specific compound, 2-(3,4-Dimethylphenoxy)propanoic acid, against established antimicrobial agents.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to antimicrobial susceptibility testing.
The Scientific Imperative for Benchmarking
Benchmarking a novel compound against existing, well-characterized antimicrobial agents is a critical step in the drug discovery pipeline. This comparative analysis serves several crucial functions:
-
Establishes a Baseline of Potency: It provides a quantitative measure of the compound's activity relative to clinically relevant drugs.
-
Informs Spectrum of Activity: Testing against a panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, helps to define the compound's potential therapeutic niche.
-
Guides Mechanism of Action Studies: The pattern of susceptibility can offer preliminary clues into the compound's mode of action.
-
Provides a Rationale for Further Development: Strong performance against resistant strains or a unique spectrum of activity can justify the allocation of resources for further preclinical and clinical studies.
This guide will use Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, and Fluconazole, a common triazole antifungal, as the primary benchmarks. These agents are widely used and have well-understood mechanisms of action, making them ideal comparators.
Postulated Mechanism of Action: A Focus on Membrane Disruption
While the precise molecular targets of this compound are yet to be fully elucidated, a plausible mechanism of action for phenolic compounds involves the disruption of the bacterial cell membrane.[1] This can lead to increased membrane permeability, the leakage of essential intracellular components, and ultimately, cell death.[1] The lipophilic nature of the phenoxy group likely facilitates its insertion into the lipid bilayer of the cell membrane, disrupting its integrity and function.
Caption: Postulated mechanism of bacterial cell membrane disruption.
Experimental Framework for Antimicrobial Benchmarking
A rigorous evaluation of a novel antimicrobial agent requires a multi-faceted experimental approach. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this assessment.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] This is the foundational assay for determining the potency of a new compound.
Protocol: Broth Microdilution Method
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. The final volume in each well should be 100 µL.
-
Prepare identical dilution series for the benchmark agents (Ciprofloxacin and Fluconazole).
-
-
Inoculum Preparation:
-
Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well containing the compound dilutions.
-
Include a growth control well (inoculum without any compound) and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Protocol: Subculture from MIC Assay
-
Subculturing:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Using a calibrated loop, subculture a 10 µL aliquot from each of these wells onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
Time-Kill Kinetics Assay
This dynamic assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.
Protocol: Time-Kill Curve Generation
-
Preparation:
-
Prepare flasks containing the appropriate broth and the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Also, include a growth control flask without the compound.
-
Inoculate each flask with the test microorganism to a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates and count the number of colony-forming units (CFUs) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Data Presentation: A Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables present a template for organizing the experimental data, using hypothetical values for this compound for illustrative purposes.
Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 90028) |
| This compound | 16 | 32 | 64 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Table 2: Minimum Bactericidal Concentrations (MBCs) in µg/mL
| Compound | Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) |
| This compound | 32 | >64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Table 3: Time-Kill Kinetics of this compound against S. aureus (ATCC 25923)
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 4.5 | 3.9 | 3.0 |
| 6 | 8.9 | 3.8 | 3.1 | <2 (Limit of Detection) |
| 8 | 9.2 | 3.5 | <2 | <2 |
| 24 | 9.5 | 3.3 | <2 | <2 |
Understanding Potential Resistance Mechanisms
The emergence of resistance is a constant threat to the efficacy of any antimicrobial agent. While specific resistance mechanisms to this compound have not been documented, common bacterial strategies for evading antimicrobial action include:
-
Alteration of the Drug Target: Mutations in the target protein or enzyme can reduce the binding affinity of the drug.
-
Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify the antimicrobial compound, rendering it inactive.
-
Efflux Pumps: Bacteria can actively transport the antimicrobial agent out of the cell before it can reach its target.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane can limit the uptake of the drug.
Interestingly, some herbicides have been shown to increase the prevalence of antibiotic-resistant bacteria in soil.[2][3] This is because mutations that confer tolerance to herbicides can also increase tolerance to certain antibiotics.[2][3] This underscores the importance of understanding the broader ecological impact of novel antimicrobial compounds.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded framework for the initial benchmarking of this compound as a potential antimicrobial agent. The detailed protocols and data presentation formats are designed to ensure the generation of robust and comparable data.
While the data presented for the target compound is illustrative, the successful execution of these experiments will provide the necessary evidence to ascertain its true potential. Positive results, particularly against drug-resistant strains or a unique spectrum of activity, would warrant further investigation into its mechanism of action, toxicity profile, and in vivo efficacy. The systematic approach outlined here is a critical first step in the long and rigorous journey of antimicrobial drug development.
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Herbicidal and antibacterial activity of herbicidal compounds.... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Common weed killers favour antibiotic resistant bacteria, new study shows. (2021, February 16). EurekAlert!. Retrieved January 12, 2026, from [Link]
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Liu, J., Du, C., Beaman, H. T., & Monroe, M. B. B. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Pharmaceutics, 12(5), 419. [Link]
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Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. (2025, October 17). ResearchGate. Retrieved January 12, 2026, from [Link]
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Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. (2025, June 30). ResearchGate. Retrieved January 12, 2026, from [Link]
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New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (2025, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]
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Liu, J., Du, C., Beaman, H. T., & Monroe, M. B. B. (2020). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]
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Common weed killers favour antibiotic resistant bacteria, new study shows. (2021, February 16). University of York. Retrieved January 12, 2026, from [Link]
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Racemic 2,3-dihydroxy-3-(3,4-dihydroxyphenyl)-propanoic acid (1) and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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- Microbial Bioherbicides Based on Cell-Free Phytotoxic Metabolites: Analysis and Perspectives on Their Application in Weed Control as an Innovative Sustainable Solution. (2024). International Journal of Molecular Sciences, 25(15), 8031.
- Synthesis and anti-inflammatory and analgesic activities of phenoxyalkanoic acid derivatives. (1997). Archives of Pharmacal Research, 20(1), 72-75.
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Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. (n.d.). Defense Technical Information Center. Retrieved January 12, 2026, from [Link]
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Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'-dimethoxychalcone and 2,4,6. (n.d.). Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Validating the In-Vitro Anticancer Efficacy of Novel 2-(3,4-Dimethylphenoxy)propanoic Acid Derivatives
Introduction: The Rationale for Investigating a Novel Chemical Scaffold
In the relentless pursuit of novel anticancer therapeutics, the exploration of unique chemical scaffolds is paramount. Phenylpropanoic acid derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2][3] Studies on related structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid and other phenoxyacetic acid derivatives, have revealed their potential to induce apoptosis, arrest the cell cycle, and inhibit cancer cell migration.[2][4]
This guide focuses on a novel, yet-unexplored subclass: 2-(3,4-Dimethylphenoxy)propanoic acid derivatives . While direct evidence of their anticancer efficacy is not yet present in published literature, the structural similarities to other biologically active phenoxypropanoic acids provide a strong rationale for their investigation. For instance, the related compound, 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid, has been noted for its potential to induce apoptosis in cancer cells.[5] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically validate the in-vitro anticancer effects of this promising new chemical series. We will proceed with the hypothesis that the unique 3,4-dimethyl substitution on the phenoxy ring may confer novel or enhanced anticancer properties.
This document provides a detailed, step-by-step framework for a rigorous in-vitro evaluation, from initial cytotoxicity screening to elucidating the underlying mechanisms of action. We will also objectively compare the potential performance of these novel derivatives against established chemotherapeutic agents and other relevant propanoic acid analogues.
Phase 1: Primary Cytotoxicity Screening - The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Comparative Framework for Primary Screening
To contextualize the activity of the this compound derivatives, it is crucial to include both positive and negative controls, as well as structurally related compounds.
| Compound/Control | Rationale for Inclusion | Cancer Cell Lines |
| Test Derivatives | Novel this compound derivatives at various concentrations. | A549 (Lung), MCF-7 (Breast), PC-3 (Prostate), HT-29 (Colon) |
| Cisplatin/Doxorubicin | Standard-of-care chemotherapeutic agents for broad-spectrum comparison.[2][7] | A549, MCF-7, PC-3, HT-29 |
| Ibuprofen | A well-characterized phenylpropanoic acid derivative (NSAID) to assess for general cytotoxicity.[1] | A549, MCF-7, PC-3, HT-29 |
| Untreated Control | Cells cultured in medium with vehicle (e.g., DMSO) to establish baseline viability. | A549, MCF-7, PC-3, HT-29 |
| Non-Cancerous Cell Line | e.g., Vero or NIH3T3, to assess for selective cytotoxicity towards cancer cells.[2][7] | Vero or NIH3T3 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and control compounds for 24, 48, and 72 hours.
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Visualizing the Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity screening.
Phase 2: Mechanistic Elucidation - Unraveling the Mode of Action
Should the primary screening reveal promising cytotoxic activity (i.e., low micromolar IC50 values and selectivity for cancer cells), the next logical step is to investigate the underlying mechanism of cell death. The most common mechanisms for anticancer agents are the induction of apoptosis and cell cycle arrest.
Apoptosis Detection: The Annexin V-FITC/PI Assay
Apoptosis, or programmed cell death, is a key target for many chemotherapeutic agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to detect apoptotic cells via flow cytometry. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can penetrate late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, quantifying the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequent apoptosis. Cell cycle analysis is typically performed by staining the DNA of fixed and permeabilized cells with a fluorescent dye such as propidium iodide (PI) and analyzing the DNA content by flow cytometry.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanistic Investigation Workflow
Caption: Workflow for investigating apoptosis and cell cycle arrest.
Phase 3: Molecular Target Validation - Western Blotting
To delve deeper into the molecular mechanisms, Western blotting can be employed to analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation. This technique provides insights into the specific signaling pathways affected by the this compound derivatives.
Key Protein Targets for Western Blot Analysis
| Pathway | Protein Target | Expected Change with Effective Compound |
| Apoptosis | Bcl-2 (anti-apoptotic) | Decrease |
| Bax (pro-apoptotic) | Increase | |
| Cleaved Caspase-3 | Increase | |
| Cleaved PARP | Increase | |
| Cell Cycle | Cyclin D1, Cyclin E (G1/S transition) | Decrease (for G1 arrest) |
| Cyclin B1 (G2/M transition) | Decrease (for G2/M arrest) | |
| p21, p27 (CDK inhibitors) | Increase |
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the test compounds, harvest, and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Perform densitometry analysis to quantify the relative expression of each protein, normalizing to a loading control like β-actin or GAPDH.
Hypothesized Signaling Pathway
Based on the known mechanisms of similar compounds, we can hypothesize a potential signaling pathway for the this compound derivatives.
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Safety Operating Guide
Navigating the Disposal of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and utilization of novel chemical entities are daily endeavors. Equally critical is the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3,4-Dimethylphenoxy)propanoic acid (CAS No. 25141-00-8), ensuring the safety of laboratory personnel and the protection of our environment.
Disclaimer: As of the publication of this guide, a specific, comprehensive Safety Data Sheet (SDS) for this compound with detailed GHS classifications was not publicly available. Therefore, the following procedures are based on the chemical properties of the phenoxyacetic acid and propanoic acid classes of compounds, and in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
Part 1: Hazard Assessment and Classification - The "Why" Behind the Precautions
Understanding the potential hazards of a chemical is the foundation of its safe handling and disposal. Based on analogous compounds, such as other phenoxyacetic acid derivatives and propanoic acid, we can anticipate the following hazard profile for this compound.
Table 1: Anticipated Hazard Profile of this compound
| Hazard Class | Anticipated Effects | Rationale |
| Skin Corrosion/Irritation | May cause skin irritation or, with prolonged contact, burns.[1] | The propanoic acid moiety is known to be corrosive to the skin.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1] | Carboxylic acids, in general, are irritants to the eyes. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation upon inhalation of dust or aerosols.[1][3] | A common characteristic of acidic and fine particulate chemicals. |
| Acute Toxicity (Oral, Dermal) | May be harmful if swallowed or in contact with skin. | Based on the GHS classifications of similar phenoxyacetic acid derivatives. |
Due to its likely use as a research intermediate for herbicides or other biologically active molecules, and its chemical nature, it is prudent to manage all waste containing this compound as hazardous waste .
Under the EPA's RCRA, a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[4] While this specific compound may not be on a "P" or "U" list, it would likely be classified as a characteristic hazardous waste, most probably for corrosivity (D002) due to its acidic nature, and potentially for toxicity depending on its specific biological effects.[5]
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
Step 1: Immediate Segregation at the Point of Generation
The cardinal rule of chemical waste management is to never mix waste streams .[6] At your workspace, establish a dedicated and clearly labeled hazardous waste container for all materials contaminated with this compound.
This includes:
-
Unused or excess solid this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Used weighing papers, spatulas, and other contaminated consumables.
-
Rinsate from cleaning contaminated glassware (see Step 2).
-
Solutions containing this compound.
Step 2: Glassware Decontamination
Properly decontaminating glassware is crucial to prevent unintended reactions and ensure the safety of support staff.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent in which this compound is soluble (e.g., acetone, methanol). This rinsate is hazardous waste and must be collected in your designated waste container.
-
Second Rinse: Perform a second rinse with the same solvent to ensure residual compound is removed. This rinsate should also be collected as hazardous waste.
-
Aqueous Wash: Subsequent washing with soap and water can be performed. Dispose of this wash solution in accordance with your local wastewater regulations.
Step 3: Waste Container Selection and Labeling
-
Container Compatibility: Choose a waste container that is compatible with organic acids. A high-density polyethylene (HDPE) or glass container is generally suitable. Avoid metal containers, as acids can cause corrosion.[2]
-
Secure Closure: The container must have a tight-fitting screw cap to prevent leaks and the release of vapors.
-
Proper Labeling: Label the container clearly with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Corrosive," "Irritant").
-
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
Segregation: Store the container away from incompatible materials. As an organic acid, it should be segregated from:
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.
-
Ventilation: The SAA should be in a well-ventilated area.
Step 5: Arranging for Disposal
Once the waste container is full or you have finished your work with the compound, contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with a completed hazardous waste disposal form, detailing the contents of the container as accurately as possible. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Part 3: Spill Management - An Emergency Response Protocol
In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE:
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact, but consult a glove compatibility chart for extended contact).
-
Safety goggles and a face shield.
-
A lab coat.
-
For large spills or airborne dust, respiratory protection may be necessary.
-
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.
-
For liquid spills: Surround the spill with an absorbent barrier to prevent it from spreading.
-
-
Clean-Up:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a cloth or sponge dampened with a suitable solvent, followed by soap and water. All cleaning materials are considered hazardous waste.
-
-
Decontaminate: Thoroughly wash your hands and any affected skin with soap and water after the clean-up is complete.
-
Report: Report the spill to your laboratory supervisor and EHS department, even if it is a minor spill.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.
References
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PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (2017, June). Incompatible Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
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PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]
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Navigating the Safe Handling of 2-(3,4-Dimethylphenoxy)propanoic Acid: A Guide to Personal Protective Equipment
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific PPE, it is crucial to contextualize its role within the broader framework of laboratory safety. The hierarchy of controls prioritizes the most effective measures for risk reduction, with PPE serving as the final, critical line of defense.
-
Elimination/Substitution: The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative. In the context of handling 2-(3,4-Dimethylphenoxy)propanoic acid, this may not always be feasible due to specific research objectives.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, handling should be conducted within a certified chemical fume hood to minimize inhalation exposure to any potential dusts or aerosols.
-
Administrative Controls: These are changes to work practices and procedures. Examples include developing and strictly adhering to Standard Operating Procedures (SOPs) for handling this chemical, providing comprehensive safety training, and ensuring clear labeling of all containers.
-
Personal Protective Equipment (PPE): When the above controls cannot eliminate the risk entirely, PPE is employed to protect the individual.
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken with this compound. The following recommendations are based on the likely hazards associated with this class of organic acids.
Eye and Face Protection
Given the high likelihood of eye irritation from similar compounds, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume handling of dilute solutions where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when handling the solid form of the compound, preparing solutions, or during any procedure with a moderate to high risk of splashing. Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashes or when handling larger quantities of the compound. The face shield provides an additional layer of protection for the entire face.
Skin and Body Protection
Preventing skin contact is a primary objective, as organic acids can cause irritation or burns upon direct contact.
-
Gloves: The choice of glove material is critical for chemical resistance. For handling organic acids like this compound, the following materials are recommended:
-
Nitrile: Nitrile gloves offer good resistance to a range of acids and are a common and effective choice for many laboratory applications.[1][2]
-
Neoprene: Neoprene gloves also provide excellent protection against organic acids and other chemicals.[3]
-
Glove Selection Considerations: Always check the manufacturer's glove compatibility chart for specific breakthrough times and permeation data if available. The thickness of the glove material also contributes to its level of protection; thicker gloves generally offer greater resistance but may reduce dexterity.[3] Double-gloving (wearing two pairs of gloves) can provide additional protection, especially during prolonged handling or when working with higher concentrations.
-
-
Laboratory Coat: A standard, flame-resistant laboratory coat should be worn at all times to protect the skin and personal clothing from minor spills and contamination. The lab coat should be fully buttoned.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a higher risk of significant splashes, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat.
-
Full-Body Protection: In situations with a high risk of extensive exposure, such as a large spill, chemical-resistant coveralls may be necessary.
Respiratory Protection
The need for respiratory protection is determined by the potential for generating airborne particles (dust) or aerosols.
-
Work in a Fume Hood: As an engineering control, all handling of solid this compound and any procedures that could generate aerosols should be performed in a certified chemical fume hood. In most instances, working within a properly functioning fume hood will provide adequate respiratory protection.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill or emergency, respiratory protection will be required. The selection of a respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program. For acidic dusts or mists, a NIOSH-approved respirator with an appropriate acid gas cartridge and a particulate filter (e.g., N95, P100) would be suitable.[4]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Standard Operating Procedure: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the lab coat.
-
Respirator (if required): Perform a user seal check to ensure it is fitted correctly.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the appropriate waste container.
-
Apron (if worn): Remove the apron without touching the front contaminated surface.
-
Face Shield and Goggles: Remove the face shield first (if worn), followed by the goggles. Handle them by the straps or sides.
-
Lab Coat: Remove your lab coat by rolling it down from your shoulders, keeping the contaminated exterior away from your body.
-
Respirator (if worn): Remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
PPE Summary for Handling this compound
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities of solid in a fume hood | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not typically required |
| Preparing solutions or handling liquids with splash potential | Chemical splash goggles and face shield | Nitrile or neoprene gloves (consider double-gloving) | Lab coat and chemical-resistant apron | Work in a fume hood |
| Large-scale operations or high-risk procedures | Chemical splash goggles and face shield | Nitrile or neoprene gloves (double-gloving recommended) | Chemical-resistant coveralls | NIOSH-approved respirator with acid gas/particulate filter |
| Spill cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls or suit | NIOSH-approved respirator with acid gas/particulate filter |
Disposal of Contaminated PPE
All disposable PPE, including gloves, aprons, and any other contaminated items, must be disposed of as hazardous waste in accordance with your institution's and local regulations. Reusable PPE, such as face shields and goggles, should be decontaminated according to established procedures before reuse.
By adhering to this comprehensive guide, researchers and laboratory professionals can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific work.
References
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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International Safety, Inc. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). Sulfuric acid. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2017, March 10). 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester: Human health tier II assessment. Retrieved from [Link]
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PubChem. (n.d.). 2-(3-Methoxyphenoxy)propanoic acid. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Citric acid - Substance Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved from [Link]
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European Chemicals Agency. (n.d.). Decanoic acid, mixed esters with heptanoic acid, octanoic acid and trimethylolpropane - Registration Dossier. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
